molecular formula C7H6BrN3 B1376373 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine CAS No. 1332837-64-5

4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Cat. No.: B1376373
CAS No.: 1332837-64-5
M. Wt: 212.05 g/mol
InChI Key: IZDMCCNKFUKBDD-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-4-1-2-10-5(4)3-11-7(6)9/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDMCCNKFUKBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C(=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332837-64-5
Record name 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine, a substituted 6-azaindole, represents a critical structural motif in modern medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors, combined with the strategic placement of a bromine atom for further functionalization via cross-coupling reactions, makes it a highly valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of a robust, multi-step synthetic protocol for this compound, grounded in established chemical principles. We will delve into the causality behind experimental choices, provide detailed step-by-step procedures, and offer insights based on field-proven experience to ensure reproducibility and success.

Introduction and Strategic Overview

The azaindole scaffold is a privileged structure in drug discovery, serving as a bioisostere of both indoles and purines.[1] This allows molecules incorporating this core to interact with a wide range of biological targets. The specific isomer, 1H-pyrrolo[2,3-c]pyridine (6-azaindole), and its derivatives are of growing interest. The target molecule, this compound, is particularly strategic. The 5-amino group often serves as a key pharmacophoric element for target engagement, while the 4-bromo substituent acts as a versatile chemical handle for introducing diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[2]

The synthetic strategy detailed herein follows a logical, functional-group-introduction pathway commencing from the commercially available 1H-pyrrolo[2,3-c]pyridine core. The sequence involves three primary transformations:

  • Regioselective Electrophilic Nitration: Introduction of a nitro group at the C5 position.

  • Directed Electrophilic Bromination: Installation of a bromine atom at the C4 position, directed by the existing nitro group.

  • Chemoselective Reduction: Conversion of the nitro group to the target primary amine, yielding the final product.

This approach is designed for scalability and control, ensuring high purity of the final intermediate.

G cluster_workflow Synthetic Workflow Overview A 1H-Pyrrolo[2,3-c]pyridine (Starting Material) B Step 1: Electrophilic Nitration A->B C 5-Nitro-1H-pyrrolo[2,3-c]pyridine (Intermediate I) B->C D Step 2: Electrophilic Bromination C->D E 4-Bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine (Intermediate II) D->E F Step 3: Nitro Group Reduction E->F G This compound (Target Molecule) F->G

Caption: High-level overview of the 3-step synthesis.

Mechanistic Considerations and Rationale

Step 1: Regioselective Nitration

The initial step involves the nitration of the 6-azaindole core. In electrophilic aromatic substitution reactions on azaindoles, the pyrrole ring is significantly more activated than the pyridine ring. The reaction is performed using a classic nitrating mixture of concentrated sulfuric acid and nitric acid.

  • Causality: Concentrated sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The substitution occurs preferentially at the C5 position. This regioselectivity is analogous to the C3 nitration observed in 7-azaindole systems, which is the position electronically most susceptible to electrophilic attack within the pyrrole moiety.[3]

Caption: Generation of the nitronium ion electrophile.

Step 2: Directed Bromination

With the C5 position occupied by a strongly electron-withdrawing nitro group, the electronic landscape of the molecule is altered for the subsequent bromination step.

  • Causality: The nitro group deactivates the ring towards further electrophilic substitution but directs incoming electrophiles to the adjacent C4 and C6 positions. N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a mild and reliable source of electrophilic bromine (Br⁺), which minimizes the potential for over-bromination and side reactions that can occur with harsher reagents like elemental bromine (Br₂).[3] The reaction proceeds regioselectively at C4, yielding the desired 4-bromo-5-nitro intermediate.

Step 3: Chemoselective Nitro Reduction

The final transformation is the reduction of the nitro group to a primary amine. This step must be performed under conditions that do not affect the C-Br bond or the heterocyclic core.

  • Causality: Reduction using iron powder in the presence of an acid like acetic acid or ammonium chloride is a classic and highly effective method (Béchamp reduction).[4] This method is well-tolerated by aryl halides and is known for its high yield and operational simplicity. Alternatively, tin(II) chloride in an acidic medium provides another robust option.[5] Catalytic hydrogenation with Pd/C could also be employed, but care must be taken to avoid hydrodebromination (loss of the bromine atom). The iron-based method is often preferred for its chemoselectivity and cost-effectiveness on a larger scale.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 5-Nitro-1H-pyrrolo[2,3-c]pyridine (Intermediate I)
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
1H-Pyrrolo[2,3-c]pyridine118.145.00 g42.31.0
Sulfuric Acid (98%)98.0825 mL--
Nitric Acid (70%)63.012.9 mL46.51.1

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (25 mL).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add 1H-pyrrolo[2,3-c]pyridine (5.00 g, 42.3 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until all solids have dissolved.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.9 mL, 46.5 mmol) to 5 mL of chilled sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated aqueous sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8. A yellow precipitate will form.

  • Filter the solid precipitate, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 5-Nitro-1H-pyrrolo[2,3-c]pyridine as a yellow solid.

Step 2: Synthesis of 4-Bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine (Intermediate II)
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
5-Nitro-1H-pyrrolo[2,3-c]pyridine163.145.00 g30.61.0
N-Bromosuccinimide (NBS)177.986.00 g33.71.1
N,N-Dimethylformamide (DMF)73.0950 mL--

Procedure:

  • Dissolve 5-Nitro-1H-pyrrolo[2,3-c]pyridine (5.00 g, 30.6 mmol) in DMF (50 mL) in a 250 mL round-bottom flask.

  • Add N-Bromosuccinimide (6.00 g, 33.7 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 250 mL of ice-water. A precipitate will form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove residual DMF.

  • Dry the solid under vacuum. If necessary, the crude product can be purified by recrystallization from ethanol or by silica gel chromatography to afford pure 4-Bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine .

Step 3: Synthesis of this compound (Target Molecule)
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine242.045.00 g20.71.0
Iron Powder (<100 mesh)55.855.78 g103.55.0
Ethanol46.0775 mL--
Acetic Acid (Glacial)60.0525 mL--

Procedure:

  • To a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add 4-Bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine (5.00 g, 20.7 mmol), ethanol (75 mL), and acetic acid (25 mL).

  • Heat the mixture to 50 °C with vigorous stirring.

  • Add the iron powder (5.78 g, 103.5 mmol) portion-wise over 20 minutes, managing any exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 25 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the majority of the solvent.

  • To the residue, add 100 mL of water and basify to pH 9-10 with concentrated ammonium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield This compound as a pure solid.

Conclusion

The synthesis of this compound presented in this guide is a logical and robust pathway suitable for laboratory-scale preparation. By understanding the mechanistic underpinnings of each transformation—from regioselective nitration and directed bromination to chemoselective reduction—researchers can confidently execute this synthesis. The resulting intermediate is a powerful building block, poised for elaboration into novel and complex molecular architectures for the advancement of drug discovery programs.

References

  • Vertex AI Search. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Patsnap. Synthetic process of 5-bromo-7-azaindole - Eureka.
  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors - PMC.
  • ChemicalBook. 5-Bromo-7-azaindole synthesis.
  • Atlantachim Pharma. scientific letter.
  • PubChemLite. This compound.
  • Organic Syntheses. 2,3-diaminopyridine - Organic Syntheses Procedure.

Sources

physicochemical properties of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine scaffold is a key structural motif in various kinase inhibitors and other therapeutic agents. Understanding the fundamental properties of this specific amine- and bromo-substituted analogue is critical for its effective application in synthesis, lead optimization, and formulation development. This document details its structural characteristics, predicted lipophilicity, and ionization behavior. Crucially, it provides field-proven, step-by-step experimental protocols for the empirical determination of its aqueous solubility, pKa, and partition coefficient (logP), empowering researchers to generate the robust data required for advanced drug development programs.

Introduction: The Strategic Importance of the Pyrrolopyridine Scaffold

Heterocyclic compounds are foundational to the discovery of new drugs, offering diverse physicochemical and biological properties that enable interaction with a wide array of biological targets.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry. Its structural resemblance to purine allows it to function as a bioisostere, effectively interacting with ATP-binding pockets in various kinases.[2][3] The strategic placement of functional groups, such as the 4-bromo and 5-amino substituents on the pyrrolo[2,3-c]pyridine core, provides crucial vectors for both modulating the molecule's properties and for further chemical modification. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration, while the amine group can participate in key hydrogen-bonding interactions within a target's active site.[2]

This guide moves beyond a simple data sheet, offering a practical framework for the physicochemical characterization of this compound. The causality behind experimental choices is explained, and the protocols provided are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for any drug discovery pipeline.

Core Physicochemical & Structural Data

A foundational understanding of a compound begins with its basic physicochemical properties. This data influences everything from reaction setup to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. While extensive experimental data for this specific compound is not publicly available, a combination of data from chemical suppliers and computational predictions provides a strong starting point.

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChemLite[4]
Molecular Weight 212.05 g/mol (Calculated from Formula)
Monoisotopic Mass 210.9745 DaPubChemLite[4]
Physical Appearance SolidTargetMol[2]
Predicted XlogP 1.3PubChemLite[4]
SMILES C1=CNC2=CN=C(C(=C21)Br)NPubChemLite[4]
InChI InChI=1S/C7H6BrN3/c8-6-4-1-2-10-5(4)3-11-7(6)9/h1-3,10H,(H2,9,11)PubChemLite[4], TRC[5]

Note: XlogP is a computationally predicted value for the octanol-water partition coefficient, a key measure of lipophilicity.

Lipophilicity and its Impact on Drug Viability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design. It profoundly affects a compound's solubility, membrane permeability, metabolic stability, and pharmacokinetic profile.[6] The partition coefficient (P), expressed as its logarithm (logP), is the standard measure of lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[6][7]

  • A logP value of 0 indicates equal partitioning between phases.[7][8]

  • A positive logP value signifies higher concentration in the lipid phase (lipophilic/hydrophobic).[7][8]

  • A negative logP value means the compound favors the aqueous phase (hydrophilic).[7]

For this compound, the predicted XlogP is 1.3, suggesting it is moderately lipophilic.[4] This value is a useful guideline, but for definitive characterization, experimental determination is paramount. The "shake-flask" method is the gold standard for this measurement.[6]

Experimental Protocol: LogP Determination by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the n-octanol/water partition coefficient. The principle involves dissolving the compound in a biphasic system, allowing it to reach equilibrium, and then quantifying the concentration in each phase.

Methodology:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a separatory funnel or suitable vessel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated. For compounds that may form emulsions, centrifugation can be used to facilitate separation.

  • Sampling: Carefully withdraw a sample from both the aqueous and the n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) using the formula:

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

  • LogP Determination: Calculate logP by taking the base-10 logarithm of P:

    • logP = log₁₀(P)

Causality and Trustworthiness: Using pre-saturated solvents is critical to ensure the thermodynamic equilibrium is not disturbed by solvent transfer between phases.[9] Quantification should be performed against a calibration curve prepared in the corresponding matrix (water-saturated octanol or octanol-saturated water) to account for any matrix effects. Performing the experiment in triplicate ensures the reliability and reproducibility of the result.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solv Pre-saturate n-Octanol and Water prep_stock Prepare Aqueous Stock Solution prep_solv->prep_stock mix Combine Aqueous Stock and n-Octanol prep_stock->mix equil Shake to Equilibrate mix->equil separate Separate Phases (Centrifuge if needed) equil->separate quant Quantify Concentration in each phase (HPLC/UV) separate->quant calc Calculate P and logP quant->calc result Experimentally Determined logP calc->result Final Value

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical physicochemical property that governs the absorption and bioavailability of a potential drug candidate.[9][10] Poor solubility can lead to unreliable results in in-vitro assays and challenging formulation development.[11] Solubility can be measured under two main conditions:

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This high-throughput method is common in early drug discovery.[10][11][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. It is determined by adding an excess of the solid compound to the aqueous medium and allowing it to equilibrate over a longer period (e.g., 24 hours).[10][11]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol describes the definitive method for determining thermodynamic aqueous solubility, which is crucial for lead optimization and formulation.

Methodology:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and filter it through a 0.45 µm membrane filter.[12]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by high-speed centrifugation or filtration through a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[11]

  • Sample Dilution: If necessary, dilute the clear, saturated filtrate with the buffer to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis spectroscopy method against a standard calibration curve.[11]

  • Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

Causality and Trustworthiness: Ensuring an excess of solid is present throughout the equilibration period is fundamental to achieving a truly saturated solution.[10] The method of phase separation must be robust to avoid contamination of the filtrate with undissolved particulates, which would falsely inflate the solubility measurement.[9]

G start Add Excess Solid Compound to Aqueous Buffer equilibrate Agitate at Constant Temp for 24 hours start->equilibrate separate Separate Solid & Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC/UV) separate->quantify result Thermodynamic Solubility Value quantify->result

Caption: Workflow for determining thermodynamic aqueous solubility.

Ionization State (pKa): The Influence of pH

Most drug molecules are weak acids or bases, and their state of ionization is dependent on the pH of their environment. The pKa is the pH at which a compound exists as 50% ionized and 50% neutral species.[13] Since solubility, permeability, and target binding can be dramatically affected by ionization state, knowing the pKa is essential. This compound possesses both basic (amino and pyridine nitrogen) and potentially weakly acidic (pyrrole N-H) centers, making its ionization behavior complex and critical to understand.

Several methods can be used for pKa determination, including potentiometric titration, UV-Vis spectrophotometry, and NMR.[13][14] Potentiometric titration is a highly precise and widely used technique.[15][16]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.[15][16]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

  • Initial pH Adjustment: For a basic compound, use a standardized solution of strong acid (e.g., 0.1 M HCl) to adjust the initial pH of the sample solution to a low value (e.g., pH 2) to ensure the compound is fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using an auto-titrator or burette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region (the flattest part of the curve).[16] Alternatively, the pKa can be found from the inflection point of a derivative plot (ΔpH/ΔV vs. V).

  • Blank Titration: Perform a blank titration with the solvent alone to correct for the buffering capacity of the solvent system.[15]

Causality and Trustworthiness: Using carbonate-free NaOH solution is critical for accurate titration, especially when determining pKa values in the neutral to high pH range.[15][17] Maintaining constant ionic strength minimizes changes in activity coefficients during the titration. If a co-solvent is used, it's important to note that the measured pKa is an apparent pKa (pKa') specific to that solvent system.[15]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter prepare Prepare Sample Solution with Ionic Strength Adjuster calibrate->prepare adjust Adjust Initial pH (e.g., with HCl) prepare->adjust titrate Titrate with Standard Base (e.g., NaOH) adjust->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Midpoint of Buffer Region plot->analyze result Experimentally Determined pKa analyze->result Final Value

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The —particularly its lipophilicity, solubility, and ionization state—are paramount to its successful application in drug discovery. While computational tools provide valuable initial estimates, rigorous experimental determination of these parameters is non-negotiable for advancing a compound through the development pipeline. The protocols detailed in this guide for logP, thermodynamic solubility, and pKa determination provide a robust, reliable, and validated framework for researchers. By understanding and empirically defining these core characteristics, scientists can make more informed decisions, leading to the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Development of Methods for the Determin
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • pKa and log p determin
  • Protocol for Determining pKa Using Potentiometric Titration.
  • How To Determine PKA Of Organic Compounds?. Chemistry For Everyone, YouTube.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Solubility Assessment Service.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • This compound. PubChemLite.
  • Buy Online CAS Number 1332837-64-5 - TRC - this compound. LGC Standards.
  • 4-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. TargetMol.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Deriv

Sources

An In-depth Technical Guide to 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine (CAS No. 1332837-64-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine, a key heterocyclic building block in modern medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes available information and provides expert insights based on the well-established chemistry of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold. This guide covers physicochemical properties, plausible synthetic strategies, expected spectroscopic characteristics, reactivity profiles in pivotal cross-coupling reactions, potential applications in drug discovery, and essential safety and handling protocols. The information herein is intended to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry. As a bioisostere of indole, it is frequently incorporated into molecules designed to interact with biological targets that recognize the indole nucleus. The additional nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, potentially enhancing binding affinity and modulating the physicochemical properties of the parent molecule. Derivatives of this scaffold have shown a wide range of biological activities, including acting as inhibitors of various kinases, making them highly valuable in the development of novel therapeutics, particularly in oncology.[1][2][3] this compound, with its strategically placed bromo and amino functionalities, serves as a versatile platform for the synthesis of diverse compound libraries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource(s)
CAS Number 1332837-64-5[4]
Molecular Formula C₇H₆BrN₃[5]
Molecular Weight 212.05 g/mol [5]
Appearance Solid (form may vary)Inferred from related compounds
Monoisotopic Mass 210.9745 Da[5]
Predicted XlogP 1.3[5]
InChI InChI=1S/C7H6BrN3/c8-6-4-1-2-10-5(4)3-11-7(6)9/h1-3,10H,(H2,9,11)[4]
SMILES C1=CNC2=CN=C(C(=C21)Br)N[5]

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic strategy could commence with a substituted pyridine and build the pyrrole ring, a common approach for this class of heterocycles.

Synthetic_Pathway A Substituted Pyridine Precursor B Pyrrolo[2,3-c]pyridine Core (e.g., via Bartoli or Fischer Indole Synthesis) A->B Ring Annulation C Bromination B->C Electrophilic Bromination D Nitration C->D Nitration E Reduction of Nitro Group D->E Reduction F Target Molecule: This compound E->F Reactivity_Profile A This compound B Suzuki-Miyaura Coupling (at C4-Br) A->B Pd catalyst, Base, R-B(OH)2 C Buchwald-Hartwig Amination (at C4-Br) A->C Pd catalyst, Base, R'-NH2 D N-Functionalization (at C5-NH2) A->D Acylation, Alkylation, etc. E 4-Aryl/Alkyl-1H-pyrrolo[2,3-c]pyridin-5-amine B->E F 4,5-Diamino-pyrrolo[2,3-c]pyridine Derivatives C->F G N-Substituted-4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amines D->G

Sources

The Brominated Pyrrolopyridine Scaffold: A Technical Guide to Unlocking Potent Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Scaffold - The Halogen Advantage

In the landscape of modern drug discovery, the pyrrolopyridine core, also known as azaindole, stands as a "privileged scaffold." Its inherent ability to form crucial hydrogen bonds, particularly within the ATP-binding sites of kinases, has cemented its role in the development of targeted therapeutics.[1][2] However, the true potential of this versatile framework is often unlocked through strategic functionalization. This guide delves into the nuanced yet powerful impact of bromination on the pyrrolopyridine skeleton, transforming it from a promising blueprint into a class of molecules with potent and diverse biological activities.

We will navigate the journey from the ocean depths, the source of many foundational brominated alkaloids, to the intricate workflows of the modern research laboratory.[3][4] This document is structured not as a rigid protocol, but as a dynamic exploration of the science, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this compelling class of compounds. We will dissect the causality behind experimental choices, grounding our discussion in the principles of scientific integrity to create a self-validating framework for discovery and evaluation.

The Genesis of Bioactivity: Marine Origins and Synthetic Evolution

Nature, particularly the marine environment, is the original architect of bioactive brominated compounds. Marine sponges, locked in an evolutionary arms race, produce a vast arsenal of secondary metabolites for chemical defense.[3] Among these are brominated pyrrole and pyrrolopyridine alkaloids, which have inspired chemists to explore this structural motif.[3][4]

A noteworthy example is Itampolin A , a brominated tyrosine alkaloid derivative isolated from the marine sponge Iotrochota purpurea.[5][6] This natural product demonstrates significant cytotoxic activity against the A549 human lung carcinoma cell line, with a reported IC50 value of 0.66 μM .[5] The existence of such potent natural products provides a powerful rationale for the synthetic exploration of brominated pyrrolopyridines.

The synthesis of the core 7-azaindole structure and its subsequent bromination is a critical first step in laboratory investigations. Various methods exist, often starting from commercially available 7-azaindole. Regioselective bromination can be achieved under controlled conditions to yield key intermediates for further derivatization.[7]

Workflow for Brominated Pyrrolopyridine Discovery

The path from concept to a characterized bioactive compound follows a logical, multi-stage process. This workflow ensures that synthetic efforts are guided by biological rationale and that findings are robust and reproducible.

G cluster_0 Conceptualization & Synthesis cluster_1 Primary Biological Screening cluster_2 Mechanism of Action (MoA) Studies cluster_3 Lead Optimization A Target Identification (e.g., Kinase, Bacterium) B Scaffold Selection (Pyrrolopyridine Core) A->B C Synthetic Route Design (e.g., Regioselective Bromination) B->C D Compound Synthesis & Purification (HPLC) C->D E Anticancer Screening (MTT Assay vs. Cancer Cell Lines) D->E F Antimicrobial Screening (MIC vs. Bacterial Strains) D->F G Kinase Inhibition Assay (e.g., VEGFR-2) E->G If Active I Structure-Activity Relationship (SAR) Analysis E->I F->I H Pathway Analysis (Western Blot for p-VEGFR-2) G->H G->I J Analogue Synthesis I->J Iterative Cycle J->D Iterative Cycle

Figure 1: A generalized workflow for the discovery and initial evaluation of brominated pyrrolopyridines.

Anticancer Activity: Targeting Angiogenesis through Kinase Inhibition

A predominant mechanism through which pyrrolopyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[1][2] The azaindole scaffold is particularly adept at binding to the ATP pocket of kinases. The addition of a bromine atom can enhance this interaction through favorable halogen bonding and by modifying the electronic properties and lipophilicity of the molecule, leading to improved potency and selectivity.[1]

Primary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[8][9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have identified pyrrolo[2,3-d]pyrimidine (a close isostere of pyrrolopyridine) derivatives as potent VEGFR-2 inhibitors.[10] While specific data for brominated pyrrolopyridines is emerging, the established activity of the core scaffold against this target makes it a primary hypothesis for the mechanism of action. For instance, certain non-brominated pyrrolo[2,3-d]pyrimidine derivatives have shown potent VEGFR-2 inhibition with IC50 values as low as 0.049 µM.[10]

VEGFR-2 Signaling Pathway and Point of Inhibition

The binding of the VEGF ligand to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation, survival, migration, and vascular permeability. Brominated pyrrolopyridines, acting as ATP-competitive inhibitors, block the initial autophosphorylation step, effectively shutting down these pro-oncogenic signals.

G cluster_1 Cell Interior VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Akt->Proliferation ATP_ADP ATP -> ADP VEGFR2->ATP_ADP Autophosphorylation ATP_ADP->PLCg ATP_ADP->PI3K Inhibitor Brominated Pyrrolopyridine Inhibitor->ATP_ADP Inhibition

Figure 2: Inhibition of the VEGFR-2 signaling cascade by a brominated pyrrolopyridine.
Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of representative brominated compounds and related pyrrolopyridine/azaindole derivatives.

CompoundScaffoldModificationCancer Cell LineIC50 / GI50Reference
Itampolin A derivative Brominated Tyrosine AlkaloidBrominatedA549 (Lung)0.66 µM[5]
Compound 4g 7-AzaindoleN/A (complex)MCF-7 (Breast)15.56 µM[11]
Compound 7-AID 7-AzaindoleN/A (complex)HeLa (Cervical)16.96 µM[12]
Compound 7-AID 7-AzaindoleN/A (complex)MDA MB-231 (Breast)12.69 µM[12]

Antimicrobial Potential: A Renewed Avenue of Investigation

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Azaindole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[7][13][14] The introduction of heavy halogens like bromine can significantly enhance antibacterial potency, likely by improving membrane perturbation or interaction with bacterial targets.[7]

While extensive data for brominated pyrrolopyridines specifically is still an area of active research, related structures provide a strong proof-of-concept. For instance, a study on brominated pyrrolopyrimidines identified derivatives with potent activity against Staphylococcus aureus, a clinically significant pathogen.

Compound ClassTarget OrganismRepresentative MICReference
Brominated PyrrolopyrimidinesStaphylococcus aureus8 mg/L[7]

The data suggests that the brominated pyrrolopyridine scaffold is a highly promising starting point for the development of new antibacterial agents. Further investigation is warranted to fully characterize their spectrum of activity and mechanism of action.

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, standardized methodologies are paramount. Below are detailed, step-by-step protocols for the primary assays used to evaluate the biological activity of brominated pyrrolopyridines.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol outlines the measurement of cellular metabolic activity as an indicator of cytotoxicity, based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by living cells.[15][16][17]

Materials:

  • Brominated pyrrolopyridine test compound, dissolved in DMSO.

  • Human cancer cell line (e.g., A549, MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well flat-bottom sterile microplates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the brominated pyrrolopyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO at the same final concentration as the test compounds) and untreated controls.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.[17]

  • MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Return the plate to the incubator for 1.5 to 4 hours.[17] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 490-590 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (EUCAST Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium. This method adheres to the standards set by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][10]

Materials:

  • Brominated pyrrolopyridine test compound, dissolved in DMSO.

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom microplates.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or water.

  • Incubator (35 ± 1°C).

  • Spectrophotometer or turbidimeter.

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series: In a 96-well plate, prepare a two-fold serial dilution of the brominated pyrrolopyridine compound in CAMHB. Typically, this is done by adding 50 µL of broth to all wells, adding 100 µL of the starting compound concentration to the first well, and then serially transferring 50 µL across the plate. The final volume in each well before adding bacteria should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This step halves the concentration of the drug in each well to the final test concentration.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the positive control. This can be assessed visually or with a plate reader.

Structure-Activity Relationship (SAR) and Future Perspectives

The development of potent brominated pyrrolopyridine derivatives is guided by understanding the relationship between chemical structure and biological activity.[2][16][18] For kinase inhibitors, SAR studies often reveal key insights:

  • Hinge-Binding Motif: The pyrrolo[2,3-b]pyridine core is a critical hinge-binder. The nitrogen atoms in the bicyclic system are essential for forming hydrogen bonds within the ATP-binding site of kinases.[1]

  • Role of Bromine: The position of the bromine atom is crucial. It can occupy hydrophobic pockets within the active site or form halogen bonds, enhancing binding affinity and selectivity. Substitution at the 5-position of the 7-azaindole ring is a common strategy.[2]

  • Solvent-Exposed Region: Substituents attached to the core scaffold extend into the solvent-exposed region. Modifying these groups can fine-tune physicochemical properties like solubility and cell permeability without disrupting the core binding interaction.

The future of this compound class lies in a multi-parameter optimization approach. By iteratively synthesizing new analogues and evaluating them in the biological and mechanistic assays described, researchers can develop compounds with improved potency, selectivity, and drug-like properties. The brominated pyrrolopyridine scaffold represents a rich and promising area for the discovery of next-generation therapeutics for oncology and infectious diseases.

References

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). European Journal of Medicinal Chemistry. [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). RSC Advances. [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). ResearchGate. [Link]

  • EUCAST. (n.d.). Broth Microdilution EUCAST. Scribd. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry. [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antimicrobial activity (minimum inhibitory concentration (MIC), µg/mL)... (n.d.). ResearchGate. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Journal of Biomolecular Structure & Dynamics. [Link]

  • Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa. (2018). PLoS One. [Link]

  • Antimicrobial activity (MIC µg/mL) of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • Marine Sponge Natural Products with Anticancer Potential: An Updated Review. (2017). Marine Drugs. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Natural Products Derived from Marine Sponges with Antitumor Potential against Lung Cancer: A Systematic Review. (2024). Revista de Toxicología. [Link]

  • 7-Azaindole Derivatives as Potential Antibacterial Agents. (n.d.). Pakistan Journal of Scientific and Industrial Research. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Pharmaceuticals. [Link]

  • VEGFR-2 inhibition of the most active compounds compared to the reference drug. (n.d.). ResearchGate. [Link]

  • 7-Azaindole derivatives as potential antibacterial agents. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. (2017). IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Natural Products Derived from Marine Sponges with Antitumor Potential against Lung Cancer: A Systematic Review. (2024). National Institutes of Health. [Link]

  • Topical Collection : Marine Compounds and Cancer. (n.d.). MDPI. [Link]

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages high-quality predicted NMR data, contextualized with empirical data from structurally related azaindole derivatives. We will delve into the theoretical underpinnings of the predicted ¹H and ¹³C NMR spectra, offering detailed peak assignments and interpretation of spin-spin coupling patterns. Furthermore, this document outlines a robust, field-proven protocol for the experimental acquisition and analysis of NMR data for this class of compounds, ensuring researchers can confidently validate their synthetic outcomes.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-c]pyridine scaffold, a derivative of 6-azaindole, is a privileged structure in modern drug discovery. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an attractive core for the development of potent and selective therapeutic agents. The specific substitution pattern of this compound, featuring a bromine atom and an amino group on the pyridine ring, offers multiple vectors for further chemical modification, making it a valuable building block in synthetic chemistry.

Accurate structural elucidation is paramount in drug development, and NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. This guide serves as a detailed reference for researchers working with this compound and related analogs, providing both a predictive framework for its NMR signature and a practical guide to obtaining high-quality experimental data.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data were predicted using the online NMR prediction tool, NMRDB.org[1][2][3], which utilizes a combination of computational methods to estimate chemical shifts and coupling constants. It is crucial to note that while these predictions are highly informative, experimental verification is essential.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The choice of DMSO-d₆ as the solvent is strategic for nitrogen-containing heterocycles, as it can effectively solvate the molecule and often leads to sharper signals for N-H protons compared to other solvents like chloroform-d[4].

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Atom NumberPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
H-1~11.5Broad Singlet-Pyrrole N-H
H-2~7.5Doublet of DoubletsJ(H2,H3) ≈ 3.0, J(H2,H1) ≈ 2.5Pyrrole C-H
H-3~6.5Doublet of DoubletsJ(H3,H2) ≈ 3.0, J(H3,H1) ≈ 2.0Pyrrole C-H
H-6~8.0Singlet-Pyridine C-H
5-NH₂~5.5Broad Singlet-Amino Group

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • H-1 (Pyrrole N-H): The broad singlet at a downfield chemical shift of approximately 11.5 ppm is characteristic of a pyrrolic N-H proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with residual water in the solvent.

  • H-2 and H-3 (Pyrrole Protons): These protons on the electron-rich pyrrole ring are expected to resonate in the aromatic region. Their predicted chemical shifts are influenced by the fused pyridine ring. The multiplicity is predicted as a doublet of doublets due to coupling with each other (³J) and with the N-H proton (²J and ³J, respectively).

  • H-6 (Pyridine Proton): As the sole proton on the pyridine ring, H-6 is predicted to appear as a singlet. Its downfield shift is consistent with its position in an electron-deficient pyridine ring.

  • 5-NH₂ (Amino Protons): The protons of the amino group are expected to appear as a broad singlet due to chemical exchange and quadrupole effects from the nitrogen atom. The chemical shift of these protons can be highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The predicted broadband proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Atom NumberPredicted Chemical Shift (ppm)Assignment
C-2~125Pyrrole C-H
C-3~100Pyrrole C-H
C-3a~128Pyrrole-Pyridine Fusion
C-4~110Pyridine C-Br
C-5~145Pyridine C-NH₂
C-6~130Pyridine C-H
C-7a~148Pyrrole-Pyridine Fusion

Rationale for Predicted Chemical Shifts:

  • Pyrrole Carbons (C-2, C-3, C-3a): These carbons of the electron-rich pyrrole ring are predicted to resonate at relatively upfield chemical shifts for aromatic carbons.

  • Pyridine Carbons (C-4, C-5, C-6, C-7a): The carbons of the pyridine ring are generally more deshielded. The carbon bearing the bromine atom (C-4) is predicted at a relatively upfield position due to the "heavy atom effect" of bromine. Conversely, the carbons attached to nitrogen (C-5 and C-7a) are significantly deshielded.

Structural Elucidation Workflow: A Practical Approach

To experimentally validate the structure of this compound, a series of 1D and 2D NMR experiments should be conducted.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum[5][6].

    • Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied. The solution should be free of any particulate matter.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum with broadband proton decoupling. A DEPT-135 experiment can also be performed to differentiate between CH, CH₂, and CH₃ signals.

    • Acquire a two-dimensional (2D) ¹H-¹H Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks[7].

    • Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify one-bond proton-carbon correlations.

    • Acquire a 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify two- and three-bond proton-carbon correlations, which are critical for confirming the connectivity of the heterocyclic core[7].

Data Interpretation and Visualization

The acquired spectra should be processed and analyzed to assign all proton and carbon signals. The following Graphviz diagram illustrates the expected key HMBC correlations that would confirm the structure of this compound.

G cluster_mol This compound C2 C2 C3 C3 C3a C3a C4 C4 C5 C5 C6 C6 C7a C7a N1 N1 N7 N7 H1 H1 H2 H2 H2->C3 J2,3 H2->C3a J2,3a H3 H3 H3->C2 J3,2 H3->C7a J3,7a H6 H6 H6->C4 J6,4 H6->C5 J6,5 H6->C7a J6,7a NH2 NH2 Br Br

Caption: Predicted key HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a foundational understanding of the NMR spectroscopic properties of this compound. By combining high-quality predicted data with established experimental protocols and theoretical insights, researchers are well-equipped to undertake the synthesis and characterization of this important heterocyclic building block. The methodologies and interpretative strategies outlined herein promote scientific rigor and will undoubtedly facilitate the advancement of drug discovery programs that utilize this versatile scaffold.

References

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  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
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  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

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  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

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spectroscopic analysis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Authored by: A Senior Application Scientist

Preamble: Elucidating the Molecular Architecture of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the 7-azaindole scaffold, of which this compound is a derivative, represents a "privileged structure."[1] Its unique electronic and hydrogen-bonding properties make it a cornerstone for developing novel therapeutics, particularly kinase inhibitors.[1] A precise and unambiguous confirmation of its chemical structure is paramount before its inclusion in any synthetic pathway or biological screening.

Molecular Structure and Expected Spectroscopic Handles

A foundational understanding of the molecule's structure is the first step in a logical spectroscopic analysis. The molecule consists of a fused pyrrolo[2,3-c]pyridine core, a bromine substituent at position 4, and an amine group at position 5. Each feature provides a distinct "handle" for spectroscopic detection.

Figure 2: Workflow for ¹H NMR analysis and validation.

Self-Validation: To confirm the assignments of H2 and H3, a 2D COSY (Correlation Spectroscopy) experiment is recommended. This will show a cross-peak between the two coupled protons, providing unambiguous evidence of their relationship.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides a map of the carbon framework. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required. The spectrum will be proton-decoupled, meaning each unique carbon will appear as a singlet.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Parameters:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Predicted ¹³C NMR Data and Interpretation
Predicted Chemical Shift (δ, ppm)AssignmentRationale and Expert Insights
~145 - 155C5The carbon atom attached to the amine group (C5) is expected to be significantly downfield due to the electron-donating effect of the nitrogen.
~140 - 150C7aThis is a quaternary carbon at the fusion of the two rings and is expected to be downfield.
~125 - 135C2The C2 carbon of the pyrrole ring.
~120 - 130C7The C7 carbon in the pyridine ring.
~100 - 110C3The C3 carbon of the pyrrole ring, typically upfield from C2.
~95 - 105C4The carbon bearing the bromine atom (C4) will be shifted upfield due to the "heavy atom effect" of bromine, despite bromine's electronegativity. This is a key diagnostic signal.
~90 - 100C3aAnother quaternary carbon at the ring fusion, typically found in this region for azaindoles.

Self-Validation: A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment should be performed. This correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons (C2, C3, and C7).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of structural evidence. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Parameters:

    • Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Acquire a full scan spectrum to determine the molecular ion.

    • Perform HRMS to confirm the elemental formula.

Expected Mass Spectrometry Data
  • Molecular Formula: C₇H₆BrN₃

  • Monoisotopic Mass: 210.975 g/mol

  • Expected [M+H]⁺: 211.983

A key feature to look for is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should show two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units (e.g., at 211.983 and 213.981). This isotopic signature is a hallmark of a monobrominated compound and serves as a powerful validation tool.

G C7H6BrN3 C₇H₆BrN₃ MW: 210.975 ESI+ [M+H]⁺ m/z: 211.983 C7H6BrN3->ESI+ Protonation Isotopic_Pattern [M(⁷⁹Br)+H]⁺ : [M(⁸¹Br)+H]⁺ Ratio ~1:1 ESI+->Isotopic_Pattern Bromine Signature

Figure 3: Expected ionization and isotopic pattern in ESI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: A standard FTIR (Fourier Transform Infrared) spectrometer.

  • Parameters: Acquire a spectrum from 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Expert Insights
3400 - 3200N-H StretchAmine (NH₂) and Pyrrole (N-H)This region will likely show multiple, possibly overlapping, sharp to broad peaks corresponding to the symmetric and asymmetric stretching of the primary amine and the stretching of the pyrrole N-H.
3100 - 3000C-H StretchAromatic C-HCharacteristic stretching vibrations for protons on the aromatic rings.
1650 - 1550C=C and C=N StretchAromatic RingsThese absorptions are due to the stretching vibrations within the fused aromatic system.
1350 - 1250C-N StretchAromatic AmineThe stretching vibration of the carbon-nitrogen bond of the amine group.
< 800C-Br StretchAryl BromideThe C-Br stretch is typically found in the fingerprint region and can be weak, but its presence is expected.

Conclusion: A Validated Structural Hypothesis

By systematically applying these core spectroscopic techniques, a researcher can build a robust and self-validating case for the structure of this compound. The predicted data, rooted in established spectroscopic principles and comparison with known azaindole derivatives, provides a clear roadmap for analysis. [4][5]The convergence of data from ¹H NMR, ¹³C NMR, high-resolution MS (with its characteristic bromine isotopic pattern), and IR spectroscopy will provide an unambiguous confirmation of the molecular structure, enabling its confident use in further research and development.

References

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Available at: [Link]

  • A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors - The Royal Society of Chemistry. Available at: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available at: [Link]

  • NMR Spectra of Simple Heterocycles - Portland Press. Available at: [Link]

  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters - ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

  • Synthesis and Characterization of - Amanote Research. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. Available at: [Link]

  • 13 C-NMR spectrum of compound (4i). | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Fluroescence Properties of Mono- and Poly-azaindoles. | Analytical Chemistry. Available at: [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Available at: [Link]

  • Benzenamine, 4-bromo- - the NIST WebBook. Available at: [Link]

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solubility of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing assay reliability, formulation strategies, and pharmacokinetic outcomes. This guide provides a comprehensive framework for characterizing the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, this document serves as a methodological whitepaper. It outlines the theoretical principles governing its solubility, presents a strategic approach to solvent selection, and provides detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to rigorously assess the solubility profile of this and other novel chemical entities.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a critical physicochemical parameter in pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API), insufficient solubility can lead to a cascade of developmental challenges, including:

  • Underestimated Potency: Poor solubility can lead to artificially low activity in biological assays, potentially causing promising candidates to be overlooked.[2]

  • Poor Bioavailability: An orally administered drug must dissolve in the gastrointestinal tract before it can be absorbed into the bloodstream.[3]

  • Formulation Hurdles: Developing a viable dosage form for an insoluble compound requires significant time and resources.[3]

Physicochemical Characterization of this compound

A thorough understanding of a molecule's structure is the first step in predicting its solubility behavior.

Table 1: Core Properties of this compound

PropertyValue / DescriptionSource
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 211.05 g/mol [4]
Physical Form Expected to be a solid at room temperature.[5]
CAS Number 1332837-64-5[4][6]
Structural Analysis and Solubility Prediction

The structure of this compound suggests a molecule with significant polarity, capable of engaging in various intermolecular interactions that will govern its solubility:

  • Hydrogen Bonding: The presence of the primary amine (-NH₂) and the pyrrole N-H group makes the molecule a potent hydrogen bond donor and acceptor. This is a primary determinant of its interaction with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

  • Polarity: The fused pyrrolopyridine core is an electron-rich heterocyclic system, and the nitrogen atoms introduce significant dipole moments. This inherent polarity suggests that the compound will favor polar solvents over non-polar hydrocarbon solvents, following the principle of "like dissolves like."[7]

  • Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure will significantly impact solubility. Strong intermolecular forces, such as extensive hydrogen bonding in the solid state, can lead to high lattice energy and consequently, lower solubility. The potential for different crystal packing arrangements (polymorphism) means that solubility can vary between different solid forms of the same compound.[8][9]

The following diagram outlines the relationship between the molecular features of the target compound and its expected solubility.

G cluster_compound This compound (Solute Properties) cluster_solvents Organic Solvent Classes cluster_outcome Predicted Solubility Outcome Compound C₇H₆BrN₃ Structure Pyrrolopyridine Core + Amine (-NH₂) + Pyrrole (N-H) + Bromo (-Br) Compound->Structure Interactions Key Intermolecular Forces: • Strong H-Bond Donor/Acceptor • Significant Dipole Moment • Pi-Stacking Potential Structure->Interactions SolidState Solid State Properties: • Crystalline Solid • High Crystal Lattice Energy? • Potential for Polymorphism Interactions->SolidState PolarProtic Polar Protic (e.g., Methanol, Ethanol) Interactions->PolarProtic High Affinity (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, DMF, ACN) Interactions->PolarAprotic Good Affinity (Dipole-Dipole, H-Bond Accepting) NonPolar Non-Polar (e.g., Toluene, Hexane) Interactions->NonPolar Low Affinity (Mismatch in Polarity) SolidState->PolarProtic Overcoming Lattice Energy is Key SolidState->PolarAprotic Overcoming Lattice Energy is Key HighSol High Solubility PolarProtic->HighSol ModerateSol Moderate to Good Solubility PolarAprotic->ModerateSol LowSol Low to Insoluble NonPolar->LowSol

Caption: Predicted solubility based on molecular properties.

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The following solvents are recommended for an initial screening, covering a range of polarities and interaction types.

Table 2: Recommended Organic Solvents for Solubility Screening

ClassSolventRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent solubilizing power for a wide range of compounds; a common vehicle in biological assays.[10][11]
N,N-Dimethylformamide (DMF)Similar to DMSO, a highly polar solvent capable of accepting hydrogen bonds.[10][11]
Acetonitrile (ACN)A polar aprotic solvent with a lower boiling point than DMSO/DMF, useful in analytical procedures.
Polar Protic Methanol (MeOH)Capable of donating and accepting hydrogen bonds, often effective for polar compounds.
Ethanol (EtOH)Similar to methanol but slightly less polar.
Moderate Polarity Ethyl Acetate (EtOAc)An ester with moderate polarity, commonly used in synthesis and chromatography.
Dichloromethane (DCM)A common solvent in organic synthesis; good for compounds with intermediate polarity.
Non-Polar TolueneAn aromatic, non-polar solvent.
HexanesAn aliphatic, non-polar solvent; solubility is expected to be very low.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. Each provides different, yet complementary, information.[3]

High-Throughput Kinetic Solubility Assay

This method is ideal for early discovery phases when compound availability is limited. It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous or organic medium.[1][4]

Protocol: Nephelometric Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add the desired organic solvent to each well.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Measurement: Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering is observed indicates the limit of kinetic solubility.[12]

Causality Note: This assay is termed "kinetic" because the system may not reach thermodynamic equilibrium. The compound can remain in a supersaturated state, potentially overestimating the true equilibrium solubility. The residual DMSO co-solvent can also influence the measurement.[13]

"Gold Standard" Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[14]

Protocol: Shake-Flask Thermodynamic Solubility

  • Compound Dispensing: Add an excess amount of solid this compound to a series of vials. The excess solid is critical to ensure saturation is reached.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand for the undissolved solid to settle. Separate the saturated supernatant from the excess solid via centrifugation or filtration.

    • Self-Validating Step: Care must be taken during this step. Filtration may lead to compound loss via adsorption to the filter material, while centrifugation may not remove all fine particulates. The chosen method should be validated for the compound.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

The following diagram illustrates the workflow for a comprehensive solubility assessment.

G cluster_start Phase 1: Preparation & Prediction cluster_exp Phase 2: Experimental Determination cluster_end Phase 3: Data Analysis & Interpretation Start Start: Novel Compound (this compound) Char Physicochemical Characterization (Structure, MW, Polarity Analysis) Start->Char SolidState Solid-State Analysis (XRPD, DSC for Polymorphism) Start->SolidState Solvent Strategic Solvent Selection (Polar, Aprotic, Non-Polar) Char->Solvent Kinetic Kinetic Solubility Assay (High-Throughput Screening) Solvent->Kinetic Thermo Thermodynamic Solubility Assay ('Gold Standard' Shake-Flask) Solvent->Thermo Data Quantitative Data (e.g., µg/mL) Kinetic->Data Thermo->Data SolidState->Data Provides Context Report Comprehensive Solubility Profile Data->Report Decision Informed Decision-Making (Assay Development, Formulation Strategy) Report->Decision

Caption: Workflow for solubility assessment.

The Impact of Solid-State Properties: Polymorphism

It is imperative to recognize that the solubility value is only meaningful if the solid form of the material is known.[15] An API can exist in different crystalline forms (polymorphs) or in an amorphous state.[16][17]

  • Polymorphs have the same chemical composition but different crystal lattice arrangements. These different arrangements can result in significantly different physical properties, including melting point and solubility.[9] A metastable polymorph is generally more soluble than the most stable form.

  • Amorphous material lacks long-range molecular order and is typically more soluble than its crystalline counterparts, though it may be less stable.

Recommendation: Before and after a thermodynamic solubility experiment, the solid material should be analyzed using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This ensures that no phase transition to a different polymorphic form has occurred during the experiment, validating that the measured solubility corresponds to a specific, known solid form.[17]

Conclusion and Forward Outlook

While direct experimental solubility data for this compound remains to be published, a robust and scientifically sound pathway exists for its determination. By analyzing its molecular structure, a rational selection of organic solvents can be made for screening. The application of both high-throughput kinetic assays and definitive thermodynamic shake-flask methods will yield a comprehensive solubility profile. Crucially, this data must be contextualized with a thorough analysis of the compound's solid-state properties to ensure reproducibility and relevance. The protocols and principles outlined in this guide provide the necessary framework for researchers to generate high-quality, reliable solubility data, thereby enabling informed decision-making in the advancement of drug discovery and development projects involving this and other novel compounds.

References

  • Ainurofiq, A., Dinda, K., et al. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences.
  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Food Science and Biotechnology. Available at: [Link]

  • Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available at: [Link]

  • ResearchGate. (2025). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. JOCPR, 16(5):9-10. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Available at: [Link]

  • National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. Available at: [Link]

  • MDPI. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Available at: [Link]

  • Reagentia. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-4-amine, 5-bromo- (1 x 1 g). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

Sources

4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine: A Technical Guide to a Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment

In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space with remarkable efficiency, often identifying interactions that larger molecules in high-throughput screening (HTS) campaigns might miss. The hits from FBDD are typically more efficient binders, providing a superior starting point for optimization into clinical candidates.

This guide focuses on a particularly compelling fragment: 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine . This molecule is built upon the 6-azaindole scaffold, a "privileged" heterocyclic system known for its ability to mimic purine and engage with a wide array of biological targets, particularly protein kinases. The strategic placement of the bromine atom and the primary amine group provides a unique combination of features that make it an invaluable tool for drug discovery researchers. The bromine atom not only offers a vector for synthetic elaboration via cross-coupling reactions but also has the potential to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[1][2] The adjacent amine group provides a key hydrogen bond donor, crucial for anchoring the fragment in target binding sites.

This document serves as an in-depth technical resource for researchers and drug development professionals. It will detail the synthesis and properties of this core fragment, provide a framework for its application in a drug discovery workflow, and present detailed, actionable protocols for its evaluation.

Physicochemical Properties and Synthesis

A thorough understanding of a fragment's properties is the foundation of its successful application. The this compound fragment is a solid at room temperature with the following key characteristics:

PropertyValueSource
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
XLogP3-AA (Predicted) 1.3
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Representative Synthetic Pathway

Synthetic_Pathway start 1H-Pyrrolo[2,3-c]pyridine step1 4-Bromo-1H-pyrrolo[2,3-c]pyridine start->step1 Bromination (e.g., NBS) step2 4-Bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine step1->step2 Nitration (e.g., HNO3/H2SO4) final This compound step2->final Reduction (e.g., SnCl2 or H2/Pd)

Caption: Proposed synthetic route to the target fragment.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous transformations. Researchers should perform their own optimization.

Step 1: Bromination of 1H-pyrrolo[2,3-c]pyridine

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-1H-pyrrolo[2,3-c]pyridine.

Step 2: Nitration of 4-bromo-1H-pyrrolo[2,3-c]pyridine

  • Carefully add 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Once dissolved, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 4-bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine.

Step 3: Reduction of 4-bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine

  • Suspend 4-bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).[3]

  • Heat the mixture to reflux (approximately 70-80 °C) for 1-3 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully pour it into an ice-water mixture.

  • Basify the mixture with a saturated solution of sodium bicarbonate until a pH of ~8 is reached.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude material via column chromatography to afford the final product, this compound.

Application in Fragment-Based Drug Design: A Workflow

The true value of this compound is realized when it is incorporated into a systematic FBDD campaign. The following workflow outlines the key stages, from initial screening to hit validation and optimization.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization frag_lib Fragment Library (including core fragment) screen Biophysical Screening (e.g., SPR, NMR, X-ray) frag_lib->screen hits Validated Hits (KD, LE, LLE determined) screen->hits struct_bio Structural Biology (X-ray, Cryo-EM) hits->struct_bio sar Structure-Activity Relationship (SAR) struct_bio->sar chem Synthetic Elaboration (e.g., Suzuki, Buchwald-Hartwig) sar->chem lead Lead Compound chem->lead

Sources

Exploring the Chemical Space of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive framework for the exploration of the chemical space around a key intermediate, 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. We will delve into the strategic synthesis of this core, detail robust methodologies for its diversification through modern cross-coupling reactions, and present established protocols for the biological evaluation of the resulting analogs, with a focus on their potential as kinase and lysine-specific demethylase 1 (LSD1) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-c]pyridine Core

The fusion of a pyrrole and a pyridine ring gives rise to a family of bicyclic heterocycles known as pyrrolopyridines or azaindoles. These structures are of significant interest in drug discovery due to their ability to mimic the indole nucleus of tryptophan and act as bioisosteres of purines, enabling them to interact with a wide array of biological targets. The pyrrolo[2,3-c]pyridine isomer, in particular, has emerged as a core component of several potent and selective inhibitors of key enzymes implicated in human diseases.

Recent studies have highlighted the potential of pyrrolo[2,3-c]pyridine derivatives as highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator involved in cancer.[1][2][3] For instance, a novel class of pyrrolo[2,3-c]pyridines has been designed based on a previously reported LSD1 inhibitor, leading to compounds with nanomolar inhibitory activity against LSD1 and potent growth inhibition of acute leukemia and small-cell lung cancer cell lines.[1][2][3]

Furthermore, the broader pyrrolopyridine family has been successfully exploited in the development of kinase inhibitors. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4] The structural similarity of these scaffolds suggests that the this compound core is an excellent starting point for the generation of novel kinase inhibitor libraries. The strategic placement of the bromo and amino functionalities provides orthogonal handles for chemical diversification, allowing for a systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide will provide a detailed roadmap for this exploration, from the synthesis of the core to the biological characterization of its analogs.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the this compound core is the essential first step in exploring its chemical space. While this specific compound is commercially available from vendors such as BLDpharm and LGC Standards[5][6], a reliable in-house synthesis is often desirable for cost-effectiveness and scalability. Based on established methodologies for the synthesis of substituted pyrrolopyridines, a plausible synthetic route is proposed below.

Proposed Synthetic Route

A potential synthetic approach could commence with a suitably substituted pyridine and construct the pyrrole ring onto it. A possible starting material is 2,6-diaminopyridine. The synthesis could proceed through a multi-step sequence involving regioselective halogenation, nitration, cyclization, and subsequent functional group manipulations.

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Synthetic_Pathway A 2,6-Diaminopyridine B 3-Bromo-2,6-diaminopyridine A->B NBS, H2SO4 C 3-Bromo-2,6-diamino-5-nitropyridine B->C HNO3, H2SO4 D 6-Bromo-8-nitro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine C->D 1. NaH 2. 1,2-Dibromoethane E This compound D->E Fe, AcOH

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Bromination of 2,6-Diaminopyridine: To a solution of 2,6-diaminopyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The reaction mixture is then carefully poured onto ice and neutralized with a base (e.g., NaOH or Na2CO3) to precipitate the product, 3-bromo-2,6-diaminopyridine.

  • Nitration of 3-Bromo-2,6-diaminopyridine: The brominated diamine is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group at the 5-position, yielding 3-bromo-2,6-diamino-5-nitropyridine.

  • Pyrrole Ring Formation: The formation of the pyrrole ring can be achieved through various strategies. One possibility is a reaction sequence starting with the protection of one amino group, followed by a reaction to build the pyrrole ring, such as a variation of the Fischer or Larock indole synthesis adapted for this system. A plausible alternative involves a reaction with a two-carbon synthon that can cyclize to form the pyrrole ring. For instance, reaction with 1,2-dibromoethane in the presence of a strong base like sodium hydride could lead to the formation of a dihydropyrazine intermediate, which can then be aromatized.

  • Reduction of the Nitro Group: Finally, the nitro group is reduced to the desired amine. This can be achieved using standard reducing agents such as iron in acetic acid, tin(II) chloride, or catalytic hydrogenation. This step would yield the target molecule, this compound.

Note: This proposed route is illustrative and would require experimental optimization of reaction conditions, reagents, and purification methods.

Diversification of the Core: Exploring Chemical Space

The this compound core offers multiple points for diversification. The C4-bromo and N5-amino groups are primary handles for introducing a wide range of substituents using modern cross-coupling methodologies. The pyrrole nitrogen (N1) can also be functionalized to further expand the chemical space.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4 position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. It involves the reaction of the bromo-substituted core with an organoboron reagent in the presence of a palladium catalyst and a base.

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Suzuki_Coupling Start This compound Product 4-Aryl/Heteroaryl-1H-pyrrolo[2,3-c]pyridin-5-amine Start->Product Suzuki-Miyaura Coupling Reagents R-B(OH)2 or R-B(pin) Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3, Cs2CO3) Reagents->Product

Caption: General scheme for Suzuki-Miyaura coupling at the C4-position.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of 5-bromoindazoles with various boronic acids has been reported and can be adapted for the this compound core.[7]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05-0.1 equiv), and a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 equiv).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical YieldReference
Pd(dppf)Cl2K2CO31,4-Dioxane/H2O80-100Good to Excellent[7]
Pd(PPh3)4K3PO41,4-Dioxane70-80Good[8]

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

The Sonogashira coupling enables the introduction of alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements. This reaction involves the coupling of the bromo-core with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

A procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes can be adapted.

[9]1. Reaction Setup: In a reaction flask, combine the this compound (1.0 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02-0.05 equiv), and copper(I) iodide (CuI) (0.05-0.1 equiv). 2. Solvent and Reagents: Add a solvent such as DMF or THF, followed by a base like triethylamine (Et3N) or diisopropylethylamine (DIPEA), and the terminal alkyne (1.1-1.5 equiv). 3. Reaction: Stir the mixture at room temperature or heat to 50-100 °C under an inert atmosphere until the starting material is consumed. 4. Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

CatalystCo-catalystBaseSolventTemperature (°C)Typical YieldReference
Pd(CF3COO)2/PPh3CuIEt3NDMF100Good to Excellent
Pd(PPh3)4CuIEt3N/THFRT - 60Good[10]

Table 2: Representative conditions for Sonogashira coupling reactions.

Functionalization of the 5-Amino Group

The 5-amino group provides a rich platform for diversification through acylation, sulfonylation, and reductive amination, allowing for the introduction of a wide variety of functional groups that can probe different regions of a target's binding pocket.

Standard acylation or sulfonylation conditions can be employed to introduce amide and sulfonamide functionalities, respectively.

Experimental Protocol: Acylation

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a base, such as triethylamine or pyridine, followed by the dropwise addition of the desired acyl chloride or anhydride (1.1 equiv) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography.

N-Arylation and N-Alkylation of the Pyrrole Ring

The pyrrole nitrogen can be functionalized to modulate the electronic properties of the ring system and to introduce additional points of interaction with a biological target.

The Buchwald-Hartwig amination can be adapted for the N-arylation of the pyrrole nitrogen. This reaction typically involves a palladium catalyst with a specialized phosphine ligand and a strong base.

[11]Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: To a dried reaction vessel, add the this compound (1.0 equiv), the aryl halide (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., NaOtBu or Cs2CO3).

  • Solvent and Reaction: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane. Heat the mixture under an inert atmosphere at 80-120 °C until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction is quenched, extracted, and purified as described in the previous cross-coupling protocols.

Biological Evaluation: Screening for Kinase and LSD1 Inhibition

Given the established activities of the pyrrolopyridine scaffold, a primary focus for biological evaluation of the newly synthesized analogs should be on their potential as kinase and LSD1 inhibitors.

Kinase Inhibitor Screening

A tiered screening approach is recommended, starting with a broad panel of kinases to identify initial hits and assess selectivity, followed by more detailed enzymatic and cellular assays for promising compounds.

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Kinase_Screening_Workflow A Synthesized Analog Library B Primary Screen: Broad Kinase Panel (e.g., 96-well format) A->B C Hit Identification (Compounds with significant inhibition) B->C D Secondary Screen: IC50 Determination for Hits C->D E Selectivity Profiling D->E F Cell-based Assays (e.g., target engagement, cell proliferation) D->F G Lead Optimization E->G F->G

Caption: Workflow for kinase inhibitor screening.

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., FMS, FGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compounds.

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

LSD1 Inhibitor Screening

Several commercial kits are available for screening LSD1 inhibitors, typically based on the detection of hydrogen peroxide, a byproduct of the demethylation reaction.

This assay relies on the LSD1-mediated production of H2O2, which in the presence of horseradish peroxidase (HRP), reacts with a fluorogenic substrate to produce a highly fluorescent product.

Materials:

  • Recombinant human LSD1

  • Dimethylated histone H3-K4 substrate

  • Horseradish peroxidase (HRP)

  • Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compounds

  • Assay Buffer

  • Black, opaque 96- or 384-well plates

Protocol:

  • Reaction Setup: In a multi-well plate, add the assay buffer, test compounds (or vehicle control), LSD1 enzyme, HRP, and the fluorogenic substrate.

  • Initiation and Incubation: Initiate the reaction by adding the dimethylated histone H3-K4 substrate. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 530-540/585-595 nm for resorufin, the product of ADHP oxidation).

  • Data Analysis: The decrease in fluorescence signal in the presence of a test compound is proportional to the inhibition of LSD1 activity. Calculate the percent inhibition for each compound and determine IC50 values for active compounds.

Assay TypePrincipleThroughputKey ReagentsReference
Kinase AssayLuminescence (ADP detection)HighKinase, Substrate, ATP, ADP-Glo™ KitPromega FMS Kinase Assay Protocol
LSD1 AssayFluorescence (H2O2 detection)HighLSD1, H3K4me2 substrate, HRP, Fluorogenic probeCayman Chemical LSD1 Assay Kit

Table 3: Overview of primary screening assays.

Rational Drug Design and Structural Insights

The exploration of chemical space can be significantly guided by structural biology. Obtaining crystal structures of lead compounds in complex with their target proteins provides invaluable insights into the binding mode and allows for structure-based drug design to improve potency and selectivity.

Crystal structures of pyrrolopyridine derivatives bound to kinases are available in the Protein Data Bank (PDB). For example, the structure of a pyrrolo[2,3-b]pyridine inhibitor bound to PKA (PDB ID: 5UZK) reveals key interactions within the ATP-binding site. S[1][12]imilarly, a crystal structure of PI3K-gamma in complex with a pyrrolo-pyridine inhibitor (PDB ID: 4FJZ) is also available. A[13]lthough these are isomeric scaffolds, the binding modes can provide a strong starting point for computational modeling and the rational design of this compound analogs.

Likewise, crystal structures of LSD1 in complex with reversible inhibitors have been reported, providing a blueprint for the design of new inhibitors targeting this enzyme. M[14]olecular docking of newly designed analogs into these crystal structures can help prioritize synthetic targets with a higher probability of potent biological activity.

Conclusion

The this compound core represents a highly attractive and versatile scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammation. This technical guide has provided a comprehensive overview of the key steps involved in exploring the chemical space of its analogs, from the synthesis of the core scaffold to its diversification using modern synthetic methodologies and subsequent biological evaluation. By combining systematic chemical synthesis with robust biological screening and structure-based drug design, researchers can effectively navigate this promising chemical space to discover the next generation of potent and selective kinase and LSD1 inhibitors.

References

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389–1395. [Link]

  • Jacobs, M.D., & Brown, K. (2018). Crystal Structure of PKA bound to an pyrrolo pyridine inhibitor. Protein Data Bank. [Link]

  • Protein Data Bank in Europe. (n.d.). PDB 4fjz: Crystal structure of PI3K-gamma in complex with pyrrolo-pyridine inhibitor 63. PDBe. [Link]

  • Kim, H., et al. (2020). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. Molecules, 25(18), 4235. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • ResearchGate. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Hassan, A. E. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(5), 748. [Link]

  • Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5199. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Niwa, H., et al. (2020). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. International Journal of Molecular Sciences, 21(23), 9033. [Link]

  • Morton, S., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. bioRxiv. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2736–2742. [Link]

  • TheraIndx. (2023). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Maccioni, E., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7862–7875. [Link]

  • Li, M., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Reichert, E. C., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 23(15), 5944–5949. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17765–17777. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1353–1360. [Link]

  • ACTA POLONIAE PHARMACEUTICA. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(59), 15869-15873. [Link]

  • Siddiqa, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6668. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28246-28250. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • da Silva, A. C. A., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link]

  • Gribanov, P. S., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6932. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one (4) with phenyl- and ferrocene–boronates, conducted under the conditions listed in Table 1. [Link]

  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold and its Functionalization

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a valuable bioisostere, leading to its incorporation into a multitude of biologically active molecules, including potent kinase inhibitors. The strategic functionalization of this core structure is paramount for modulating pharmacological activity, and among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for creating carbon-carbon bonds.[1]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. We will delve into the mechanistic nuances of this reaction, particularly as they pertain to a heteroaromatic substrate bearing both a pyrrolic NH and an amino group, and offer field-proven insights to guide researchers, scientists, and drug development professionals in successfully synthesizing novel 4-aryl-1H-pyrrolo[2,3-c]pyridin-5-amine derivatives.

Mechanistic Considerations for a Complex Heteroaromatic Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] However, the electronic nature of the this compound substrate introduces specific challenges and considerations.

  • Oxidative Addition: The electron-deficient nature of the pyridine ring, accentuated by the nitrogen atom, generally facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond.[4] This is often the rate-determining step, and its efficiency is crucial for a successful reaction.

  • Transmetalation: This step involves the transfer of the organic moiety from the boronic acid (or its derivative) to the palladium(II) complex. It is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is critical to avoid decomposition of the starting material or product.

  • Reductive Elimination: The final step regenerates the palladium(0) catalyst and forms the new C-C bond. Bulky, electron-rich ligands on the palladium center can promote this step.[2]

The Influence of the Amino and Pyrrole Groups: The presence of the primary amine at the 5-position and the pyrrolic NH can influence the reaction. While it's often thought that unprotected NH groups can interfere with the catalyst, numerous studies have shown that Suzuki couplings can be performed successfully on substrates with primary amines without the need for protecting groups, given the right choice of conditions.[6] The lone pair of the amino group can, in some cases, coordinate to the palladium center, but this can be mitigated by the use of appropriate ligands. Furthermore, the pyrrolic NH may be deprotonated by a strong base, which could affect the substrate's reactivity and solubility.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl R-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diorganyl R-Pd(II)L_n-Ar Transmetalation->PdII_Diorganyl RedElim Reductive Elimination PdII_Diorganyl->RedElim RedElim->Pd0 R-Ar' FinalProduct 4-aryl-1H-pyrrolo[2,3-c]pyridin-5-amine RedElim->FinalProduct ArylBromide This compound ArylBromide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Experimental Parameters and Reagent Selection

The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

Palladium Catalyst and Ligand Systems

The choice of the palladium source and its coordinating ligand is critical for achieving high yields and preventing side reactions.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a robust and versatile catalyst that has shown excellent efficacy in the coupling of various bromoindazoles and related heterocycles.[7][8] Its stability and commercial availability make it a primary choice for initial screening.

  • Second-Generation Buchwald Precatalysts (e.g., XPhos Pd G2): These precatalysts are highly active and allow for the rapid in-situ formation of the active Pd(0) species.[1][9] XPhos Pd G2, in particular, has been successfully employed for the Suzuki coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine, a close structural analog, demonstrating its utility for this class of substrates.[1][10]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): While a classic catalyst for Suzuki couplings, it can sometimes be less effective for challenging heteroaromatic substrates compared to more modern systems.[7]

Bases

The base plays a crucial role in the transmetalation step.

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are commonly used inorganic bases that are effective in a variety of Suzuki couplings with heteroaromatic halides.[7][8] Cs₂CO₃ is a stronger base and can sometimes lead to higher yields.

  • Potassium Phosphate (K₃PO₄): A moderately strong base that has been shown to be effective in couplings of aminopyridine derivatives.[11]

Solvent Systems

The choice of solvent is critical for ensuring the solubility of all reaction components.

  • 1,4-Dioxane/Water: This is a widely used solvent mixture for Suzuki couplings, as the aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[11][12]

  • Dimethoxyethane (DME)/Water: Similar to dioxane/water, this system has been successfully used for the coupling of bromoindazoles.[7][8]

  • Toluene/Water or DMF/Water: These solvent systems can also be effective, depending on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific arylboronic acids.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is based on conditions found to be effective for the Suzuki coupling of similar bromo-azaheterocycles.[7][8]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-1H-pyrrolo[2,3-c]pyridin-5-amine product.

Protocol 2: Microwave-Assisted Suzuki Coupling using XPhos Pd G2

This protocol is adapted from conditions successfully used for the coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine and is particularly useful for accelerating reaction times.[1][10]

Materials:

  • This compound

  • Arylboronic acid or Potassium aryltrifluoroborate (1.1 - 1.3 equivalents)

  • XPhos Pd G2 (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • DMF/EtOH/H₂O mixture (e.g., 3:1:1)

  • Microwave reactor and appropriate vials

Procedure:

  • To a microwave vial, add this compound (1.0 equiv.), the arylboronic acid or potassium aryltrifluoroborate (1.2 equiv.), K₃PO₄ (2.5 equiv.), and XPhos Pd G2 (0.02 equiv.).

  • Add the solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 20-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes and Substrate Scope

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature precedents with similar substrates.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012-16Good to Excellent
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O808-12Excellent
34-Trifluoromethylphenylboronic acidXPhos Pd G2K₃PO₄DMF/EtOH/H₂O110 (MW)0.5Good
43-Pyridylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O10012Moderate to Good
52-Thienylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O804-8Good

Yields are estimated based on similar Suzuki-Miyaura coupling reactions of other bromo-aminopyridines and azaindoles and may vary.

Experimental Workflow Visualization

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - this compound - Arylboronic Acid - Base - Palladium Catalyst Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat with Vigorous Stirring (Conventional or Microwave) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of novel 4-aryl derivatives, which are of significant interest in drug discovery. While the presence of the amino and pyrrole functionalities requires careful consideration of reaction conditions, the use of modern palladium catalyst systems, such as Pd(dppf)Cl₂ and XPhos Pd G2, in conjunction with appropriate bases and solvents, allows for efficient and high-yielding transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable synthetic tool.

References

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate. [Link]

  • XPhos Pd G2. American Elements. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7. SpringerLink. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-Chemistry.org. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • This compound. PubChemLite. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. [Link]

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

Sources

Application Notes and Protocols: Synthesis of FGFR Inhibitors from 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting FGFR

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in the pathogenesis of numerous cancers, including urothelial carcinoma, breast cancer, and non-small cell lung cancer.[1][2][3][4] This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention. The development of small-molecule inhibitors that can selectively block the ATP-binding site of FGFRs represents a promising strategy in precision oncology.[5]

The 1H-pyrrolo[2,3-c]pyridine scaffold, a bioisostere of indole, has emerged as a privileged core structure in medicinal chemistry due to its ability to form key hydrogen bonding interactions within the kinase hinge region. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel FGFR inhibitors, starting from the versatile building block, 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. We will explore key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, to generate a library of analogues with potential anti-cancer activity.

The FGFR Signaling Pathway: A Target for Cancer Therapy

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand to its cognate receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn regulate gene expression and drive cellular processes fundamental to tumor growth and survival.[3][4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 P3 P FGFR->P3 P4 P FGFR->P4 GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor FGFR Inhibitor Inhibitor->FGFR Inhibition Synthetic_Strategy Start This compound Protected N-Protected Intermediate Start->Protected Protection (e.g., SEM, Boc) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Protected->Suzuki Arylboronic Acid, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Protected->Buchwald Amine, Pd Catalyst, Base Deprotection Deprotection Suzuki->Deprotection Buchwald->Deprotection Library Library of FGFR Inhibitor Analogues Deprotection->Library

Caption: General synthetic workflow for diversifying the core scaffold.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

While this compound is commercially available, this proposed synthesis is based on established methods for the functionalization of related azaindole scaffolds for instances where a custom synthesis is required. The route involves the bromination of the commercially available 1H-pyrrolo[2,3-c]pyridin-5-amine.

Materials:

  • 1H-pyrrolo[2,3-c]pyridin-5-amine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1H-pyrrolo[2,3-c]pyridin-5-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: N-Protection of this compound

To prevent side reactions during cross-coupling, protection of the pyrrole nitrogen is often necessary. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a suitable choice.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Protection: Cool the mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Work-up: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-SEM protected intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of the N-protected 4-bromo intermediate with an arylboronic acid.

Materials:

  • N-SEM-4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

  • Arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Xantphos (0.10 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Microwave vial, magnetic stirrer, microwave reactor

Procedure:

  • Vial Preparation: To a microwave vial, add N-SEM-4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Evacuate and backfill the vial with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or until TLC/LC-MS analysis indicates completion.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the coupled product.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of C4-amino derivatives via palladium-catalyzed amination.

Materials:

  • N-SEM-4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

  • Amine (e.g., morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.10 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or sealed vial, magnetic stirrer, oil bath

Procedure:

  • Reaction Setup: In a Schlenk tube or sealable vial, combine N-SEM-4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (1.5 eq).

  • Degassing: Evacuate and backfill the vessel with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous 1,4-dioxane followed by the desired amine (1.2 eq).

  • Heating: Seal the vessel and heat the mixture in an oil bath at 100 °C for 2-4 hours, monitoring by TLC/LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Concentration and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) and Biological Data

The functionalization of the pyrrolopyridine core allows for the exploration of structure-activity relationships. Modifications at the C4 position, guided by Suzuki and Buchwald-Hartwig couplings, can significantly impact the inhibitory potency against various FGFR isoforms. The table below presents representative data for analogous 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating the effect of different substituents on FGFR inhibitory activity.

Compound IDR Group at C4FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 3-ethynyl-4-methoxyphenyl7925712[1][2]
4a 3-methoxyphenyl>1000---[1]
4l 3-chloro-4-fluorophenyl101230-[1]

Data is for the analogous 1H-pyrrolo[2,3-b]pyridine scaffold and is intended to be representative.

References

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20835-20846. [Link]

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20835-20846. [Link]

  • Babina, IS, & Turner, NC (2017). Advances and challenges in targeting FGFR signalling in cancer. Nature Reviews Cancer, 17(5), 318-332. [Link]

  • Xie, Y., Su, N., Yang, J., Tan, Q., Huang, S., Jin, M., ... & Xie, C. (2020). FGF/FGFR signaling in health and disease. Signal transduction and targeted therapy, 5(1), 1-21. [Link]

  • Goyal, L., & El-Khoueiry, A. B. (2021). FGFR inhibitors in clinical development for cholangiocarcinoma. Journal of Hematology & Oncology, 14(1), 1-13. [Link]

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to both indole and purine allows it to function as a bioisostere, interacting with a diverse range of biological targets, particularly protein kinases.[3][4] The introduction of a nitrogen atom into the indole ring system significantly alters the scaffold's electronic properties, hydrogen bonding capacity, and metabolic stability, offering medicinal chemists a powerful tool to refine a drug candidate's potency, selectivity, and pharmacokinetic profile.[4][5]

This guide focuses on a key derivative, 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine , a versatile building block for constructing focused compound libraries for structure-activity relationship (SAR) studies. The strategic placement of three key functional groups—a reactive bromouracil for cross-coupling, a nucleophilic amine for amide or alkyl substitution, and a pyrrole nitrogen for further derivatization—provides multiple vectors for chemical modification. This allows for a systematic exploration of the chemical space around the 6-azaindole core to optimize interactions with a target protein.

Core Principles of SAR Studies with this compound

The primary goal of an SAR study is to systematically modify a lead compound's structure to understand how these changes affect its biological activity. For the this compound scaffold, derivatization efforts can be logically categorized by the position of modification.

  • Position 4 (C4-Br): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][7] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. These modifications can probe for interactions with hydrophobic pockets in the target protein, introduce new hydrogen bond donors or acceptors, and modulate the overall conformation of the molecule.

  • Position 5 (C5-NH₂): The primary amine can be readily acylated, sulfonated, or reductively aminated to introduce a diverse range of substituents. These modifications are crucial for exploring interactions with solvent-exposed regions of the target or for forming key hydrogen bonds with the protein backbone or side chains.

  • Position 1 (N1-H): The pyrrole nitrogen can be alkylated or arylated to further probe the binding pocket. N1 substitution can also prevent the formation of a hydrogen bond from the N-H group, which can be a critical determinant of binding affinity and selectivity for some targets.

The following diagram illustrates a typical workflow for an SAR study starting from this scaffold.

SAR_Workflow cluster_0 Scaffold Modification cluster_1 Screening & Analysis Start This compound Mod_C4 C4 Derivatization (e.g., Suzuki Coupling) Start->Mod_C4 Mod_C5 C5 Derivatization (e.g., Acylation) Start->Mod_C5 Mod_N1 N1 Derivatization (e.g., Alkylation) Start->Mod_N1 Screening Biological Screening (e.g., Kinase Assay) Mod_C4->Screening Mod_C5->Screening Mod_N1->Screening SAR_Analysis SAR Analysis & Iteration Screening->SAR_Analysis SAR_Analysis->Mod_C4 Iterative Design SAR_Analysis->Mod_C5 Iterative Design SAR_Analysis->Mod_N1 Iterative Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A general workflow for SAR studies using the this compound scaffold.

Hypothetical SAR Data for Kinase Inhibitor Development

To illustrate the SAR process, the following table presents hypothetical data for a series of derivatives targeting a generic protein kinase. The goal is to improve the inhibitory potency (IC₅₀) and cellular activity.

Compound IDR¹ (at N1)R² (at C5)R³ (at C4)Kinase IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
Scaffold H-NH₂-Br>10,000>50
1a H-NH₂-Phenyl85025
1b H-NH₂-4-Fluorophenyl42012
1c H-NH₂-3-Pyridyl35010
2a H-NH-Acetyl-3-Pyridyl1505
2b H-NH-Propionyl-3-Pyridyl952.5
3a -CH₃-NH-Propionyl-3-Pyridyl2508
3b -CH₂CH₂OH-NH-Propionyl-3-Pyridyl751.8

Analysis of Hypothetical SAR:

  • C4 Position: Replacing the bromine with aryl groups (Compounds 1a-1c ) significantly improves activity, suggesting a hydrophobic pocket at this position. The introduction of a nitrogen atom in the pyridine ring (1c ) further enhances potency, possibly through a new hydrogen bond interaction.

  • C5 Position: Acylation of the amine group (Compounds 2a and 2b ) leads to a notable increase in both biochemical and cellular activity. The longer propionyl chain in 2b may provide better hydrophobic interactions.

  • N1 Position: Simple methylation at the N1 position (3a ) is detrimental to activity, indicating that the N-H group might be an important hydrogen bond donor. However, introducing a hydroxyethyl group (3b ) restores and even improves activity, likely by introducing a new favorable interaction and improving solubility.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at C4

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C4 position of the scaffold.[6][8]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water mixture to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The Pd(dppf)Cl₂ catalyst is chosen for its efficiency in coupling a wide range of boronic acids with aryl bromides.[9] The base (K₂CO₃) is essential for the transmetalation step in the catalytic cycle.[6] Microwave irradiation accelerates the reaction, often leading to higher yields and shorter reaction times.[10]

Protocol 2: Acylation of the C5-Amine

This protocol outlines the acylation of the 5-amino group using an acyl chloride.[11]

Materials:

  • C4-derivatized 1H-pyrrolo[2,3-c]pyridin-5-amine

  • Acyl chloride (e.g., propionyl chloride) (1.1 equivalents)

  • Pyridine or Triethylamine (2.0 equivalents)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the C4-derivatized 1H-pyrrolo[2,3-c]pyridin-5-amine (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (2.0 equiv.) to the solution.

  • Slowly add the acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Causality: The base (pyridine or triethylamine) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at 0 °C initially to control the exothermic reaction.

Protocol 3: N1-Alkylation of the Pyrrole Ring

This protocol describes the alkylation of the pyrrole nitrogen using an alkyl halide.[12][13]

Materials:

  • C4,C5-disubstituted 1H-pyrrolo[2,3-c]pyridine

  • Alkyl halide (e.g., 2-bromoethanol) (1.5 equivalents)

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the C4,C5-disubstituted 1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) in anhydrous DMF, add Cs₂CO₃ (1.5 equiv.) at room temperature under a nitrogen atmosphere. (Alternatively, for NaH, cool to 0 °C before addition).

  • Stir the mixture for 30 minutes.

  • Add the alkyl halide (1.5 equiv.) and stir the reaction at room temperature (or gently heat to 50-60 °C if necessary) until the starting material is consumed (monitor by TLC or LC-MS).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality: A strong base like Cs₂CO₃ or NaH is required to deprotonate the relatively non-acidic pyrrole N-H, generating the nucleophile for the subsequent Sₙ2 reaction with the alkyl halide.

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[14][15]

Materials:

  • Kinase of interest, substrate peptide, and ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Commercial ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of each inhibitor in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Causality: This assay format is highly sensitive and suitable for high-throughput screening.[16][17] The luminescent signal is inversely proportional to the inhibitory activity of the compound. The following diagram illustrates a representative kinase signaling pathway that could be targeted.

Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Inhibitor Azaindole Inhibitor Inhibitor->KinaseA Inhibits

Sources

Application Note: Strategic Derivatization of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, engaging with biological targets in a comparable manner while offering distinct physicochemical properties.[1] Derivatives of this core are prominent in drug discovery, particularly as kinase inhibitors, where they serve as the foundational structure for numerous therapeutic candidates.[1][2]

The compound 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine is a highly valuable starting material for the synthesis of compound libraries. It features two key functional handles for diversification: the bromine atom at the C4 position of the pyridine ring and the primary amine at the C5 position. The C4-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This application note provides detailed protocols and expert insights for the derivatization of this key intermediate, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Derivatization Strategies at the C4 Position

The C4-bromo bond on the electron-deficient pyridine ring is an ideal site for transition metal-catalyzed bond formation. The two most powerful and versatile methods for its derivatization are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and vinyl-aryl structures through the palladium-catalyzed reaction of an organoboron compound with a halide.[3][4] In the context of this compound, this reaction allows for the introduction of diverse carbocyclic and heterocyclic moieties, which is critical for exploring the structure-activity relationships (SAR) of drug candidates.[5]

Causality Behind Component Selection:

  • Palladium Catalyst: The choice of palladium source and ligand is paramount. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are effective.[1][6][7] The ligand's role is to stabilize the palladium center, facilitate oxidative addition to the C-Br bond, and promote reductive elimination to form the final product.

  • Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid via the formation of a boronate complex, which is more nucleophilic and readily undergoes transmetalation.[6]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing Novel Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for the palladium-catalyzed coupling of amines with aryl halides.[8][9] This reaction is indispensable for modifying the 4-position of the pyrrolopyridine core with a vast range of primary and secondary amines, introducing new hydrogen-bond donors and acceptors, and modulating the polarity and basicity of the final molecule.[10]

Causality Behind Component Selection:

  • Palladium Catalyst & Ligand: This reaction is highly dependent on the use of specialized, bulky electron-rich phosphine ligands. Ligands like RuPhos, XPhos, or BINAP are often required to promote the challenging reductive elimination step that forms the C-N bond.[10][11] The choice of ligand can significantly impact reaction efficiency and substrate scope.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine nucleophile without competing in the coupling reaction.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and to ensure the stability of the catalytic species.[11]

Experimental Protocols & Workflows

Safety Note: this compound and many reagents used in these protocols are toxic and may cause skin and eye irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Arylboronic Acids

This protocol details a general procedure for the C-C coupling at the 4-position.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Isolation A Weigh Substrate, Boronic Acid, Base B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas Mixture (N₂ Purge) B->C D Add Pd Catalyst C->D E Heat to 80-100 °C (Monitor by TLC/LC-MS) D->E F Cool to RT E->F G Aqueous Work-up (e.g., EtOAc/Water) F->G H Dry Organic Layer G->H I Purify by Column Chromatography H->I Product Product I->Product Final Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 4-substituted product.

Data Summary: Suzuki-Miyaura Reaction Conditions

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Arylboronic AcidPd(PPh₃)₄K₂CO₃DME/H₂O80-9070-90[1]
Heteroarylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10065-85[6][7]
Vinylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O9060-80N/A
Protocol 2: Buchwald-Hartwig Amination with Primary and Secondary Amines

This protocol provides a general method for C-N bond formation at the 4-position.

Experimental Workflow Diagram

Buchwald_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Isolation A Weigh Substrate, Base (NaOtBu) B Add Anhydrous Solvent (e.g., Toluene) A->B C Degas Mixture (N₂ Purge) B->C D Add Pd Catalyst & Ligand C->D E Add Amine D->E F Heat to 90-110 °C (Monitor by TLC/LC-MS) E->F G Cool to RT F->G H Quench Reaction (e.g., sat. NH₄Cl) G->H I Aqueous Work-up (EtOAc/Water) H->I J Purify by Column Chromatography I->J Product Product J->Product Final Product

Caption: General workflow for Buchwald-Hartwig amination.

Materials and Reagents:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.05 equivalents)

  • RuPhos or XPhos (0.04 - 0.1 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), NaOtBu (1.5 eq), Pd(OAc)₂ (0.02 eq), and RuPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert atmosphere (Argon). Repeat this cycle three times.

  • Add anhydrous toluene, followed by the desired amine (1.1 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[10]

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

Amine TypeCatalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Primary AlkylaminePd₂(dba)₃ / XPhosNaOtBuToluene10075-95[11]
Secondary AlkylaminePd(OAc)₂ / RuPhosNaOtBut-BuOH80-10060-85[11]
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11060-90[10]

Conclusion and Future Directions

The protocols described herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust and versatile methods for the derivatization of this compound. These strategies are fundamental to the exploration of the chemical space around the valuable 6-azaindole scaffold. Successful implementation of these protocols will enable medicinal chemists and drug development professionals to rapidly generate diverse libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents. Further optimization may be required based on the specific electronic and steric properties of the chosen coupling partners, particularly through the screening of different palladium ligands and reaction conditions.

References

  • Butini, S., et al. (2013). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Al-Otaibi, J. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link]

  • Abdel-Magid, A. F., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Patel, H. R., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. Growing Science. [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • Royal Society of Chemistry. (n.d.). Convenient one-step synthesis of pyrrolo[3,4-c]quinolin-1-ones via TMSCl-catalyzed cascade reactions of isatins and β-enamino ketones. RSC Publishing. [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]

  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1][3]benzodiazepines. MDPI. [Link]

  • National Institutes of Health. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central. [Link]

  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

cell-based assay protocol using 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Cellular Analysis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Derivatives: Protocols for Determining Cytotoxicity and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-c]pyridine core, an isomer of azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine ring of ATP makes it an ideal starting point for the development of ATP-competitive kinase inhibitors.[1] Derivatives of this and related pyrrolopyridine families have shown promise as potent inhibitors of various protein kinases implicated in oncology, such as Fibroblast Growth Factor Receptors (FGFRs) and FMS kinase.[2][3][4] This application note provides a comprehensive guide for researchers working with novel this compound derivatives. We present two robust, cell-based protocols to quantitatively assess their biological activity: an MTT assay to determine cytotoxic potency (IC50) and an Annexin V/Propidium Iodide (PI) flow cytometry assay to elucidate the primary mechanism of cell death. These protocols are designed to be self-validating through the inclusion of appropriate controls and offer a foundational workflow for the initial characterization and screening of this promising compound class.

Introduction: The Scientific Rationale

Cell-based assays are indispensable in the early stages of drug discovery, providing a more physiologically relevant context than purely biochemical assays.[5] They allow for the simultaneous evaluation of a compound's membrane permeability, metabolic stability, and on-target effects within a complex cellular environment.

The protocols detailed herein are selected to answer two fundamental questions for any potential anti-cancer agent:

  • Does it inhibit cell proliferation or induce cell death? The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[6][7] The resulting color intensity is directly proportional to the number of metabolically active cells, allowing for the generation of a dose-response curve and calculation of the half-maximal inhibitory concentration (IC50).

  • How does it kill the cells? Understanding the mechanism of cell death is critical. Apoptosis, or programmed cell death, is a controlled process that is often the desired outcome for anti-cancer therapeutics.[8] In contrast, necrosis is an uncontrolled form of cell death that can lead to inflammation. The Annexin V/PI assay distinguishes between these states. During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for their distinct identification via flow cytometry.[9]

Foundational Best Practices: Ensuring Data Integrity

Reproducibility in cell-based assays begins with rigorous cell culture technique. Inconsistent practices are a major source of experimental variability.

Core Principles for Cell Culture:

  • Aseptic Technique: Always work in a certified biological safety cabinet (BSC). Disinfect all surfaces and items entering the hood with 70% ethanol to prevent microbial contamination.[10][11]

  • Cell Line Authentication: Obtain cell lines from reputable cell banks (e.g., ATCC). Periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been cross-contaminated.[12]

  • Routine Mycoplasma Testing: Mycoplasma contamination is not visible by microscope but can significantly alter cellular responses. Test cultures regularly (e.g., monthly) using a PCR-based or luminescence-based kit.[13]

  • Controlled Environment: Maintain incubators at the correct temperature (typically 37°C), CO2 level (typically 5%), and humidity. Calibrate equipment regularly.[14]

  • Log Everything: Keep meticulous records of cell line passage number, media formulations, and experimental dates. Avoid using high-passage number cells, as they can undergo phenotypic and genotypic drift.

Experimental Workflow Overview

The following diagram illustrates the overall experimental sequence for characterizing a new derivative.

G cluster_prep Preparation cluster_assay1 Assay 1: Cytotoxicity cluster_assay2 Assay 2: Mechanism of Action cluster_analysis Data Analysis compound_prep Prepare Compound Stock (e.g., 10 mM in DMSO) treat_mtt Treat with Serial Dilutions of Compound (72h) compound_prep->treat_mtt treat_apop Treat with Key Doses (e.g., 1x and 5x IC50) compound_prep->treat_apop cell_culture Culture & Passage Selected Cell Line seed_plate_mtt Seed 96-well Plate cell_culture->seed_plate_mtt seed_plate_apop Seed 6-well Plate cell_culture->seed_plate_apop seed_plate_mtt->treat_mtt mtt_reagent Add MTT Reagent (4h Incubation) treat_mtt->mtt_reagent solubilize Solubilize Formazan (e.g., DMSO) mtt_reagent->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate ic50_calc Calculate IC50 Value (Non-linear Regression) read_plate->ic50_calc seed_plate_apop->treat_apop harvest_cells Harvest Cells (Including Supernatant) treat_apop->harvest_cells stain_cells Stain with Annexin V-FITC & Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry apoptosis_quant Quantify Cell Populations (Live, Apoptotic, Necrotic) flow_cytometry->apoptosis_quant ic50_calc->treat_apop Informs Dose Selection

Caption: Overall experimental workflow for compound characterization.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This protocol is designed to quantify the cytotoxic effect of the pyrrolopyridine derivatives on a chosen cancer cell line.

Materials and Reagents
  • Selected cancer cell line (e.g., HCT116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound derivative(s)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count (e.g., using a hemocytometer or automated cell counter) and calculate the cell concentration.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000–10,000 cells/well, determined empirically) in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., a 7-point dilution series from 100 µM to 0.01 µM). Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate compound concentration.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.

      • Medium Blank: Wells with medium but no cells, to measure background absorbance.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

    • Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[16]

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[15]

Data Analysis and IC50 Calculation
  • Calculate Percent Viability:

    • Subtract the average OD of the medium blank from all other OD values.

    • Calculate the percent viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

  • Determine IC50:

    • Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) in software like GraphPad Prism to fit the curve and determine the IC50 value.[17][18] The IC50 is the concentration of the compound that reduces cell viability by 50%.

Parameter Description Example Value
Top Plateau The maximal cell viability, constrained to ~100%.100.2
Bottom Plateau The minimal cell viability at saturating concentrations.5.8
LogIC50 The logarithm of the compound concentration that gives a response halfway between Top and Bottom.-5.3 (equivalent to 5 µM)
IC50 The concentration that inhibits 50% of the response. This is the key potency metric.5.0 µM
R-squared A measure of the goodness of fit of the curve to the data. Values closer to 1.0 are better.0.991

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This protocol quantifies the mode of cell death induced by the compound using flow cytometry.

Materials and Reagents
  • Cell line and culture reagents (as above)

  • Test compound and DMSO

  • Sterile 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 0.5 x 10^6 cells/well).

    • Incubate for 24 hours to allow for attachment.

    • Treat cells with the test compound at relevant concentrations determined from the MTT assay (e.g., 1x IC50 and 5x IC50).

    • Include a Vehicle Control (DMSO) and a Positive Control for apoptosis (e.g., staurosporine at 1 µM for 4-6 hours).

    • Incubate for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Crucially, collect both adherent and floating cells. The floating cells are often apoptotic.

    • Aspirate the culture medium (which contains floating cells) into a 15 mL conical tube.

    • Gently wash the adherent cells with PBS and add this wash to the same conical tube.

    • Trypsinize the remaining adherent cells, neutralize with complete medium, and add them to the same conical tube.

    • Centrifuge the combined cell suspension at 300 x g for 5 minutes.[8]

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[9]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up compensation and quadrants correctly.

    • Collect at least 10,000 events per sample for statistically robust analysis.

Data Interpretation

The flow cytometry data will be displayed as a dot plot, which is divided into four quadrants:

  • Lower Left (Q4: Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Q3: Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.[9]

  • Upper Left (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical damage during processing).

An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and subsequently the upper-right quadrants compared to the vehicle control.

Hypothetical Target Pathway

Given that pyrrolopyridines often target protein kinases, a plausible mechanism of action is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the FGFR pathway, which is frequently dysregulated in cancer.

G Ligand Growth Factor (FGF) RTK FGFR (Receptor Tyrosine Kinase) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Autophosphorylation & Recruitment Compound Pyrrolopyridine Derivative Compound->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Phosphorylates Transcription Factors

Caption: Hypothetical inhibition of the FGFR signaling cascade.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Thodimus, J., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Springer. (Conceptual basis covered in PMC article). Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • PubMed Central. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • SciLifeLab Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Interpath Services. (2023). Cell Culture 101: Uses, Techniques, & Best Practices. Retrieved from [Link]

  • Junaid Asghar PhD. (2021). GraphPad Prism 8 | Finding IC50 value. YouTube. Retrieved from [Link]

  • Technology Networks. (2023). Cell Culture – Good Practice and Advanced Methods. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • GraphPad. (n.d.). Fitting the absolute IC50 - GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]

  • PubMed. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Retrieved from [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50 - GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Dr. M. Arshad. (2023). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

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  • NCBI Bookshelf. (n.d.). Assay Guidance Manual - In Vitro Cell Based Assays. Retrieved from [Link]

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Sources

Application Note: A High-Throughput Screening Cascade for the Identification and Characterization of Novel Kinase Inhibitors Based on the 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern targeted therapy.[2] This application note provides a detailed, field-proven guide for researchers engaged in the discovery of novel kinase inhibitors. We focus on analogs of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine, a privileged scaffold whose pyrrolopyridine core acts as a bioisostere of adenine, enabling it to effectively compete with ATP in the kinase active site.[3][4] The bromine substituent provides a versatile synthetic handle for rapid structure-activity relationship (SAR) exploration.[5] We present a robust two-tiered screening cascade, beginning with a high-throughput luminescence-based primary assay for initial hit identification, followed by a "gold standard" radiometric assay for hit confirmation and potency (IC₅₀) determination. This guide emphasizes the scientific rationale behind methodological choices, provides detailed step-by-step protocols, and outlines the subsequent steps of hit validation and lead optimization.

Introduction: The Rationale for Targeting Kinases with Pyrrolopyridine Analogs

The human kinome comprises over 500 protein kinases that act as molecular switches, transferring a phosphate group from ATP to a substrate, thereby activating or deactivating signaling pathways.[1] This fundamental process governs cell growth, differentiation, and metabolism. Consequently, kinases are a highly validated class of drug targets.[6]

The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is structurally analogous to the purine ring of ATP.[3] This mimicry allows compounds built on this core to act as competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphotransfer reaction. The strategic placement of a bromine atom on this scaffold serves as a crucial tool for medicinal chemists, allowing for the generation of diverse analog libraries through various cross-coupling reactions to systematically probe the kinase active site and optimize inhibitor potency and selectivity.

To efficiently identify promising drug candidates from such a library, a structured screening cascade is essential. The strategy outlined herein is designed for both speed and accuracy, utilizing distinct assay technologies to minimize false positives and provide reliable potency data.

cluster_pathway Generic Kinase Signaling Pathway Signal Extracellular Signal (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Signal->RTK Binds & Activates Adaptor Adaptor Proteins RTK->Adaptor Recruits Ras Ras (GTPase) Adaptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factor ERK->TF Enters Nucleus & Phosphorylates Nucleus Gene Expression & Cellular Response TF->Nucleus

Caption: A generic MAP Kinase signaling cascade.

Part I: High-Throughput Primary Screening via Luminescence Assay

Principle of the Assay

For the initial screening of a large library of analogs, a homogeneous, "mix-and-read" assay is ideal for its simplicity and amenability to automation. We recommend the ADP-Glo™ Kinase Assay platform, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to kinase activity, making data interpretation intuitive.[7] An inhibitor will therefore cause a decrease in the luminescent signal.

Experimental Workflow: Primary HTS

cluster_workflow Luminescence-Based HTS Workflow A 1. Compound Plating (10 µM final concentration) B 2. Add Kinase & Substrate Mix to 384-well assay plate A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate at RT (e.g., 60 minutes) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) E->F G 7. Read Luminescence (Plate Reader) F->G H 8. Data Analysis (Calculate % Inhibition) G->H

Caption: Workflow for the primary luminescence-based screen.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is optimized for a 384-well plate format. All reagent volumes should be scaled accordingly for other formats.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific peptide substrate

  • This compound analogs dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (in water)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation : Create a 1 mM stock of each analog in 100% DMSO. From this, prepare an intermediate plate by diluting the compounds in kinase buffer to 40 µM (4% DMSO). This dilution minimizes DMSO-induced artifacts in the assay.

  • Assay Plating : Add 2.5 µL of the 40 µM compound dilutions to the wells of a 384-well plate. This will yield a final assay concentration of 10 µM.

    • Controls : For positive controls (100% activity), add 2.5 µL of kinase buffer with 4% DMSO. For negative controls (0% activity), add 2.5 µL of kinase buffer with 4% DMSO to wells that will not receive the enzyme.

  • Kinase/Substrate Master Mix : Prepare a 2X master mix in kinase buffer containing the kinase and substrate. The optimal concentrations for both must be empirically determined but should be at or near their respective Km values to ensure assay sensitivity.

  • Enzyme Addition : Add 2.5 µL of the Kinase/Substrate master mix to each well (except for negative controls, which receive 2.5 µL of a substrate-only mix).

  • Reaction Initiation : Prepare a 2X ATP solution in kinase buffer. Add 5 µL of the ATP solution to all wells to initiate the reaction. The final reaction volume is 10 µL. The final ATP concentration should ideally be at its apparent Km.

  • Incubation : Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization based on the specific kinase's activity.

  • First Detection Step : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step : Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement : Read the luminescence on a plate reader.

Data Analysis & Hit Identification
  • Calculate Percent Inhibition : Use the control wells to determine the activity window.

    • Percent Inhibition = 100 x (1 - [Signal_Compound - Signal_Negative] / [Signal_Positive - Signal_Negative])

  • Assay Quality : Calculate the Z'-factor to validate the assay's robustness. A Z' > 0.5 indicates an excellent assay.

    • Z' = 1 - (3σ_Positive + 3σ_Negative) / |μ_Positive - μ_Negative|

  • Hit Criteria : A compound is typically considered a "hit" if it demonstrates inhibition greater than a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the positive controls).

Table 1: Representative Primary Screening Data (10 µM Single-Point)

Compound ID Target Kinase Luminescence (RLU) % Inhibition Hit? ( >50%)
Analog-001 Kinase A 85,102 84.5% Yes
Analog-002 Kinase A 450,311 18.1% No
Analog-003 Kinase A 42,551 92.3% Yes
Analog-004 Kinase A 550,000 -0.1% No
Controls
Positive Kinase A 550,120 (µ) 0% N/A

| Negative | Kinase A | 1,230 (µ) | 100% | N/A |

Part II: Hit Confirmation and Potency via Radiometric Assay

Principle of the Assay

Hits from the primary screen must be confirmed using an orthogonal assay to eliminate technology-specific artifacts. The radiometric kinase assay is considered the "gold standard" as it directly measures the catalytic transfer of a radiolabeled phosphate ([γ-³²P]ATP) to a substrate.[8][9] The phosphorylated substrate is then captured on a phosphocellulose membrane, while unreacted [γ-³²P]ATP is washed away. The amount of radioactivity remaining on the membrane, quantified by scintillation counting, is a direct measure of kinase activity.[10][11] This method is highly sensitive and robust.[11]

Detailed Protocol: [γ-³²P]ATP Filter Binding Assay

CRITICAL SAFETY PRECAUTION: All work with radioactive materials like [γ-³²P]ATP must be performed in designated areas by trained personnel, following all institutional and regulatory safety guidelines for handling and waste disposal.

Materials:

  • Confirmed hit compounds from the primary screen

  • Purified recombinant kinase and substrate

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ("cold") ATP

  • Kinase Buffer

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter paper

  • Microcentrifuge tubes or 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Compound Preparation : Perform a serial dilution of each hit compound in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Reaction Mix Preparation : In a microcentrifuge tube, prepare the kinase reaction mix. For a 20 µL final reaction volume, this typically includes:

    • 17.8 µL of a mix containing kinase buffer, kinase, and substrate.

    • 0.2 µL of the serially diluted compound in DMSO (final DMSO concentration of 1%).

    • A "no inhibitor" control containing 0.2 µL of DMSO should be included.

  • Reaction Initiation : Prepare an ATP mix containing both cold ATP and [γ-³²P]ATP. The final ATP concentration should be at its Km, and a typical amount of radioactivity is 0.5-1.0 µCi per reaction.[10][12] Initiate the reaction by adding 2 µL of the ATP mix to each tube.[10]

  • Incubation : Gently mix and incubate at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the reaction.

  • Stopping the Reaction : Terminate the reaction by adding an equal volume of Stop Solution (e.g., 20 µL of 75 mM phosphoric acid).

  • Substrate Capture : Spot 20-30 µL of the stopped reaction mixture onto a pre-labeled square of P81 phosphocellulose paper.[12]

  • Washing : Allow the spots to dry completely. Wash the P81 papers 3-4 times for 5 minutes each in a large volume of 0.5% phosphoric acid to remove unreacted [γ-³²P]ATP. Perform a final rinse with acetone to aid drying.

  • Quantification : Place each dried P81 paper square into a scintillation vial, add 3-5 mL of scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis and IC₅₀ Determination
  • Calculate Percent Inhibition : Determine the % inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a background control (no enzyme, 100% inhibition).

  • Generate Dose-Response Curve : Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC₅₀ : Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[13][14]

Table 2: Representative IC₅₀ Determination Data for Confirmed Hits

Compound ID Target Kinase IC₅₀ (nM) Hill Slope
Analog-001 Kinase A 25.3 -1.1 0.995

| Analog-003 | Kinase A | 8.7 | -0.9 | 0.998 |

Part III: The Path from Hit to Lead Candidate

Identifying a potent hit is only the beginning of the drug discovery process.[15] The subsequent goal is to develop this hit into a lead compound with suitable properties for further development.[16][17]

cluster_decision Hit-to-Lead Optimization Workflow Start Primary HTS (e.g., ADP-Glo™) Hits Identify Initial Hits (e.g., >50% Inhibition) Start->Hits Confirm Hit Confirmation & IC₅₀ Determination (Radiometric Assay) Hits->Confirm Potency Potent? Confirm->Potency Selectivity Selectivity Profiling (Broad Kinase Panel) Potency->Selectivity Yes Discard1 Discard/ Deprioritize Potency->Discard1 No Selective Selective? Selectivity->Selective SAR Structure-Activity Relationship (SAR) Analysis Selective->SAR Yes Discard2 Discard/ Deprioritize Selective->Discard2 No Optimize Lead Optimization (Improve Potency, Selectivity, ADMET) SAR->Optimize Optimize->SAR Iterative Cycles Candidate Lead Candidate Optimize->Candidate

Caption: Decision workflow from initial hit to lead candidate.

Key Next Steps:

  • Selectivity Profiling : To understand the specificity of the confirmed hits, they should be screened against a broad panel of kinases (ideally, a significant portion of the kinome).[2][18] This is crucial for identifying potential off-target effects that could lead to toxicity and for ensuring the compound's mechanism of action is well-defined.[18]

  • Mechanism of Action (MoA) Studies : Determine if the inhibitors are ATP-competitive, as predicted by the scaffold. This can be done by performing the kinase assay with varying concentrations of both the inhibitor and ATP.

  • Lead Optimization : The data gathered on potency (IC₅₀) and selectivity guide the next phase of medicinal chemistry.[19] New analogs are synthesized—leveraging the bromine handle—to improve target potency, enhance selectivity over related kinases, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[17][20]

Conclusion

The screening cascade detailed in this application note provides a robust and efficient strategy for evaluating novel kinase inhibitors derived from the this compound scaffold. By combining a high-throughput luminescence-based primary screen with a highly sensitive and reliable radiometric assay for confirmation, researchers can confidently identify and characterize potent inhibitors. This systematic approach generates high-quality, reproducible data essential for guiding the iterative cycles of SAR analysis and lead optimization, ultimately accelerating the journey from a chemical library to a promising preclinical candidate.

References

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  • Hit to lead . (n.d.). Wikipedia. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review . (2023). PubMed. [Link]

  • In vitro NLK Kinase Assay . (n.d.). PMC - NIH. [Link]

  • What is the hit to lead process in drug discovery? . (2024). LinkedIn. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery . (n.d.). BPS Bioscience. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays . (n.d.). Eurofins Discovery. [Link]

  • In vitro kinase assay . (2022). Bio-protocol. [Link]

  • How Does a Biochemical Kinase Assay Work? . (2018). BellBrook Labs. [Link]

  • Radiometric kinase assays with scintillation counting . (2021). The Bumbling Biochemist. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery . (2024). Reaction Biology. [Link]

  • Radiometric kinase assays with scintillation counting - because you want your experiments to count! . (2021). YouTube. [Link]

  • Hit and Lead Optimization . (n.d.). Leiden University. [Link]

  • Hit to Lead Optimization in Drug Discovery . (n.d.). Excelra. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review . (2017). PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . (2024). Reaction Biology. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors . (2017). PubMed. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase . (n.d.). NIH. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase . (n.d.). Archives of Pharmacal Research. [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise . (n.d.). ACS Publications. [Link]

  • Kinase assays . (2020). BMG LABTECH. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors . (n.d.). PubMed Central. [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities . (2008). PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . (2021). PMC - PubMed Central. [Link]

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  • In-cell Western Assays for IC50 Determination . (2024). Azure Biosystems. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling . (2015). ResearchGate. [Link]

  • Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety . (2020). JCO Precision Oncology. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1][2][3] The functionalization of this heterocyclic system is therefore a critical endeavor for the development of novel therapeutics for oncology, inflammatory disorders, and neurodegenerative diseases.[4] Specifically, 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine serves as a versatile synthetic intermediate, where the bromine atom at the C4-position provides a reactive handle for the introduction of molecular diversity via palladium-catalyzed cross-coupling reactions. The adjacent amino group at C5 can significantly influence the electronic properties of the scaffold and may play a role in catalyst coordination, presenting both challenges and opportunities in reaction development.

This guide provides a comprehensive overview of the key considerations and detailed protocols for performing various palladium-catalyzed cross-coupling reactions on this compound. The methodologies described herein are designed to be robust and adaptable, enabling researchers to efficiently generate libraries of novel compounds for further investigation.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[5][6][7] These transformations universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. A generalized mechanistic pathway is depicted below.

Palladium Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition RPd(II)(X)L2 Pd(II) Intermediate Oxidative\nAddition->RPd(II)(X)L2 Ar-X Transmetalation Transmetalation RPd(II)(X)L2->Transmetalation RPd(II)(R')L2 Diorganopalladium(II) Complex Transmetalation->RPd(II)(R')L2 R'-M Reductive\nElimination Reductive Elimination RPd(II)(R')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' Coupled Product Reductive\nElimination->R-R' Ar-X Ar-Br R'-M Coupling Partner

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[8] This is often the rate-determining step and is facilitated by electron-rich ligands on the palladium center.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9] This step requires a base to activate the coupling partner.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

For nitrogen-containing heterocycles like our substrate, the lone pairs on the nitrogen atoms can coordinate to the palladium center. This can potentially sequester the catalyst and inhibit its activity.[10][11] The presence of the C5-amino group adds another potential coordination site. Therefore, the choice of ligands is critical to shield the palladium and maintain its catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to promote the desired reaction pathway and prevent catalyst deactivation.[12][13]

Experimental Protocols: A Guided Approach

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of reaction parameters (temperature, reaction time, stoichiometry, and choice of base or ligand) may be necessary for specific coupling partners.

General Considerations:
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Quality: The purity of reagents, especially the boronic acids and other organometallic partners, is crucial for high yields.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of the boronic acid coupling partners.[11]

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, boronic acid, and base to a dry flask B Add solvent (e.g., dioxane/water) A->B C Degas the mixture B->C D Add Pd catalyst and ligand under inert atmosphere C->D E Heat the reaction mixture (e.g., 80-100 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature F->G H Partition between organic solvent and water G->H I Separate layers, dry organic phase H->I J Purify by column chromatography I->J

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentM.W.StoichiometryExample Amount (for 0.5 mmol scale)
This compound197.031.0 equiv98.5 mg
Aryl/Heteroaryl Boronic AcidVaries1.2 - 1.5 equiv0.6 - 0.75 mmol
Pd₂(dba)₃915.722.5 mol %11.4 mg
Xantphos578.685.0 mol %14.5 mg
K₂CO₃138.212.0 - 3.0 equiv138 - 207 mg
1,4-Dioxane/Water (e.g., 4:1 v/v)--5 mL

Procedure:

  • To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., Xantphos, 5.0 mol %) and add them to the reaction mixture under a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.[14]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Rationale for Reagent Selection:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like Xantphos is highly effective for coupling on electron-rich N-heterocycles.[15] Xantphos's wide bite angle is known to promote reductive elimination and stabilize the active catalytic species.

  • Base: Potassium carbonate is a moderately strong base suitable for many Suzuki couplings. For less reactive boronic acids, a stronger base like cesium carbonate or potassium phosphate may be required.

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is standard for Suzuki reactions, as water is often necessary to facilitate the transmetalation step.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide variety of amines.[16]

Materials:

ReagentM.W.StoichiometryExample Amount (for 0.5 mmol scale)
This compound197.031.0 equiv98.5 mg
Amine (Aliphatic or Aromatic)Varies1.2 equiv0.6 mmol
Pd₂(dba)₃915.722.0 mol %9.2 mg
RuPhos467.614.0 mol %9.4 mg
Sodium tert-butoxide (NaOtBu)96.101.5 equiv72 mg
Toluene or Dioxane--5 mL

Procedure:

  • In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.5 equiv) to a dry Schlenk tube.

  • In a separate vial, dissolve this compound (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2.0 mol %), and the ligand (e.g., RuPhos, 4.0 mol %) in the degassed solvent (e.g., toluene).

  • Add the solution from step 2 to the Schlenk tube containing the base.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: Buchwald-Hartwig aminations often benefit from highly active catalyst systems. The combination of Pd₂(dba)₃ and a sterically demanding, electron-rich dialkylbiarylphosphine ligand like RuPhos is a state-of-the-art system for C-N coupling, especially with challenging heterocyclic substrates.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard for this reaction to avoid quenching the strong base.

Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[17][18]

Materials:

ReagentM.W.StoichiometryExample Amount (for 0.5 mmol scale)
This compound197.031.0 equiv98.5 mg
Terminal AlkyneVaries1.5 equiv0.75 mmol
Pd(PPh₃)₂Cl₂701.902.0 mol %7.0 mg
Copper(I) Iodide (CuI)190.454.0 mol %3.8 mg
Triethylamine (Et₃N) or Diisopropylamine (DIPA)--3 mL
DMF or THF--2 mL

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2.0 mol %), and CuI (4.0 mol %).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The classic Sonogashira conditions involve a palladium catalyst to perform the oxidative addition and reductive elimination steps, and a copper(I) co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[19]

  • Base/Solvent: An amine base such as triethylamine or diisopropylamine is crucial, serving both as a base and often as the solvent or co-solvent. It deprotonates the alkyne and neutralizes the HBr formed during the reaction.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation), poor quality reagents, insufficient heating.Ensure rigorous exclusion of oxygen. Use freshly degassed solvents. Test a different palladium source or ligand. Increase reaction temperature. Verify the purity of the coupling partner.
Dehalogenation (Hydrodebromination) Presence of water or other proton sources; catalyst system favors reduction over coupling.Use anhydrous solvents and reagents. For Suzuki coupling, consider using a different base like K₃PO₄. For other couplings, screen different ligands; sometimes less electron-rich ligands can disfavor this side reaction.[20]
Homocoupling of Coupling Partner Reaction conditions favor self-coupling (e.g., Glaser coupling for alkynes).For Sonogashira, minimize reaction time and temperature. Ensure the reaction is truly anaerobic. For Suzuki, ensure slow addition of the boronic acid or use a different base.
Complex Product Mixture Side reactions, substrate or product degradation at high temperatures.Lower the reaction temperature and extend the reaction time. Screen different catalyst systems that may operate under milder conditions. Consider protecting the N-H protons of the pyrrole or the C5-amine if they are suspected of interfering, although this adds synthetic steps.[10]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of novel derivatives with significant potential in drug discovery. The success of these reactions hinges on the careful selection of the catalyst system, base, and reaction conditions to overcome the challenges associated with N-heterocyclic substrates. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this valuable scaffold, paving the way for the discovery of new and potent therapeutic agents.

References

  • Time information in Pasuruan, ID. (n.d.). Google.
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  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Retrieved from [Link]

  • Migita, T., et al. (1983). The Palladium-Catalyzed Amination of Aryl Halides. Chemistry Letters, 12(7), 927-930.
  • Mewes, J., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. Retrieved from [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • Li, J., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]

  • Jensen, T. J., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]

  • Tumkevicius, S., & Grenda, V. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Cernak, T., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Bhaskaran, S., et al. (2020). Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • Norman, M. H. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

  • da Silva, F. S., et al. (2019). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. Retrieved from [Link]

  • El-Ghanam, A. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Retrieved from [Link]

  • Reddy, T. S., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Retrieved from [Link]

  • Reddit User. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Retrieved from [Link]

  • Shekarrao, K., et al. (2015). Palladium‐Catalyzed One‐Pot Sonogashira Coupling, exo‐dig Cyclization and Hydride Transfer Reaction: Synthesis of Pyridine‐Substituted Pyrroles. Sci-Hub. Retrieved from [Link]

  • Watson, D. A., et al. (2013). Cross-Coupling of Heteroatomic Electrophiles. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, J., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Science.
  • Wu, G., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. Retrieved from [Link]

  • Omoregie, H. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

  • Rybak, R., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. Retrieved from [Link]

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Application Notes & Protocols: Strategic Protection of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine core, a derivative of 6-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purines and indoles allows it to effectively mimic these crucial biological motifs, making it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] The strategic placement of a bromine atom at the C4 position and an amino group at the C5 position provides two key vectors for diversification through well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

However, the molecule possesses two distinct nitrogen nucleophiles: the pyrrole N1-H and the exocyclic 5-amino group. Unchecked, this dual reactivity can lead to a cascade of undesired side reactions, including N-arylation, dimerization, or protection of the wrong site, severely compromising reaction yields and purity. Therefore, a robust and often orthogonal protecting group strategy is not merely advantageous—it is essential for the successful and regioselective elaboration of this valuable scaffold.

This guide provides a detailed analysis of protecting group strategies, explaining the chemical rationale behind protocol choices and offering field-tested, step-by-step methodologies for researchers in drug discovery and development.

cluster_mol This compound cluster_labels Reactive Sites mol mol N1 Pyrrole N1-H (Weakly Acidic) p1 N1->p1 N5 5-Amino Group (Nucleophilic) p5 N5->p5

Figure 1: Key reactive sites on the this compound scaffold.

Protecting the Pyrrole N1-H: Controlling Aromaticity and Reactivity

The pyrrole nitrogen is weakly acidic and requires protection to prevent deprotonation and subsequent side reactions, especially under basic conditions common in cross-coupling catalysis. The choice of protecting group can also electronically modulate the ring system.

Sulfonyl Protecting Groups (Ts, Bs)

Expert Rationale: Arylsulfonyl groups like tosyl (Ts) and benzenesulfonyl (Bs) are robust, electron-withdrawing groups. This property reduces the electron density of the pyrrole ring, which can be beneficial for certain transformations. Their stability to acidic conditions makes them orthogonal to the commonly used acid-labile amine protecting groups like Boc.[2][3]

Protocol 2.1.1: N1-Benzenesulfonyl (Bs) Protection

  • Setup: To a solution of this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of gas evolution indicates the formation of the sodium salt.

  • Installation: Add benzenesulfonyl chloride (Bs-Cl, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the N1-benzenesulfonyl protected product.

Protocol 2.1.2: N1-Benzenesulfonyl (Bs) Deprotection

  • Setup: Dissolve the N1-Bs protected azaindole (1.0 equiv) in a mixture of methanol (MeOH) and tetrahydrofuran (THF) (1:1, 0.1 M).

  • Deprotection: Add aqueous sodium hydroxide (NaOH, 2 M, 5.0 equiv) and heat the mixture to 60 °C.

  • Reaction: Stir for 4-8 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and neutralize with 1 M HCl. Remove the organic solvents in vacuo.

  • Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.[2]

(2-Trimethylsilyl)ethoxymethyl (SEM) Group

Expert Rationale: The SEM group is highly valued for its robustness across a wide range of conditions, including those for Suzuki, Stille, and Heck couplings. Its removal conditions—typically fluoride ions or strong acid—are distinct from those used for many other common protecting groups, offering excellent orthogonality.[1][4] Critically, N1-SEM protection has been shown to facilitate subsequent transformations like Buchwald-Hartwig amination.[1]

Protocol 2.2.1: N1-SEM Protection

  • Setup: Follow the procedure in Protocol 2.1.1, but substitute benzenesulfonyl chloride with (2-trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv).

  • Reaction: Stir at room temperature for 3-6 hours.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 2.1.1.

Protocol 2.2.2: N1-SEM Deprotection (Fluoride-Mediated)

  • Setup: Dissolve the N1-SEM protected azaindole (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 equiv).

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Note: Deprotection can be sluggish and may require elevated temperatures or extended reaction times. Monitor for completion.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by silica gel chromatography. Caution: The deprotection of SEM can release formaldehyde, which may lead to side products. Careful monitoring is advised.[4]

Protecting the 5-Amino Group: Masking Nucleophilicity

The 5-amino group is a potent nucleophile and a directing group. Protecting it is crucial to prevent N-acylation, N-alkylation, or interference with metal catalysts during cross-coupling reactions.

tert-Butoxycarbonyl (Boc) Group

Expert Rationale: The Boc group is the industry standard for amine protection due to its straightforward installation and exceptionally mild, selective removal under acidic conditions that leave most other protecting groups intact.[5][6] This makes it a cornerstone of orthogonal strategies.

Protocol 3.1.1: 5-N-Boc Protection

  • Setup: Dissolve the N1-protected this compound (1.0 equiv) in dichloromethane (DCM) or THF (0.2 M).

  • Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) followed by a non-nucleophilic base such as triethylamine (TEA, 2.0 equiv) or N,N-diisopropylethylamine (DIPEA, 2.0 equiv). 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) can be added to catalyze the reaction.

  • Reaction: Stir at room temperature for 6-18 hours until complete conversion is observed by LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Protocol 3.1.2: 5-N-Boc Deprotection

  • Setup: Dissolve the N-Boc protected substrate (1.0 equiv) in DCM (0.1 M).

  • Deprotection: Add trifluoroacetic acid (TFA, 10-20 equiv, or a 20-50% solution in DCM) and stir at room temperature.

  • Reaction: Monitor the reaction closely; it is typically complete within 1-3 hours. The mechanism involves protonation followed by the loss of isobutylene and CO₂.

  • Workup: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA). Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid. Dry the organic layer and concentrate to yield the free amine.

Designing Orthogonal Synthetic Strategies

The true power of protecting groups is realized when they are used in an orthogonal scheme, allowing for the selective deprotection and functionalization of one site in the presence of another.[7]

Figure 2: Decision workflow for a dual C4 and N5 functionalization strategy.

Featured Orthogonal Strategy: SEM (N1) and Boc (N5)

This combination is highly effective for sequential functionalization at the C4-bromo position followed by modification of the 5-amino group.

Integrated Protocol: C4-Suzuki Coupling followed by N5-Acylation

  • N1-Protection: Protect the starting material with a SEM group as described in Protocol 2.2.1 .

  • N5-Protection: Protect the resulting N1-SEM intermediate with a Boc group as described in Protocol 3.1.1 . This yields the fully protected substrate, ready for C-C bond formation.

  • C4-Suzuki Coupling:

    • To a degassed solution of the fully protected substrate (1.0 equiv), an appropriate boronic acid or ester (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 4-12 hours, monitoring for completion.

    • Perform an aqueous workup and purify by column chromatography to isolate the C4-arylated product.

  • Selective N5-Deprotection: Remove the Boc group from the C4-arylated product using TFA as detailed in Protocol 3.1.2 . The SEM group at N1 will remain intact.

  • N5-Functionalization (Acylation Example):

    • To a solution of the N5-deprotected, N1-SEM-protected intermediate (1.0 equiv) and a base (e.g., DIPEA, 2.0 equiv) in DCM, add an acyl chloride or anhydride (1.1 equiv) at 0 °C.

    • Stir at room temperature until the reaction is complete.

    • Perform a standard aqueous workup and purify to obtain the N5-acylated product.

  • Final N1-Deprotection: Remove the SEM group from the fully functionalized molecule using TBAF as described in Protocol 2.2.2 to yield the final target compound.

Summary and Data Table

Choosing the correct protecting group is dictated by the planned synthetic route. The following table summarizes the key characteristics of the discussed groups.

Protecting GroupProtected SiteInstallation ConditionsDeprotection ConditionsOrthogonal To
Benzenesulfonyl (Bs) Pyrrole N1-HBs-Cl, NaH, DMFNaOH, MeOH/THF, 60 °CBoc, PMB
SEM Pyrrole N1-HSEM-Cl, NaH, DMFTBAF, THF, 70 °C or strong acidBoc, Cbz
Boc 5-Amino or N1-HBoc₂O, Base, DCMTFA, DCM or 4M HCl in DioxaneSulfonyl, SEM, TIPS, Cbz

Conclusion

The successful synthesis of complex derivatives of this compound is critically dependent on the logical and strategic application of protecting groups. By understanding the unique reactivity of the pyrrole and amino nitrogens, and by selecting an appropriate orthogonal protection scheme, researchers can unlock the full synthetic potential of this scaffold. The SEM/Boc pairing provides a versatile and robust platform for sequential C4 and N5 functionalization, enabling the efficient generation of diverse compound libraries for drug discovery programs. Careful execution of the protocols detailed herein will empower scientists to navigate the synthetic challenges posed by this valuable heterocyclic core.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Alonso, F., Roldán, J., & Yus, M. (2004). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 69(15), 5175–5177. [Link]

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  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Journal of Organic Chemistry, 82(24), 13423-13439. [Link]

  • Wang, Y., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters, 26(2), 435–440. [Link]

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  • Al-Blewi, F. F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(12), 1675. [Link]

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  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

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Application Notes & Protocols: The Strategic Deployment of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 6-Azaindole Scaffold

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a "privileged structure."[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases. The strategic introduction of a nitrogen atom into the indole ring system modulates the scaffold's physicochemical properties, such as basicity and hydrogen bonding capacity, which can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles.[3] The specific isomer, 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine, offers two orthogonal points for diversification: the bromine atom at the C4-position and the primary amine at the C5-position. This dual functionality makes it an exceptionally valuable building block for the construction of diverse chemical libraries through parallel synthesis, enabling rapid exploration of the chemical space around the 6-azaindole core.

This guide provides an in-depth exploration of the application of this compound in parallel synthesis, focusing on the robust and scalable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss strategies for purification and analysis of the resulting compound libraries.

Core Strategy: Orthogonal Functionalization for Library Generation

The power of this compound as a scaffold lies in the differential reactivity of its bromo and amino functional groups. The C-Br bond is primed for palladium-catalyzed cross-coupling reactions to form C-C bonds (e.g., Suzuki-Miyaura) or C-N bonds (e.g., Buchwald-Hartwig amination), while the amino group can be readily acylated, sulfonated, or engaged in reductive amination. This orthogonality allows for a two-dimensional library synthesis approach.

G cluster_0 Library Synthesis Workflow A Scaffold This compound B Suzuki-Miyaura Coupling (C4-Arylation/Heteroarylation) A->B Diverse Boronic Acids/Esters C Buchwald-Hartwig Amination (C4-Amination) A->C Diverse Amines E Library of C4-Diversified Intermediates B->E C->E D Amide/Sulfonamide Formation (N5-Acylation/Sulfonylation) F Final Compound Library D->F E->D Diverse Acyl/Sulfonyl Chlorides

Figure 1: A high-level overview of the parallel synthesis workflow.

Part 1: C4-Position Diversification via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between aryl/heteroaryl halides and boronic acids or their esters.[4] This reaction is exceptionally well-suited for parallel synthesis due to its broad functional group tolerance and generally high yields.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich heterocyclic halides like our scaffold, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed.[5] These ligands facilitate the oxidative addition of the palladium(0) to the C-Br bond and promote the subsequent reductive elimination. Pre-formed catalysts like XPhos Pd G2/G3 can offer improved stability and reproducibility in a high-throughput setting.

  • Base and Solvent: A suitable base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of solvent is also crucial; ethereal solvents like 1,4-dioxane or a mixture of toluene and water are often effective at solubilizing the reactants and facilitating the catalytic cycle.

  • Inert Atmosphere: While some modern catalyst systems are air-stable, performing the reactions under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent oxidation of the phosphine ligands and the palladium(0) catalyst, ensuring consistent results across a library.

Detailed Protocol: Parallel Suzuki-Miyaura Coupling

This protocol is designed for a 96-well plate format, a common platform for parallel synthesis.

Materials:

  • This compound (1.0 equiv)

  • A library of diverse aryl/heteroaryl boronic acids or pinacol esters (1.2-1.5 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv)

  • XPhos (2,4,6-Triisopropylphenyl)dicyclohexylphosphine (0.1 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 1,4-dioxane.

    • In a separate 96-well plate, dispense the library of boronic acids.

    • Prepare a catalyst/ligand stock solution by dissolving Pd₂(dba)₃ and XPhos in 1,4-dioxane.

    • Prepare a stock solution of K₂CO₃ in water.

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To each well of the reaction block, add the boronic acid.

    • Add the stock solution of the scaffold to each well.

    • Add the catalyst/ligand stock solution to each well.

    • Finally, add the aqueous K₂CO₃ solution to initiate the reaction.

  • Reaction Execution:

    • Seal the 96-well plate with a sealing mat.

    • Place the reaction block on a heating shaker and heat to 80-100 °C for 4-12 hours. The optimal time and temperature may vary depending on the reactivity of the specific boronic acid.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench the reactions by adding water to each well.

    • Extract the products with an organic solvent (e.g., ethyl acetate or dichloromethane) using a liquid-liquid extraction manifold.

    • The organic extracts can be purified in parallel using techniques such as solid-phase extraction (SPE) or preparative HPLC-MS.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid4-phenyl-1H-pyrrolo[2,3-c]pyridin-5-amine85
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine92
33-Pyridylboronic acid4-(pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridin-5-amine78
42-Thienylboronic acid4-(thiophen-2-yl)-1H-pyrrolo[2,3-c]pyridin-5-amine75

Yields are representative and may vary based on the specific reaction conditions and purification method.

Part 2: C4-Position Diversification via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4-position of the scaffold.

Causality Behind Experimental Choices:
  • Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical. For C-N bond formation, ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or RuPhos have shown great utility.[7] The use of a pre-catalyst can again improve reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Detailed Protocol: Parallel Buchwald-Hartwig Amination

This protocol is also designed for a 96-well plate format.

Materials:

  • This compound (1.0 equiv)

  • A library of diverse primary or secondary amines (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • (±)-BINAP (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed toluene

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in toluene.

    • In a separate 96-well plate, dispense the library of amines.

    • Prepare a catalyst/ligand stock solution by dissolving Pd₂(dba)₃ and BINAP in toluene.

  • Reaction Setup (in a glovebox):

    • To each well of the reaction block, add the amine.

    • Add the stock solution of the scaffold to each well.

    • Add the catalyst/ligand stock solution to each well.

    • Add solid NaOtBu to each well.

  • Reaction Execution:

    • Seal the 96-well plate with a sealing mat.

    • Place the reaction block on a heating shaker and heat to 90-110 °C for 6-18 hours.

  • Work-up and Purification:

    • Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

G cluster_1 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition (Ar-Br) A->B C [Ar-Pd(II)L₂-Br] B->C D Amine Coordination (+ R₂NH) C->D E [Ar-Pd(II)L₂(NHR₂)]⁺Br⁻ D->E F Deprotonation (+ Base) E->F G [Ar-Pd(II)L₂(NR₂)] F->G H Reductive Elimination G->H H->A Ar-NR₂ (Product)

Figure 2: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 3: N5-Position Diversification

Following the diversification at the C4-position, the primary amino group at the N5-position provides a second vector for library expansion. Standard and robust reactions like acylation and sulfonylation are ideal for parallel synthesis.

Detailed Protocol: Parallel Amide/Sulfonamide Formation

Materials:

  • C4-diversified intermediate library (1.0 equiv)

  • A library of diverse acyl chlorides or sulfonyl chlorides (1.1 equiv)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (2.0 equiv)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Dissolve the C4-diversified intermediates in DCM or DMF in a 96-well plate.

    • Prepare stock solutions of the library of acyl/sulfonyl chlorides in the same solvent.

    • Prepare a stock solution of DIPEA.

  • Reaction Setup:

    • To each well containing the intermediate, add the DIPEA stock solution.

    • Add the corresponding acyl/sulfonyl chloride stock solution to each well.

  • Reaction Execution:

    • Seal the plate and shake at room temperature for 2-16 hours.

  • Work-up and Purification:

    • The reactions can often be worked up by simple aqueous washes followed by parallel purification.

Purification and Analysis of Compound Libraries

A critical and often challenging aspect of parallel synthesis is the purification and analysis of the resulting library.[8]

  • High-Throughput Purification:

    • Solid-Phase Extraction (SPE): Useful for removing excess reagents and byproducts. A variety of sorbents can be used depending on the properties of the target compounds.

    • Preparative HPLC-MS: This is the gold standard for purifying compound libraries, providing both purification and mass confirmation in a single run.

  • Quality Control:

    • LC-MS: Each compound in the library should be analyzed by LC-MS to confirm its identity and assess its purity.

    • ¹H NMR: For a subset of the library, ¹H NMR should be performed to confirm the structure and ensure the robustness of the synthetic protocols.

Conclusion: A Versatile Scaffold for Accelerated Drug Discovery

This compound is a powerful and versatile building block for the parallel synthesis of diverse chemical libraries. Its orthogonal reactive sites allow for a systematic exploration of the chemical space around the privileged 6-azaindole core. The robust and scalable Suzuki-Miyaura and Buchwald-Hartwig reactions, coupled with standard amide/sulfonamide formation, provide a reliable platform for generating large numbers of discrete compounds for high-throughput screening. By understanding the causality behind the experimental choices and employing efficient purification and analytical techniques, researchers can fully leverage this scaffold to accelerate the discovery of novel therapeutic agents.

References

  • Azaindole Therapeutic Agents - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Purification Strategies for Combinatorial and Parallel Chemistry. (2003). PubMed. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). AWS. Retrieved January 19, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (2019). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.

I. Overview of the Synthetic Challenge

The synthesis of this compound, a substituted 6-azaindole, presents a unique set of challenges. The electron-deficient nature of the pyridine ring and the potential for side reactions at multiple sites on the bicyclic core require careful optimization of reaction conditions. This guide will address common issues encountered during the key synthetic steps: the regioselective bromination of the 1H-pyrrolo[2,3-c]pyridine core and the subsequent amination at the 5-position.

II. Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low yield during the bromination of the 1H-pyrrolo[2,3-c]pyridine core.

  • Question: I am attempting to brominate the 1H-pyrrolo[2,3-c]pyridine scaffold at the 4-position, but I am observing low conversion of my starting material and the formation of multiple unidentified byproducts. What are the likely causes and how can I improve the regioselectivity and yield?

  • Answer: Low yields and poor regioselectivity in the bromination of 7-azaindole derivatives are common issues. The pyrrole ring is generally more electron-rich and susceptible to electrophilic attack than the pyridine ring.[1] However, direct bromination of the pyridine ring can be achieved under specific conditions. Here are the primary factors to consider:

    • Causality of the Issue:

      • Incorrect Brominating Agent: The choice of brominating agent is critical. Highly reactive reagents like liquid bromine can lead to over-bromination and lack of selectivity.

      • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. Elevated temperatures can promote the formation of undesired isomers and degradation products.

      • Lack of Pyrrole Protection: The N-H of the pyrrole ring can be deprotonated by certain reagents or bases, leading to side reactions.

    • Troubleshooting Steps:

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to bromine.[2] It is often the reagent of choice for the regioselective bromination of electron-rich heterocycles.

      • Solvent and Temperature Control: Conduct the reaction in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile at a controlled temperature, typically starting at 0°C and slowly warming to room temperature. This helps to manage the reaction's exothermicity and improve selectivity.

      • Pyrrole N-H Protection: While not always necessary, protecting the pyrrole nitrogen with a suitable group like tosyl (Ts) or a silyl group can prevent side reactions and improve the solubility of the starting material.[3]

Issue 2: Inefficient amination of the 4-bromo-1H-pyrrolo[2,3-c]pyridine intermediate.

  • Question: I am struggling with the Buchwald-Hartwig amination of my 4-bromo-1H-pyrrolo[2,3-c]pyridine intermediate. The reaction is sluggish, and I observe significant amounts of hydrodehalogenation (loss of bromine) and starting material decomposition. How can I optimize this C-N cross-coupling reaction?

  • Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with heteroaromatic substrates, especially electron-deficient ones, is highly dependent on the careful selection of the catalyst system and reaction parameters.[4][5]

    • Causality of the Issue:

      • Catalyst Inhibition: The nitrogen atoms in the 6-azaindole core can coordinate to the palladium center, leading to catalyst deactivation.

      • Inappropriate Ligand Choice: The ligand is crucial for the stability and reactivity of the palladium catalyst. An unsuitable ligand can lead to slow reaction rates and favor side reactions like hydrodehalogenation.

      • Suboptimal Base and Solvent: The choice of base and solvent significantly impacts the reaction's efficiency. The base must be strong enough to deprotonate the amine nucleophile but not so strong as to cause substrate degradation.

    • Troubleshooting Steps:

      • Ligand Selection: For amination on electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often preferred. Consider using ligands such as Xantphos or RuPhos, which have been shown to be effective in similar systems.[3][6]

      • Catalyst and Pre-catalyst Choice: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) often provide better results than traditional sources like Pd(OAc)2 as they form the active Pd(0) species more cleanly.[4]

      • Base and Solvent Optimization: A common and effective combination is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an aprotic polar solvent like dioxane or toluene.[4] If base-sensitive functional groups are present, a weaker base such as cesium carbonate (Cs2CO3) may be necessary, potentially requiring higher reaction temperatures.[6]

      • Amine Source: If using ammonia as the amine source, consider a surrogate like benzophenone imine followed by hydrolysis, or use a protected ammonia equivalent.

III. Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of the 4-bromo-1H-pyrrolo[2,3-c]pyridine intermediate?

A1: A common and effective route starts with the N-oxidation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) followed by treatment with a brominating agent. A detailed protocol is provided below.[7][8]

Q2: Can you provide a detailed experimental protocol for the amination step?

A2: The following protocol is a good starting point for the Buchwald-Hartwig amination of a 4-bromo-1H-pyrrolo[2,3-c]pyridine intermediate. Optimization may be required based on the specific amine nucleophile.

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques for monitoring reaction progress. For TLC, a mobile phase of ethyl acetate and hexanes is often a good starting point. LC-MS will provide information on the consumption of starting materials and the formation of the desired product and any byproducts.

Q4: What are the best practices for purifying the final product, this compound?

A4: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. It is important to choose a solvent system that provides good separation between the product and any remaining starting materials or byproducts.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from a known procedure for the synthesis of 4-bromo-7-azaindole.[9]

  • Materials:

    • 1H-pyrrolo[2,3-b]pyridine-7-oxide

    • Tetramethylammonium bromide

    • Methanesulfonic anhydride (Ms2O)

    • N,N-Dimethylformamide (DMF)

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Ice

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add methanesulfonic anhydride (2.0 eq) in portions, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Dilute the reaction mixture with water and adjust the pH to 7 with solid NaOH.

    • Add more water to induce precipitation and cool the suspension to 5°C for 1 hour.

    • Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over P2O5.

ParameterValue
Starting Material 1H-pyrrolo[2,3-b]pyridine-7-oxide
Reagents Tetramethylammonium bromide, Ms2O
Solvent DMF
Temperature 0°C to room temperature
Typical Yield ~56%
Reference [9]
Protocol 2: Buchwald-Hartwig Amination of 4-bromo-1H-pyrrolo[2,3-c]pyridine

This is a general protocol and may require optimization.

  • Materials:

    • 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

    • Amine source (e.g., benzophenone imine, 1.2 eq)

    • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

    • Ligand (e.g., XPhos, 2.4 mol%)

    • Base (e.g., NaOtBu, 1.4 eq)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox, add the 4-bromo-1H-pyrrolo[2,3-c]pyridine, palladium pre-catalyst, ligand, and base to an oven-dried reaction vial.

    • Seal the vial and remove it from the glovebox.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine source.

    • Heat the reaction mixture to 80-110°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

ParameterRecommended Condition
Catalyst XPhos Pd G3 (or similar)
Ligand XPhos (or similar bulky phosphine)
Base NaOtBu or Cs2CO3
Solvent Toluene or Dioxane (anhydrous, degassed)
Temperature 80-110 °C

V. Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway Start 1H-pyrrolo[2,3-c]pyridine N_Oxide 1H-pyrrolo[2,3-c]pyridine N-oxide Start->N_Oxide Oxidation Brominated 4-bromo-1H-pyrrolo[2,3-c]pyridine N_Oxide->Brominated Bromination Final_Product This compound Brominated->Final_Product Amination

Caption: Synthetic route to this compound.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

Troubleshooting_Flowchart decision decision action action Start Low Yield in Amination Check_Catalyst Is the catalyst system optimized? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Action_Catalyst Screen bulky phosphine ligands (e.g., XPhos, RuPhos). Use a modern Pd pre-catalyst (G3/G4). Check_Catalyst->Action_Catalyst No Check_Purity Are reagents pure and dry? Check_Conditions->Check_Purity Yes Action_Conditions Optimize base (NaOtBu vs. Cs2CO3). Ensure solvent is anhydrous and degassed. Vary temperature (80-110 °C). Check_Conditions->Action_Conditions No Action_Purity Use freshly purified reagents and solvents. Check_Purity->Action_Purity No Action_Catalyst->Check_Conditions Action_Conditions->Check_Purity Action_Purity->Start

Caption: Troubleshooting workflow for the Buchwald-Hartwig amination step.

VI. References

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling . ResearchGate. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis . ACS Publications. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed . University of Nottingham. [Link]

  • Azaindole synthesis . Organic Chemistry Portal. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors . PMC - PubMed Central. [Link]

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines . PMC - NIH. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis . MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PMC - PubMed Central. [Link]

  • Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide . CoLab.

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines . Journal of the Chemical Society C: Organic. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 . MDPI. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions . PMC - NIH. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole . Google Patents.

Sources

Technical Support Center: Suzuki Reactions of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the specific challenges encountered during Suzuki-Miyaura cross-coupling reactions with the 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine (4-bromo-5-amino-7-azaindole) scaffold. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

I. Troubleshooting Guide

This section tackles the most common issues observed during the Suzuki coupling of this compound. Each entry details the problem, its probable causes rooted in reaction mechanics, and actionable solutions with detailed protocols.

Issue 1: Low to No Conversion of Starting Material

Q: My Suzuki reaction shows high amounts of unreacted this compound, even after extended reaction times. What is causing this and how can I fix it?

A: Low or no conversion is a frequent challenge with this substrate, primarily due to catalyst inhibition or poor catalyst activity. The 7-azaindole core contains multiple nitrogen atoms (at N1, N7, and the C5-amino group) that can act as Lewis bases and coordinate to the palladium center. This coordination can sequester the active catalyst, preventing it from entering the catalytic cycle—a phenomenon often referred to as catalyst poisoning.[1][2][3]

Causality & Troubleshooting Steps:

  • Catalyst Inhibition by Nitrogen Lone Pairs: The N7 of the pyridine ring and the exocyclic C5-amino group are primary culprits. They can chelate the palladium catalyst, forming stable, inactive complexes that halt the reaction.

    • Solution 1: Use Bulky, Electron-Rich Ligands. Modern biaryl phosphine ligands like SPhos, XPhos, or RuPhos are designed to be sterically demanding.[4][5] Their bulkiness creates a "ligand sphere" around the palladium that prevents the substrate's nitrogen atoms from coordinating, while their electron-rich nature promotes the crucial oxidative addition step.[6] Pre-formed catalysts (precatalysts) incorporating these ligands (e.g., SPhos Pd G3/G4) are often more effective as they ensure the correct ligand-to-metal ratio and provide a source of active Pd(0).[7]

    • Solution 2: N-Protection of the Pyrrole. The N-H of the pyrrole ring can be deprotonated by the base, creating an anionic species that can also interfere with the catalyst.[8][9] Protecting this nitrogen with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these side reactions.[10] However, some protecting groups may not be stable under all Suzuki conditions. A tosyl (Ts) group is often a robust choice for 7-azaindoles.[11]

  • Inefficient Oxidative Addition: The C4-Br bond must be broken by the Pd(0) catalyst. While 4-bromopyridines are generally reactive, a suboptimal catalyst system may struggle with this initial step.[12]

    • Solution: Optimize the Catalyst System. If you are using a standard catalyst like Pd(PPh₃)₄, switching to a more active system is recommended. See the protocol below for a robust starting point.

Workflow: Overcoming Catalyst Inhibition

start Low / No Conversion check_catalyst Current Catalyst System: Pd(PPh₃)₄ or similar? start->check_catalyst switch_catalyst Switch to Buchwald Ligand System (e.g., Pd₂(dba)₃ / SPhos) or Precatalyst (SPhos Pd G2) check_catalyst->switch_catalyst Yes check_protection Is Pyrrole N-H Unprotected? check_catalyst->check_protection No, already using advanced catalyst re_run Re-run Reaction with Optimized System switch_catalyst->re_run protect_N Protect Pyrrole Nitrogen (e.g., Boc, SEM, Ts) check_protection->protect_N Yes check_protection->re_run No, already protected protect_N->re_run success Successful Coupling re_run->success

Caption: Decision workflow for troubleshooting low conversion.

Recommended Protocol: General Suzuki Coupling
ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2–1.5 equiv
Catalyst System Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%) OR SPhos Pd G2 (5 mol%)Highly active system for challenging heteroaryl couplings.[5][13]
Base K₃PO₄ or Cs₂CO₃2.0–3.0 equiv. Strong, non-nucleophilic bases are effective.
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OAnhydrous conditions may also be explored to reduce protodeboronation.[3]
Temperature 80–110 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[14]
Issue 2: Significant Formation of Side Products

Q: My reaction yields the desired product, but I'm isolating significant amounts of byproducts. How can I identify and suppress them?

A: The three most common side products in this reaction are the result of debromination , protodeboronation , and homocoupling . Understanding their formation mechanism is key to mitigation.

1. Debromination Byproduct: 1H-pyrrolo[2,3-c]pyridin-5-amine
  • Identification: A byproduct with a mass corresponding to the starting material minus the mass of bromine (approx. 79.9 amu).

  • Mechanism: This occurs when the palladium-aryl intermediate (Ar-Pd-Br) undergoes a competing reaction, often involving a hydride source, leading to reductive elimination of Ar-H instead of the desired Ar-Ar' product. Sources of hydride can include solvents (like isopropanol), water, or the boronic acid itself. Unprotected pyrrole N-H groups can facilitate this pathway.[10]

  • Solutions:

    • Protect the Pyrrole Nitrogen: As mentioned, protecting the N1 position often suppresses debromination.[10]

    • Use a Robust Base: Using a strong, anhydrous base like K₃PO₄ can be beneficial. In some cases, switching to anhydrous conditions entirely can help.

    • Optimize Catalyst/Ligand: Some catalyst systems have a higher propensity for generating hydride species. Screening ligands may be necessary.

2. Protodeboronation Byproduct: R-H (from R-B(OH)₂)
  • Identification: A byproduct corresponding to the protonated form of your boronic acid coupling partner (e.g., if using phenylboronic acid, the byproduct is benzene).

  • Mechanism: This is the protonolysis of the C-B bond of the boronic acid, effectively destroying the nucleophilic partner before it can transmetalate to the palladium center.[3] This side reaction is often promoted by high temperatures, extended reaction times, and the presence of water and base. Heteroaryl boronic acids are particularly susceptible.

  • Solutions:

    • Use Boronate Esters: Pinacol esters of boronic acids (Bpin) are often more stable and less prone to protodeboronation than the corresponding boronic acids.

    • Anhydrous Conditions: Removing water from the reaction system can significantly reduce the rate of protodeboronation.[3]

    • Use Stoichiometry to Your Advantage: Use a slight excess (1.2–1.5 equiv) of the boronic acid/ester to compensate for some loss to this pathway.

    • Lower Temperature/Shorter Time: If the desired coupling is fast, reducing the temperature or reaction time can minimize this degradation pathway.

3. Homocoupling Byproduct: R-R (from R-B(OH)₂) or Ar-Ar (from Ar-Br)
  • Identification: Symmetrical biaryl products (R-R from the boronic acid or Ar-Ar from the starting material). Boronic acid homocoupling is more common.

  • Mechanism: Boronic acid homocoupling is often promoted by the presence of Pd(II) species and oxygen. If the reaction is not properly degassed, Pd(0) can be oxidized to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules.

  • Solutions:

    • Thorough Degassing: Ensure the reaction solvent is thoroughly degassed before adding the catalyst. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[14]

    • Use High-Quality Catalyst: Use fresh, high-purity palladium sources. Older catalysts may contain oxidized palladium species.

    • Optimize Base and Solvent: The choice of base and solvent can influence the rates of the desired reaction versus homocoupling.

Diagram: Major Side Reaction Pathways

pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)L₂(Br) pd0->ar_pd_br Oxidative Addition ar_pd_r Ar-Pd(II)L₂(R) ar_pd_br->ar_pd_r debromination Ar-H (Debromination) ar_pd_br->debromination Reductive Elimination product Ar-R (Desired Product) ar_pd_r->product product->pd0 protodeboronation R-H (Protodeboronation) homocoupling R-R (Homocoupling) ar_br Ar-Br r_boh2 R-B(OH)₂ r_boh2->protodeboronation Protonolysis r_boh2->homocoupling Oxidative Coupling base Base hydride [H⁻] Source hydride->ar_pd_br proton H⁺ Source (e.g., H₂O) proton->r_boh2 pd2_o2 Pd(II) / O₂ pd2_o2->r_boh2

Caption: The Suzuki cycle and competing side reaction pathways.

II. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the C5-amino group on my this compound?

A1: Generally, it is not necessary to protect the C5-amino group. Modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., SPhos, RuPhos), are highly effective and are not significantly inhibited by basic aminopyridines.[4] These ligands create a sterically hindered environment around the palladium center that disfavors coordination of the amino group while still allowing the catalytic cycle to proceed. Attempting the reaction without protection first is the most efficient strategy.

Q2: Which boronic acid equivalent is better for this reaction: a boronic acid or a boronic ester (e.g., pinacol ester)?

A2: Boronic esters, particularly pinacol esters (Bpin), are often superior for coupling with challenging heteroaromatic substrates. They offer several advantages over boronic acids:

  • Increased Stability: They are less susceptible to protodeboronation, a major competing side reaction that consumes the coupling partner.[3]

  • Improved Solubility: They often have better solubility in the organic solvents typically used for Suzuki reactions.

  • Milder Reaction Conditions: Their use can sometimes allow for milder bases or lower reaction temperatures.

While they require an extra synthetic step to prepare, the potential for higher yields and cleaner reactions often justifies their use.

Q3: My reaction works, but the purification is difficult due to residual palladium. How can I effectively remove it?

A3: Palladium removal is a common downstream processing challenge. Several methods can be employed:

  • Silica Gel Chromatography: Standard column chromatography is often sufficient, but highly nonpolar products may co-elute with palladium complexes.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon for a few hours can adsorb a significant amount of palladium.

  • Metal Scavengers: Commercially available silica-based or polymer-based scavengers with functional groups like thiols or amines (e.g., SiliaMetS Thiol) are highly effective at binding and removing residual palladium. This is a preferred method in pharmaceutical development for achieving very low ppm levels of palladium.

  • Aqueous Washes: Washing the organic solution with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help extract palladium salts, but care must be taken as these reagents can sometimes degrade the desired product.

Q4: Can I use microwave irradiation to accelerate this reaction?

A4: Yes, microwave-assisted synthesis is an excellent technique for accelerating Suzuki-Miyaura reactions, often reducing reaction times from hours to minutes.[15] For this compound, microwave heating can rapidly provide the energy needed for efficient catalytic turnover. Typical conditions might involve heating at 120-150 °C for 15-40 minutes. However, it's important to note that higher temperatures can also accelerate side reactions like protodeboronation, so careful optimization of time and temperature is required.

III. References

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544–4568. [Link]

  • Alvarez, R., et al. Palladium-Catalyzed Couplings to 7-Azaindoles with Formation of C-C Bonds. Atlanchim Pharma Tech Note. [Link]

  • Hiebel, M.-A., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2014 , 19, 14893-14939. [Link]

  • Catarzi, D., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2010 , 15, 4418-4429. [Link]

  • Langer, P., et al. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock. [Link]

  • Carrow, B. P.; Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett.2010 , 12, 4432–4435. [Link]

  • Marques, M. M. B., et al. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts2018 , 8, 468. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed.2006 , 45, 3484-3488. [Link]

  • Antonchick, A. P., et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett2008 , 2008, 2333-2336. [Link]

  • Marques, M. M. B., et al. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts2018 , 8(10), 468. [Link]

  • ResearchGate. Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole. ResearchGate. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3-bromopyridine with potassium. ResearchGate. [Link]

  • Munday, R. H., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 6015-6034. [Link]

  • Mondal, S., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega2023 , 8, 8710-8722. [Link]

  • Amgoth, C., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv.2021 , 11, 3127-3138. [Link]

  • Knapp, D. M., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. J. Am. Chem. Soc.2016 , 138, 656-662. [Link]

  • Rasool, N., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2019 , 24, 2903. [Link]

  • Scott, N. A., et al. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catal.2021 , 11, 10165-10176. [Link]

  • Linstadt, R. T. H., et al. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chem. Eur. J.2020 , 26, 16298-16302. [Link]

  • Fuentes-Rivera, J. J., et al. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Org. Process Res. Dev.2019 , 23, 1631-1637. [Link]

  • Scott, N. A., et al. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis2021 , 11, 10165-10176. [Link]

Sources

Technical Support Center: Purification of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles for heterocyclic amines and pyrrolopyridine derivatives.

Introduction

This compound is a key building block in medicinal chemistry. Its purification can be challenging due to its polar nature, potential for multiple reactive sites, and possible instability under certain conditions. This guide offers a structured approach to overcoming common purification hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Silica Gel Chromatography

Symptoms:

  • Multiple spots on Thin Layer Chromatography (TLC) of the purified fractions.

  • Broad peaks or co-eluting impurities in High-Performance Liquid Chromatography (HPLC) analysis.

  • Unexpected signals in Nuclear Magnetic Resonance (NMR) spectra.

Potential Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from closely related impurities.

    • Solution: A systematic approach to developing a new solvent system is recommended. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate, methanol, or isopropanol). The use of a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, can significantly improve peak shape and reduce tailing on silica gel by deactivating acidic sites.[1]

  • Compound Degradation on Silica: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds like aminopyridines.

    • Solution: Consider using deactivated silica gel (e.g., treated with a base) or an alternative stationary phase such as alumina (basic or neutral). A quick filtration through a plug of silica may be preferable to a long column run to minimize contact time.

  • Co-elution with an Isomer: The synthesis might yield isomeric byproducts with similar polarities.

    • Solution: If standard chromatography is insufficient, preparative HPLC with a different stationary phase (e.g., C18 for reverse-phase) may be necessary for effective separation.[1]

Experimental Protocol: Optimizing Silica Gel Chromatography

  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on at least three different TLC plates.

    • Develop the plates in solvent systems of varying polarity. Good starting points for polar amines include:

      • Dichloromethane/Methanol (98:2 to 90:10)

      • Ethyl Acetate/Hexanes with 1% Triethylamine

      • Ethyl Acetate/Methanol (95:5)

    • The ideal solvent system will give the product a Retention Factor (Rf) of 0.2-0.4.

  • Column Chromatography:

    • Pack a column with silica gel in the chosen non-polar solvent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Dry-load the adsorbed material onto the column.

    • Run the column with the optimized solvent system. A gradient elution (gradually increasing the polarity) may be necessary to separate multiple components.

Issue 2: Low Yield After Purification

Symptoms:

  • Significantly less material is recovered than expected after chromatography or recrystallization.

Potential Causes and Solutions:

  • Product Loss During Work-up: The compound may have some solubility in the aqueous phase during extractions.

    • Solution: Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with a more polar organic solvent like ethyl acetate.[1]

  • Irreversible Adsorption on Silica Gel: The polar amine can bind strongly to the acidic sites on silica gel.

    • Solution: Use a deactivated stationary phase or add a basic modifier to the eluent as described above.

  • Product Degradation: The compound may be unstable to the purification conditions (e.g., prolonged exposure to acidic silica or high temperatures).

    • Solution: Use milder purification techniques. If the compound is thermally labile, avoid high temperatures during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

A1: While specific byproducts are not extensively documented, based on the synthesis of analogous pyrrolopyridines, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric products: Formation of constitutional isomers is possible if multiple reactive sites are present on the pyrrolopyridine core.[1]

  • Over-brominated or under-brominated species: Depending on the bromination step, molecules with additional or missing bromine atoms might be present.

  • Hydrolysis products: If water is present during the synthesis or work-up, hydrolysis of functional groups could occur.

Q2: How should I store purified this compound?

A2: Due to the presence of the amine and the pyrrole ring, the compound may be sensitive to light and air. It is recommended to store the solid material in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal for long-term storage).

Q3: My compound is a solid, but I am struggling to find a suitable recrystallization solvent. What should I do?

A3: Finding a good recrystallization solvent can be a trial-and-error process. A good solvent will dissolve the compound when hot but not when cold.

  • Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents of different polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, methanol, water, and mixtures thereof).

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an excellent alternative, especially for polar compounds that behave poorly on silica gel. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is a common choice. Be aware that if you use an acidic modifier, you will likely need to neutralize the collected fractions during work-up to recover your compound in its free base form.

Visualization of Purification Workflow

Below is a generalized workflow for the purification and analysis of this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Optimize Conditions Chromatography Silica Gel Chromatography TLC->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Further Purification Pure Pure Product Chromatography->Pure Recrystallization->Pure Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis Verify Purity

Caption: General purification workflow for this compound.

Data Summary

The following table provides a starting point for developing a purification method.

Purification MethodStationary PhaseRecommended Mobile PhaseKey Considerations
Normal Phase Chromatography Silica GelDichloromethane/Methanol or Ethyl Acetate/HexanesAdd 0.1-1% triethylamine or use ammoniated methanol to prevent streaking.[1]
Alumina (Neutral)Dichloromethane/Methanol or Ethyl Acetate/HexanesGood alternative to silica for acid-sensitive compounds.
Reverse Phase HPLC C18Acetonitrile/Water or Methanol/WaterUse of 0.1% formic acid or TFA can improve peak shape.
Recrystallization N/AEthanol, Isopropanol, or Ethyl Acetate/HexanesRequires screening to find an appropriate solvent or solvent system.

References

Sources

Technical Support Center: Optimizing Catalyst Selection for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the often-challenging palladium-catalyzed cross-coupling reactions of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. The unique electronic and structural characteristics of this 7-azaindole derivative, particularly the presence of multiple nitrogen atoms, can lead to common experimental hurdles. This resource offers troubleshooting strategies and optimized protocols for both Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

Low conversion is a frequent issue and can stem from several factors. The electron-donating amino group and the coordinating pyridine and pyrrole nitrogens can complicate the catalytic cycle.[1] Key areas to investigate include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1] Similarly, the pyrrole and exocyclic amine nitrogens can also interfere with catalyst turnover.

  • Inappropriate Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success with electron-rich, heteroaromatic substrates.

  • Suboptimal Reaction Conditions: Parameters such as the choice of base, solvent, temperature, and reaction time are crucial and often require careful optimization.

Q2: I'm seeing a significant amount of debromination of my starting material. What's causing this and how can I minimize it?

This side reaction, known as hydrodehalogenation, is common in palladium-catalyzed cross-coupling reactions. It occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner. Potential sources of hydrides include the solvent, impurities in the reagents, or even the boronic acid itself. To minimize this, ensure you are using high-purity, anhydrous solvents and reagents, and consider screening different bases and catalyst systems.

Q3: Is it necessary to protect the N-H of the pyrrole or the primary amine at the 5-position?

While not always mandatory, N-protection can significantly improve reaction outcomes, especially in cases of persistent low yield or catalyst deactivation. The unprotected N-H groups can react with the base or coordinate to the palladium center. The use of a protecting group like SEM (trimethylsilylethoxymethyl) has been shown to be effective in similar systems.[2] However, for unprotected substrates, specific catalyst systems with bulky biarylphosphine ligands have been developed to overcome these challenges.[3][4]

Troubleshooting and Optimization Guides

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for installing aryl, heteroaryl, or vinyl groups at the C4-position. However, the electron-rich nature of the this compound can make this transformation challenging.

The choice of ligand is paramount for a successful Suzuki-Miyaura coupling with this substrate. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle and can mitigate catalyst inhibition.[1]

Catalyst System Palladium Precursor Ligand Typical Loading (mol%) Key Considerations References
System 1 Pd(OAc)₂ or Pd₂(dba)₃SPhos1-5A robust, general-purpose system for heteroaromatic couplings.[5]
System 2 Pd(OAc)₂Xantphos5-10Effective for C-N and C-O couplings, and can be beneficial for C-C couplings of N-heterocycles.
System 3 Pd(dppf)Cl₂(integral to precatalyst)2-5A reliable catalyst for a range of Suzuki couplings, particularly with heteroaryl bromides.[6]
System 4 Pd₂(dba)₃RuPhos1-5Often effective for challenging aminations, and its properties can be advantageous in Suzuki couplings of aminopyridines.[7]
  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents are generally preferred. A mixture of dioxane/water or DME/water is a good starting point. Anhydrous solvents are crucial to prevent side reactions.

  • Temperature: Reactions are typically heated, often in the range of 80-110 °C, to ensure a reasonable reaction rate.

Suzuki_Troubleshooting Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent, Base) Start->Check_Reagents Initial Check Screen_Catalyst Screen Catalyst Systems (Ligand & Pd Precursor) Check_Reagents->Screen_Catalyst Reagents OK Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Screen_Catalyst->Optimize_Conditions No Improvement Success Successful Coupling Screen_Catalyst->Success Improved Yield Consider_Protection Consider N-Protection (e.g., SEM group) Optimize_Conditions->Consider_Protection Still Low Yield Optimize_Conditions->Success Improved Yield Consider_Protection->Success Improved Yield

Troubleshooting workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen nucleophiles at the C4-position. Similar to the Suzuki coupling, catalyst inhibition is a primary concern.

The development of several generations of Buchwald-Hartwig catalysts provides a range of options for coupling with challenging substrates.[8]

Catalyst System Palladium Precursor Ligand Typical Loading (mol%) Key Considerations References
System 1 Pd(OAc)₂ or Pd₂(dba)₃Xantphos5-10A versatile ligand for C-N bond formation with heteroaryl halides.
System 2 Pd(OAc)₂ or G2/G3 PrecatalystsRuPhos or XPhos1-5Highly active for amination of electron-rich and sterically hindered aryl halides.[9]
System 3 Pd(OAc)₂ or G2/G3 PrecatalystsDavePhos1-5Particularly effective for the amination of unprotected halo-7-azaindoles.[3]
System 4 Pd(OAc)₂BINAP1-5A bidentate ligand that can be effective for primary amines.[10]
  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are common choices. The choice of base can be critical and substrate-dependent.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used.

  • Temperature: Elevated temperatures (80-120 °C) are often necessary to drive the reaction to completion.

Buchwald_Troubleshooting Start Low Yield or No Reaction Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check_Inertness Initial Check Screen_Catalyst Screen Catalyst Systems (Generations of Buchwald Ligands) Check_Inertness->Screen_Catalyst Atmosphere OK Screen_Base Screen Bases (NaOtBu, LiHMDS, Cs₂CO₃) Screen_Catalyst->Screen_Base No Improvement Success Successful Amination Screen_Catalyst->Success Improved Yield Consider_Protection Consider N-Protection (e.g., SEM group) Screen_Base->Consider_Protection Still Low Yield Screen_Base->Success Improved Yield Consider_Protection->Success Improved Yield

Troubleshooting workflow for Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., RuPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycles

Understanding the catalytic cycles for these reactions can aid in diagnosing issues.

Catalytic_Cycles cluster_0 Suzuki-Miyaura Cycle cluster_1 Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ ArPdX R-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition (R-X) ArPdR R-Pd(II)-R'(L₂) ArPdX->ArPdR Transmetalation Transmetal Transmetalation (R'-B(OR)₂ + Base) ArPdR->Pd0 Reductive Elimination Product_Suzuki R-R' ArPdR->Product_Suzuki RedElim Reductive Elimination Pd0_B Pd(0)L₂ ArPdX_B Ar-Pd(II)-X(L₂) Pd0_B->ArPdX_B Oxidative Addition OxAdd_B Oxidative Addition (Ar-X) Amido_Complex [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ ArPdX_B->Amido_Complex Amine Coordination Amine_Coord Amine Coordination (R₂NH) ArPdNR2 Ar-Pd(II)-NR₂(L₂) Amido_Complex->ArPdNR2 Deprotonation Deprotonation Deprotonation (Base) ArPdNR2->Pd0_B Reductive Elimination Product_Buchwald Ar-NR₂ ArPdNR2->Product_Buchwald RedElim_B Reductive Elimination

Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

References

  • Surasani, R., Kalita, D., Rao, A. V. D., & Chandrasekhar, K. B. (Year). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... ResearchGate. [Link]

  • Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Author(s). (Year). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (Date). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Han, C., et al. (Year). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]

  • Author(s). (Year). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Author(s). (Year). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]

  • Atlanchim Pharma. (2022). Scientific Letter. [Link]

  • Author(s). (Year). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • TU Graz Repository. (2022). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (Year). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Author(s). (Year). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • MDPI. (Year). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Author(s). (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]

  • PubMed. (2013). Synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones via Pd-catalyzed cross-coupling reaction and cyclization. [Link]

  • Author(s). (Year). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (Year). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Author(s). (Year). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Author(s). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • ResearchGate. (Year). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. [Link]

  • ResearchGate. (Year). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]

  • Author(s). (Year). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • ResearchGate. (Year). Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction. [Link]

Sources

troubleshooting low reactivity of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this unique heterocyclic building block. We will address common reactivity issues, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to empower you in your synthetic endeavors.

Understanding the Reactivity of this compound

The reactivity of this compound in popular cross-coupling reactions is governed by a delicate interplay of electronic and steric factors, as well as its potential to interact with metal catalysts.

  • Electronic Profile : The molecule contains a fused ring system: an electron-rich pyrrole ring and a generally electron-deficient pyridine ring. However, the presence of a strong electron-donating amino group (-NH₂) at the C5 position significantly increases the electron density of the pyridine ring. This enrichment can make the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions, where the catalyst inserts into the C-Br bond, kinetically less favorable compared to more electron-deficient aryl bromides.[1][2]

  • Catalyst Coordination : A primary challenge arises from the presence of two nitrogen-containing functional groups: the 5-amino group and the pyrrole N-H. Both can act as ligands, coordinating to the palladium catalyst. This coordination can sequester the active catalyst, leading to deactivation or inhibition and resulting in low reaction yields.[3] Protecting these groups is often a critical strategy for success.[3][4]

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or giving very low yields. What are the primary reasons?

A1: Failure is typically rooted in two main issues:

  • Reduced Electrophilicity: The electron-donating 5-amino group makes the C4-Br bond electron-rich, which slows down the rate-determining oxidative addition step with the Pd(0) catalyst.[1][2]

  • Catalyst Inhibition: The free amino group and the pyrrole N-H can bind to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[3]

Q2: Should I use protecting groups on the nitrogens? If so, which ones?

A2: Yes, protecting group strategies are highly recommended and often essential.

  • Pyrrole N-H: Protecting the pyrrole nitrogen is crucial to prevent its interference. Common and effective groups include (2-(trimethylsilyl)ethoxy)methyl (SEM) or tosyl (Ts).[3][4] Masking this functionality has proven critical for successful Buchwald-Hartwig aminations in related systems.[4]

  • 5-Amino Group: While not always necessary, if catalyst inhibition persists, converting the primary amine to a less coordinating group, such as an acetamide, can be beneficial.[5] This also alters the electronic properties, which may require re-optimization of the reaction conditions.

Q3: What are the first general parameters I should verify when a reaction doesn't work?

A3: Before extensive optimization, always confirm the fundamentals of cross-coupling reactions:

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[6] Ensure your reaction vessel is properly sealed and that all solvents and reagents have been thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[6]

  • Reagent Quality: Use fresh, high-purity reagents. Boronic acids, in particular, can degrade over time through protodeboronation.[6] Solvents must be anhydrous for many protocols.

  • Catalyst Activity: Ensure your palladium source and ligands are active. If you are not using a pre-formed Pd(0) source, the Pd(II) precatalyst must be efficiently reduced in situ.[6][7] Consider using a fresh batch or a more robust, air-stable precatalyst.[6]

  • Base Integrity: For anhydrous reactions, ensure the base is dry and finely powdered to maximize its surface area and reactivity.[6]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the unique properties of this compound can make this transformation challenging.

Common Problem: Low conversion to the desired biaryl product, significant recovery of starting material, and/or formation of protodebrominated side products.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Suzuki Coupling Yield check1 Protect Pyrrole N-H (e.g., SEM, Ts) start->check1 Catalyst Inhibition? check2 Optimize Catalyst & Ligand check1->check2 Inhibition Addressed check3 Optimize Base & Solvent check2->check3 Still Low Yield success Successful Coupling check2->success Yield Improved check4 Check Boronic Acid Stability check3->check4 No Improvement check3->success Yield Improved check4->success Side Reaction ID'd

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Solutions and Step-by-Step Protocols
  • Select the Right Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The electron-rich nature of the substrate requires a more robust catalytic system to facilitate oxidative addition.

    • Recommendation: Employ sterically hindered, electron-rich biaryl phosphine ligands (Buchwald ligands). These ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

    • Protocol:

      • To a dry, degassed reaction vial, add the N-protected this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (see table below).

      • Under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).[6]

      • Add the degassed solvent via syringe.

      • Heat the reaction at 80–110 °C with vigorous stirring and monitor by LC-MS.

  • Optimize the Base and Solvent System: The choice of base and solvent is critical and can prevent common side reactions like protodeboronation of the boronic acid.[6]

    • Recommendation: Strong bases in aqueous media can accelerate protodeboronation.[6] For sensitive boronic acids, consider milder bases or anhydrous conditions.

    • Protocol: Follow the general protocol above, selecting a combination from the table below. For biphasic reactions, ensure stirring is vigorous enough to create an emulsion.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Optimization
Condition SetPalladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)Rationale
A (Robust) Pd₂(dba)₃ (1-2)XPhos or SPhos (2-4)K₃PO₄ (2.0)Dioxane / H₂O (10:1)100-110A powerful system for difficult couplings; water is needed for K₃PO₄.[1]
B (Anhydrous) Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Toluene or DMF100-110Anhydrous conditions can prevent protodeboronation of the boronic acid.[6]
C (Mild Base) Pd(dppf)Cl₂ (3)-KF (3.0)1,2-Dimethoxyethane80-90KF is a milder base that can be effective while minimizing ester hydrolysis or other base-mediated side reactions.[9]

Troubleshooting Guide 2: Buchwald-Hartwig Amination

Coupling an external amine onto the 4-position of a molecule that already contains two N-H functionalities presents a significant challenge due to competitive binding and potential catalyst deactivation.

Common Problem: Low yield of the desired C-N coupled product, with starting material being the major component recovered.

Visualizing the Challenge: Catalyst Inhibition

Pd_L Active Pd(0)Ln Catalyst CatalyticCycle Desired Catalytic Cycle (Oxidative Addition) Pd_L->CatalyticCycle Reacts with C-Br InhibitedComplex Inhibited Pd Complex (Inactive) Pd_L->InhibitedComplex Coordinates with -NH2 or Pyrrole N-H Substrate 4-bromo-1H-pyrrolo [2,3-c]pyridin-5-amine Substrate->CatalyticCycle IncomingAmine R2NH (Desired Nucleophile) IncomingAmine->CatalyticCycle Enters Cycle

Caption: Potential pathways for the palladium catalyst.

Solutions and Step-by-Step Protocols
  • Implement a Protecting Group Strategy: This is the most critical step for this transformation.

    • Recommendation: Protect the pyrrole N-H with a SEM group. This has been demonstrated to be essential for successful aminations on similar pyrrolopyridine scaffolds.[3][4]

    • Protocol: Synthesize the N-SEM protected version of your starting material before attempting the Buchwald-Hartwig coupling.

  • Select an Appropriate Catalyst System and Base: C-N coupling reactions typically require strong bases and specialized ligands.

    • Recommendation: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[10] Pair this with a proven ligand for C-N coupling, such as RuPhos or Josiphos-type ligands.

    • Protocol:

      • In a glovebox or under a strictly inert atmosphere, add the N-SEM protected substrate (1.0 equiv.), the amine to be coupled (1.1-1.3 equiv.), and the base (1.5 equiv.) to a dry reaction vial.

      • Add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a precatalyst like RuPhos Pd G3) (0.5–2 mol%).

      • Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane).

      • Heat the reaction to 80-120 °C and monitor carefully.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
Condition SetPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Rationale
A (Standard) Pd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene100A widely used, robust system for C-N coupling.[3]
B (Alternative) Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2.0)t-BuOH100An alternative system that can be effective for certain amine/substrate combinations.
C (For Hindered Amines) Pd(OAc)₂ (2)tBuXPhos (4)LHMDS (1.5)Dioxane110For sterically demanding primary or secondary amines, a more specialized ligand and base may be required.

Troubleshooting Guide 3: Sonogashira Coupling

The Sonogashira reaction allows for the formation of a C(sp²)-C(sp) bond with a terminal alkyne. Success often depends on balancing the activities of the palladium catalyst and the copper(I) co-catalyst.

Common Problem: Low yield, formation of alkyne homocoupling (Glaser products), or dehalogenation of the starting material.

Troubleshooting Workflow: Sonogashira Coupling

start Low Sonogashira Yield check1 Glaser Homocoupling? start->check1 check2 Try Copper-Free Conditions check1->check2 Yes check3 Optimize Pd Catalyst & Base check1->check3 No success Successful Coupling check2->success Yield Improved check4 Vary Solvent & Temperature check3->check4 check4->success Yield Improved

Caption: Decision tree for troubleshooting the Sonogashira reaction.

Solutions and Step-by-Step Protocols
  • Standard Copper-Cocatalyzed Conditions: This is the classical approach and often the first to try.

    • Recommendation: The most common catalyst system is a combination of a Pd(II) or Pd(0) source with a copper(I) salt.[11][12] An amine base is essential.

    • Protocol:

      • To a degassed solution of the N-protected substrate (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF, DMF), add the amine base (e.g., Et₃N or i-Pr₂NEt, 3.0 equiv.).

      • Add the palladium catalyst [e.g., PdCl₂(PPh₃)₂ (2-5 mol%)] and the copper co-catalyst [e.g., CuI (5-10 mol%)].

      • Stir the reaction at room temperature to 60 °C until completion.

  • Copper-Free Conditions: If alkyne homocoupling is a major issue, removing the copper co-catalyst is a key strategy.

    • Recommendation: Copper-free Sonogashira reactions often require higher temperatures and a slightly different catalyst system but can provide cleaner product profiles.

    • Protocol:

      • Follow the setup above but omit the CuI .

      • Use a catalyst system such as Pd(PPh₃)₄.

      • The reaction may require heating to 80-100 °C to proceed at a reasonable rate.

Table 3: Recommended Starting Conditions for Sonogashira Coupling
Condition SetPalladium Source (mol%)Co-Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Rationale
A (Classic) PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3.0)DMF25-60The standard, well-established conditions for Sonogashira coupling.[13]
B (Copper-Free) Pd(PPh₃)₄ (5)NonePiperidine (2.0)Toluene80-100Avoids Glaser homocoupling, which can be problematic for many alkynes.
C (Aqueous) Pd(OAc)₂ (2) / TPPTSCuI (4)Pyrrolidine (2.0)H₂O / MeCN50Green chemistry approach; water-soluble ligands may be required.

References

Sources

Technical Support Center: Byproduct Identification in Reactions of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in common cross-coupling reactions involving this versatile scaffold. The unique electronic nature of the 6-azaindole core, substituted with both a halogen and an amino group, presents specific challenges that can lead to complex reaction mixtures. This resource aims to elucidate the origins of these byproducts and provide actionable strategies to optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying chemistry and concrete steps for remediation.

Issue 1: Significant formation of a dehalogenated byproduct, 1H-pyrrolo[2,3-c]pyridin-5-amine.

Q: My LCMS analysis shows a major peak corresponding to the mass of the starting material minus bromine. Why is this hydrodehalogenation occurring and how can I prevent it?

A: Hydrodehalogenation is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by a hydrogen.[1] This occurs through the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] Several factors can contribute to the generation of this undesired byproduct.

Causality and Mechanistic Insight:

The generally accepted mechanism involves the generation of a Pd-H species which can arise from various sources in your reaction mixture.[2] This hydride can intercept the catalytic cycle after the oxidative addition of your this compound to the Pd(0) catalyst. Instead of proceeding with transmetalation (in Suzuki reactions) or amine association (in Buchwald-Hartwig reactions), the resulting Pd(II)-aryl complex undergoes reductive elimination with the hydride, yielding the dehalogenated product and regenerating the Pd(0) catalyst.

Potential Sources of Palladium-Hydride:

  • Solvents: Amide solvents like DMF and alcoholic solvents can be sources of hydrides.[1]

  • Bases: Certain bases or their decomposition products can generate hydrides.

  • Ligands: Phosphine ligands themselves can sometimes be a source of hydride species.[2]

  • Water: Trace amounts of water in the reaction can contribute to Pd-H formation.

Troubleshooting Workflow:

G start High Dehalogenation Observed ligand Optimize Ligand: - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) - Avoid ligands prone to P-C bond cleavage start->ligand base Re-evaluate Base: - Switch to non-hydride donating bases (e.g., K3PO4, Cs2CO3) - Ensure base is anhydrous start->base solvent Change Solvent: - Switch from DMF/Dioxane to Toluene - Ensure all solvents are rigorously dried start->solvent temp Lower Reaction Temperature: - High temperatures can favor dehalogenation ligand->temp base->temp solvent->temp protect Consider N-Protection: - Protecting the pyrrole NH may alter electronics and suppress side reactions temp->protect result Reduced Dehalogenation & Improved Yield protect->result

Caption: Troubleshooting workflow for minimizing dehalogenation.

Recommended Solutions:

Problem AreaRecommended ActionRationale
Ligand Choice Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[2]These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing dehalogenation pathway.
Solvent Switch to anhydrous, non-protic solvents like toluene. Avoid DMF and dioxane if dehalogenation is severe.[1]Toluene is less likely to act as a hydride source compared to other common solvents for cross-coupling.
Base Selection Use anhydrous bases. Consider switching from alkoxides like NaOtBu to carbonates (e.g., Cs₂CO₃) or phosphates (e.g., K₃PO₄).While strong bases are often necessary, they can sometimes promote side reactions. Screening different bases is crucial.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.[1]
Issue 2: Formation of homocoupled byproducts.

Q: I am observing byproducts with masses corresponding to a dimer of my boronic acid (in a Suzuki reaction) or a biaryl of my starting material. What causes this homocoupling?

A: Homocoupling is another common side reaction in cross-coupling chemistry. It can occur with either the organometallic reagent (e.g., boronic acid) or the aryl halide.

1. Boronic Acid Homocoupling (Suzuki Reaction):

This is often the result of the presence of oxygen in the reaction mixture.[3][4] The mechanism can be complex, but it is generally accepted that oxygen can promote a palladium(II)-mediated stoichiometric reaction with the boronic acid, leading to the formation of a symmetrical biaryl and Pd(0).[3]

Recommended Solutions:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (nitrogen or argon) for an extended period. Subsurface sparging with nitrogen is particularly effective.[3]

  • Exclusion of Air: Maintain a positive pressure of an inert atmosphere throughout the reaction.

2. Aryl Halide Homocoupling:

This can be more prevalent in nickel-catalyzed reactions but can also occur with palladium. It may involve the thermal decomposition of a trans-diaryl-palladium complex, which can form during the catalytic cycle.

Recommended Solutions:

  • Catalyst and Ligand Choice: The choice of ligand can influence the stability of intermediates and suppress this pathway. Screening different ligands is recommended.

  • Temperature Control: Avoid excessively high temperatures, which might promote the decomposition of catalytic intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity profile of the this compound scaffold?

A1: The 6-azaindole core is an interesting heterocyclic system. The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is generally electron-deficient. The bromine at the 4-position is on the pyridine ring, making it a suitable site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The amino group at the 5-position is a strong electron-donating group, which can influence the reactivity of the pyridine ring.

Q2: Can the pyrrole N-H or the 5-amino group interfere with the reaction?

A2: Yes, both nitrogens can potentially interfere. The pyrrole N-H is acidic and can be deprotonated by strong bases. Both the pyrrole nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of undesired complexes. In some cases, protecting the pyrrole nitrogen with a suitable protecting group (e.g., SEM, BOC) can prevent these side reactions and improve yields, although the stability of the protecting group under the reaction conditions must be considered.[5] For example, BOC groups can sometimes be unstable under Suzuki-Miyaura conditions.[5]

Q3: In a Buchwald-Hartwig amination, what are potential byproducts other than dehalogenation?

A3: Besides dehalogenation, a potential side reaction in Buchwald-Hartwig aminations is β-hydride elimination if the amine coupling partner has β-hydrogens.[6][7] This would lead to the formation of an enamine or imine and the hydrodehalogenated starting material. The choice of a bulky ligand is often key to minimizing this side reaction as it can favor reductive elimination.[6]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Desired Product Desired Product Dehalogenation Dehalogenation Boronic Acid Homocoupling Boronic Acid Homocoupling Aryl Halide Homocoupling Aryl Halide Homocoupling SM_Start This compound + Arylboronic Acid SM_Start->Desired Product SM_Start->Dehalogenation SM_Start->Boronic Acid Homocoupling SM_Start->Aryl Halide Homocoupling BH_Desired Desired C-N Coupled Product BH_Dehalogenation Dehalogenation BH_Beta Beta-Hydride Elimination Byproducts BH_Start This compound + Amine BH_Start->BH_Desired BH_Start->BH_Dehalogenation BH_Start->BH_Beta

Caption: Common reaction pathways and byproducts.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling with Minimized Byproducts

This protocol provides a starting point for optimizing your reaction to minimize dehalogenation and homocoupling.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Degassing and Reaction Setup:

    • Seal the vial with a septum.

    • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add anhydrous toluene via syringe. The solvent should have been previously degassed by sparging with an inert gas for at least 30 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LCMS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions. Benchchem.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Buchwald–Hartwig amin
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.

Sources

stability issues with 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Leveraging insights from established chemical principles and data from structurally related compounds, we provide troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrrolopyridine (azaindole) core. The stability of this molecule in solution can be influenced by its structural components: the electron-rich pyrrole ring, the pyridine ring, and the bromo and amino substituents. While specific degradation studies on this exact molecule are not extensively published, we can infer potential stability issues based on the known chemistry of related scaffolds like 7-azaindole.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A color change in your solution often indicates degradation of the compound. This can be triggered by several factors, including:

  • Oxidation: The electron-rich pyrrole and amino groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities. Oxidized products are often colored.

  • pH Shift: Changes in pH can alter the electronic properties of the molecule, potentially leading to rearrangements or reactions that form colored byproducts.

  • Solvent Interaction: The choice of solvent is critical. Reactive solvents or impurities within the solvent can react with the compound over time.

Q2: What are the recommended storage conditions for solutions of this compound?

To maximize the shelf-life of your solution, we recommend the following storage practices, based on general guidelines for similar compounds[1][2][3]:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents may be more prone to participating in degradation reactions than aprotic solvents.

Q3: Which solvents are most suitable for dissolving this compound to ensure stability?

The choice of solvent will depend on the intended application. For general stock solutions, consider the following:

  • Aprotic Solvents: Anhydrous aprotic solvents like DMSO or DMF are commonly used for stock solutions of heterocyclic compounds. They are generally less reactive than protic solvents.

  • Protic Solvents: If protic solvents like ethanol or methanol are required for your experiment, prepare the solutions fresh and use them promptly. Be aware that the pyrrole N-H is acidic and can interact with these solvents.

Q4: Can the pH of my aqueous buffer affect the stability of this compound?

Yes, pH can significantly impact stability. The amino group and the nitrogen atoms in the pyridine and pyrrole rings can be protonated or deprotonated depending on the pH.

  • Acidic Conditions: In acidic solutions, the pyridine and amino nitrogens are likely to be protonated. This can alter the electron density of the ring system and potentially make it more susceptible to certain types of degradation.

  • Alkaline Conditions: In alkaline solutions, the pyrrole N-H may be deprotonated. The resulting anion is often more reactive and susceptible to oxidation. Studies on related pyrrolopyridine derivatives have shown degradation in alkaline conditions[4].

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • Loss of compound activity over time.

  • High variability between experimental replicates.

  • Unexpected biological responses.

Potential Cause: Degradation of the compound in the assay medium. The complex nature of biological media (containing salts, amino acids, and a physiological pH) can promote degradation.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh solution of compound immediately before use A->B C Perform time-course stability study in assay medium B->C D Analyze samples by LC-MS at T=0 and subsequent time points C->D E Degradation observed? D->E F No: Issue may be with assay protocol or other reagents E->F No G Yes: Identify degradants and optimize conditions E->G Yes H Consider using a co-solvent or formulation to improve stability G->H I Shorten incubation time if possible G->I

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • The appearance of one or more new peaks in the chromatogram of a sample over time.

  • A decrease in the area of the main compound peak.

Potential Causes and Solutions:

Potential Cause Plausible Degradation Pathway Troubleshooting Steps
Oxidation Oxidation of the pyrrole ring or the amino group. This is a common degradation pathway for electron-rich heterocycles.1. Prepare solutions using degassed solvents. 2. Store solutions under an inert atmosphere (N₂ or Ar). 3. Protect solutions from light. 4. Add an antioxidant (use with caution as it may interfere with downstream applications).
Hydrolysis While less likely for the core structure, if the compound is in a complex mixture or formulated with other reagents, hydrolysis of substituents could occur. Studies on related structures show hydrolysis can be a degradation route[4].1. Use anhydrous solvents. 2. Control the pH of aqueous solutions; avoid strongly acidic or basic conditions. 3. Prepare aqueous solutions fresh.
Photodegradation Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.1. Work in a dimly lit area. 2. Use amber vials or foil-wrapped containers for storage and during experiments.

Experimental Protocols

Protocol 1: Assessment of Solution Stability by HPLC-UV

This protocol provides a framework for evaluating the stability of this compound in a chosen solvent.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Acetonitrile)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the chromatogram. This will serve as your baseline.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • Monitor the appearance and growth of any new peaks, which indicate degradation products.

Protocol 2: Recommended Handling and Storage

To minimize degradation, adhere to the following handling procedures.

Short-Term Storage (Working Solutions):

  • Store solutions at 2-8°C, protected from light.

  • Use solutions within 24-48 hours of preparation.

  • If in an aqueous buffer, prepare fresh for each experiment.

Long-Term Storage (Stock Solutions):

  • Store stock solutions in anhydrous aprotic solvents (e.g., DMSO) at -20°C or -80°C.

  • Store in small aliquots to avoid repeated freeze-thaw cycles.

  • For maximum stability, consider storing under an inert atmosphere.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. It is important to note that these are inferred from general chemical principles and studies on related heterocyclic systems[5].

cluster_0 Potential Degradation Pathways A This compound B Oxidized Products (e.g., N-oxides, hydroxylated species) A->B O₂ / Light C Photodegradation Products (e.g., dehalogenated, rearranged) A->C hv D Hydrolytic Products (pH dependent) A->D H₂O / H⁺ or OH⁻

Caption: Inferred potential degradation pathways for this compound in solution.

References

  • BLD Pharmatech. (n.d.). Safety Data Sheet for 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. (n.d.). Acta Poloniae Pharmaceutica, 65(4), 435-442.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link].

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link].

  • Štarha, P., Dvořák, Z., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o381.
  • Reagentia. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-4-amine, 5-bromo- (1 x 1 g). Retrieved from [Link].

  • Ghule, V. D., et al. (2020). Polynitro Functionalized 4-Phenyl-1H-pyrazoles as Heat-Resistant Explosives. Crystal Growth & Design, 20(11), 7355–7363.

Sources

Technical Support Center: Optimizing N-arylation of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing from established principles of cross-coupling chemistry and extensive field experience, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal reaction outcomes.

The N-arylation of this substituted pyrrolopyridine is a critical step in the synthesis of various compounds of medicinal interest. However, like many cross-coupling reactions involving heteroaromatic substrates, it can be fraught with challenges, including low yields, side product formation, and catalyst deactivation. This guide will equip you with the knowledge to systematically address these issues.

Troubleshooting Guide & FAQs

FAQ 1: My N-arylation reaction is giving very low to no yield. What are the most likely causes?

Answer:

A low or non-existent yield in the N-arylation of this compound can stem from several factors, often related to the intricate nature of the Buchwald-Hartwig amination catalytic cycle.[1][2] The primary suspects are typically issues with the catalyst system, inadequate reaction conditions, or degradation of starting materials.

Here is a logical workflow to diagnose the problem:

Low_Yield_Troubleshooting cluster_catalyst Catalyst System Checks cluster_conditions Reaction Condition Checks cluster_reagents Reagent Integrity Checks Start Low to No Yield Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Conditions Step 2: Assess Reaction Conditions Catalyst->Conditions If catalyst is not the issue Precatalyst Use a well-defined precatalyst (e.g., G3/G4 XPhos) Reagents Step 3: Check Reagent Integrity Conditions->Reagents If conditions are optimized Base Switch to a stronger, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) Success Improved Yield Reagents->Success After verifying reagents Amine Check purity of the aminopyrrolopyridine Ligand Screen sterically hindered biarylphosphine ligands (XPhos, RuPhos, BrettPhos) Pd_Source Ensure quality of Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Solvent Ensure anhydrous, degassed solvent (Toluene, Dioxane, t-AmOH) Temp Optimize temperature (typically 80-120 °C) Aryl_Halide Verify purity and reactivity of the aryl halide

Caption: Troubleshooting workflow for low yield N-arylation.

In-depth Explanation:

  • Catalyst Deactivation: The pyrrolopyridine core, with its multiple nitrogen atoms, can act as a ligand for the palladium center, leading to catalyst inhibition. The primary amine can also contribute to catalyst deactivation pathways. Using a well-defined precatalyst can ensure the formation of the active Pd(0) species.[3]

  • Ligand Choice: The selection of the phosphine ligand is paramount. For heteroaromatic amines, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4]

  • Base Strength: The acidity of the N-H bond on the aminopyrrolopyridine is relatively low. A strong, non-nucleophilic base, such as sodium or potassium tert-butoxide, is often required to deprotonate the amine and facilitate its entry into the catalytic cycle.[5] Weaker bases like carbonates are often insufficient.

  • Solvent Quality: Buchwald-Hartwig reactions are notoriously sensitive to oxygen and water.[6] Ensure your solvent is thoroughly degassed and dried. Common solvents include toluene, dioxane, and t-amyl alcohol.[7]

FAQ 2: I'm observing significant amounts of hydrodehalogenation of my this compound. How can I minimize this side reaction?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[1] It can arise from several pathways, including β-hydride elimination from a palladium-amide intermediate or reaction with trace water or other proton sources.

Strategies to Mitigate Hydrodehalogenation:

StrategyRationaleRecommended Action
Ligand Modification Bulky ligands can sterically hinder the approach of hydride sources and favor the desired reductive elimination.Use bulky, electron-rich biarylphosphine ligands like BrettPhos or tBuXPhos . These have been shown to suppress hydrodehalogenation in challenging couplings.
Base Selection The choice of base can influence the reaction pathways. In some cases, a weaker base may be beneficial, but this must be balanced with the need for amine deprotonation.If using a very strong base like LiHMDS, consider switching to K₃PO₄ or Cs₂CO₃ , which can be effective while potentially reducing side reactions.
Solvent Choice The solvent can influence the stability of intermediates and the solubility of reagents.Aprotic polar solvents like dioxane or CPME may be preferable to toluene in some instances.
Temperature Control Higher temperatures can sometimes favor decomposition pathways and side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically in the 80-100 °C range.
Additives Certain additives can scavenge water or otherwise influence the catalytic cycle.The addition of rigorously dried molecular sieves (3Å or 4Å) can help to remove trace amounts of water.
FAQ 3: My reaction works, but I'm getting a mixture of N-arylation on the pyrrole nitrogen (N1) and the exocyclic amine (N5). How can I improve the regioselectivity for N5-arylation?

Answer:

Controlling regioselectivity is a common challenge when multiple nucleophilic nitrogen atoms are present. The relative nucleophilicity and steric accessibility of the pyrrole N-H and the exocyclic amine N-H will dictate the product distribution.

Key Considerations for Regioselectivity:

  • Protecting Groups: The most straightforward approach is to protect the pyrrole nitrogen. A removable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can be installed on the pyrrole nitrogen prior to the N-arylation reaction. This will force the arylation to occur exclusively at the desired N5 position. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions Tuning:

    • Steric Hindrance: The use of a very bulky ligand on the palladium catalyst in conjunction with a sterically demanding aryl halide can favor reaction at the more accessible exocyclic amine.

    • Base: The choice of base can influence which nitrogen is deprotonated. A hindered base might selectively deprotonate the less sterically encumbered nitrogen. Experimenting with bases like LHMDS versus NaOtBu could reveal differences in selectivity.

Regioselectivity_Control cluster_protection Protection Strategy cluster_tuning Optimization Strategy Start Mixture of N1 and N5 Arylation Protect Primary Strategy: Pyrrole N-H Protection Start->Protect Tune Secondary Strategy: Condition Optimization Start->Tune Protect_Step1 1. Install Protecting Group (e.g., SEM, BOC) on Pyrrole Nitrogen Protect->Protect_Step1 Tune_Ligand Use bulky ligands (e.g., AdBrettPhos) Tune->Tune_Ligand Tune_Base Screen hindered bases (e.g., LHMDS) Tune->Tune_Base Protect_Step2 2. Perform N5-Arylation Reaction Protect_Step1->Protect_Step2 Protect_Step3 3. Deprotect Pyrrole Nitrogen Protect_Step2->Protect_Step3

Sources

Technical Support Center: Scale-Up Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic building block. We will delve into common challenges, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Introduction to the Synthetic Challenges

The synthesis of this compound presents a multi-faceted challenge, particularly during scale-up. The pyrrolo[2,3-c]pyridine core is sensitive to certain reaction conditions, and the introduction of two adjacent functional groups—a bromine atom and an amino group—requires careful control of regioselectivity and reaction parameters. The primary challenges lie in the selective bromination of the heterocyclic core and the subsequent introduction of the amine functionality, followed by purification of the final product which can be complicated by its polarity and potential for hydrogen bonding.

This guide will address these challenges in a question-and-answer format, providing both troubleshooting for when things go wrong and frequently asked questions for proactive problem-solving.

Troubleshooting Guide: Common Issues and Solutions

Section 1: Bromination of the 1H-pyrrolo[2,3-c]pyridine Core

Question: My bromination reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for mono-bromination at the C4 position?

Answer: This is a common issue arising from the high reactivity of the pyrrolo[2,3-c]pyridine ring system towards electrophilic attack. To enhance selectivity for C4-monobromination, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for better control and selectivity. NBS releases bromine slowly into the reaction mixture, keeping the concentration low and minimizing over-bromination.

  • Reaction Temperature: Perform the reaction at low temperatures, typically between -10 °C and 0 °C. This reduces the overall reaction rate and enhances the kinetic selectivity for the most reactive position.

  • Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are good choices. Protic solvents can influence the reactivity of the brominating agent and the substrate.

  • Stoichiometry: Use a slight excess of the pyrrolo[2,3-c]pyridine starting material relative to NBS (e.g., 1.05 to 1.1 equivalents of the heterocycle to 1.0 equivalent of NBS). This ensures the brominating agent is the limiting reagent, reducing the likelihood of polybromination.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile throughout the reaction.

Causality: The pyrrole ring is highly activated towards electrophilic substitution, while the pyridine ring is deactivated. Bromination is expected to occur preferentially on the electron-rich pyrrole ring. However, subtle electronic and steric factors dictate the precise position of substitution. By controlling the concentration and reactivity of the brominating agent through the measures above, you can favor the kinetically preferred mono-bromination product.

Question: I am observing the formation of the C3-bromo isomer as a significant byproduct. How can I improve the regioselectivity for the C4 position?

Answer: While electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system is known to predominantly occur at the 3-position[1], the isomeric 1H-pyrrolo[2,3-c]pyridine (6-azaindole) presents a different regiochemical challenge. The desired C4-substitution can be influenced by several factors:

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can alter the electron distribution in the ring system and sterically hinder certain positions, thereby directing the bromination. A bulky protecting group may favor substitution at the less hindered C4 position.

  • Reaction Conditions: As mentioned, low temperatures and a less reactive brominating agent are crucial. Experiment with different solvents to see if you can influence the regioselectivity.

  • Directed Ortho Metalation: A more complex but highly regioselective method involves directed ortho-metalation. If a suitable directing group is present on the pyridine ring, you can deprotonate the C4 position with a strong base (like n-butyllithium) and then quench with a bromine source. This, however, requires a different synthetic strategy from the outset.

Workflow for Regioselective Bromination

Caption: Workflow for regioselective bromination.

Section 2: Introduction of the 5-Amino Group

The introduction of the amino group at the C5 position is arguably the most critical and challenging step in the synthesis. A common scalable approach involves nitration followed by reduction.

Question: My nitration of 4-bromo-1H-pyrrolo[2,3-c]pyridine is giving low yields and multiple side products. What are the optimal conditions?

Answer: Nitration of this electron-rich and acid-sensitive system requires carefully controlled conditions to prevent degradation and unwanted side reactions.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is often too harsh. A milder and more controlled nitrating agent like potassium nitrate in concentrated sulfuric acid is recommended[2].

  • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (0-5 °C) throughout the addition of the nitrating agent and during the reaction is critical to prevent runaway reactions and decomposition[2].

  • Order of Addition: Dissolve the 4-bromo-1H-pyrrolo[2,3-c]pyridine in cold, concentrated sulfuric acid first, then add the nitrating agent portion-wise[2]. This ensures immediate protonation of the pyridine nitrogen, which deactivates the ring system somewhat and helps control the reaction.

  • Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto a large excess of crushed ice. This dissipates the heat of neutralization and precipitates the product.

Question: The reduction of the 5-nitro group to the 5-amino group is incomplete or results in debromination. How can I improve this step?

Answer: The choice of reducing agent and conditions is crucial to selectively reduce the nitro group without affecting the bromine substituent or the heterocyclic core.

  • Catalytic Hydrogenation: This is often the cleanest and most scalable method. A palladium on carbon (Pd/C) catalyst is commonly used. To avoid hydrodebromination, it's important to:

    • Use a less active catalyst if debromination is a major issue (e.g., 5% Pd/C instead of 10%).

    • Add a catalyst poison like triethylamine or ammonium acetate to suppress dehalogenation.

    • Conduct the reaction at low hydrogen pressure (1-3 atm) and ambient temperature.

  • Metal/Acid Reduction: A classic method is the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate. This is often effective for nitro group reduction in the presence of halogens.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a Pd/C catalyst can be a milder alternative to high-pressure hydrogenation and can sometimes offer better selectivity.

Table 1: Comparison of Reduction Methods for 5-Nitro Group

MethodReducing AgentTypical ConditionsProsCons
Catalytic HydrogenationH₂, Pd/C1-3 atm H₂, RT, Ethanol/MeOHHigh yield, clean, scalablePotential for debromination
Metal/AcidSnCl₂·2H₂OEthanol, refluxGood for halogenated compoundsStoichiometric tin waste
Transfer HydrogenationAmmonium Formate, Pd/CMeOH, refluxMild conditions, good selectivityCan be slower, cost of donor
Section 3: Purification and Scale-Up

Question: I am struggling to purify the final product, this compound, on a large scale. Column chromatography is not practical. What are my options?

Answer: The polar nature of the product makes it challenging to purify by traditional silica gel chromatography on a large scale. Consider the following strategies:

  • Crystallization: This is the most desirable method for large-scale purification. A systematic solvent screening is necessary. Start with single solvents of varying polarity (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) and then move to binary solvent systems. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.

  • Acid/Base Wash and Extraction: The amino group allows for the formation of a salt. You can dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the product into the aqueous phase as a salt. The organic layer containing non-basic impurities is discarded. The aqueous layer is then basified to precipitate the pure product, which can be filtered off.

  • Trituration: Slurrying the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification method.

Experimental Workflow for Purification

Caption: Purification workflow for the final product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible overall synthetic route for the scale-up of this compound?

A1: A robust and scalable synthetic route would likely start from a commercially available 1H-pyrrolo[2,3-c]pyridine or a suitable precursor. A three-step sequence is logical:

  • Bromination: Regioselective bromination at the C4 position using NBS.

  • Nitration: Regioselective nitration at the C5 position using potassium nitrate in sulfuric acid.

  • Reduction: Reduction of the nitro group to the amine using catalytic hydrogenation or a metal/acid system.

Q2: What are the critical safety considerations for this synthesis at scale?

A2: Several steps require careful safety assessment:

  • Bromination: NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition and cooling are necessary.

  • Nitration: The use of concentrated sulfuric and nitric acids (or nitrates in sulfuric acid) is highly hazardous. This step is extremely exothermic and has the potential for a runaway reaction. Strict temperature control is essential. The quenching process must also be done carefully to manage the heat of neutralization.

  • Catalytic Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a properly designed and rated hydrogenation reactor with appropriate safety measures, including inerting the vessel with nitrogen before and after the reaction.

Q3: How can I monitor the progress of these reactions effectively?

A3: For scale-up, reliable in-process controls are crucial.

  • Thin Layer Chromatography (TLC): Useful for quick qualitative checks of reaction completion and to identify the formation of major byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can be used to determine the consumption of starting material, the formation of the product, and the levels of impurities. A stable HPLC method should be developed and validated early in the process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of intermediates and the final product, and for identifying the regiochemistry of substitution.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine
  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in THF (10 vol), cool the mixture to -10 °C.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, maintaining the internal temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for an additional 2-3 hours, monitoring for completion by HPLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or trituration.

Protocol 2: Synthesis of 4-bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine
  • Carefully add 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) to concentrated sulfuric acid (5 vol) at 0-5 °C, ensuring the internal temperature does not exceed 10 °C.

  • Add potassium nitrate (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for an additional 2-3 hours, monitoring for completion by HPLC.

  • Slowly pour the reaction mixture onto crushed ice/water (20 vol), ensuring the temperature is kept below 20 °C.

  • The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then washed with a cold, non-polar solvent (e.g., heptane).

  • The product is dried under vacuum at 40-50 °C to a constant weight.

Protocol 3: Synthesis of this compound
  • To a solution of 4-bromo-5-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in ethanol (15 vol), add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours, monitoring for completion by HPLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully basify with a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture to remove tin salts, and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude product.

  • Purify by crystallization as described in the troubleshooting section.

References

  • Chen, W., et al. (2019). Synthesis, 51, 3651-3666. [Link]

  • Li, W., et al. (2022). Journal of Organic Chemistry, 87, 3014-3024. [Link]

  • Maehara, T., et al. (2012). Organic Letters, 14, 1946-1948. [Link]

  • Hansen, M. H., et al. (2023). ACS Omega. [Link]

  • Minakata, S., et al. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Herbert, R., et al. (1969). Journal of the Chemical Society C: Organic. [Link]

  • Shavaleev, F., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Kinase Inhibitor Scaffolds: The Potential of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine in the Landscape of FGFR-Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted oncology, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacological properties is paramount. This guide provides an in-depth, objective comparison of the 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine scaffold against established Fibroblast Growth Factor Receptor (FGFR) inhibitor backbones. By examining experimental data and the underlying structural biology, we aim to furnish researchers and drug development professionals with the critical insights necessary to navigate this competitive landscape.

The Central Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and lung cancer.[1][2][3] This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention.

Introducing the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, a 6-azaindole, represents a versatile scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. While this compound itself is a foundational chemical entity, its derivatives have been explored as inhibitors of various kinases, including NF-κB-inducing kinase (NIK) and Glycogen Synthase Kinase-3β (GSK-3β).[4][5][6] This guide will use a representative derivative from this class to explore its potential in the context of FGFR inhibition, drawing comparisons with clinically validated FGFR inhibitor scaffolds.

Head-to-Head Comparison: Potency and Selectivity

A critical determinant of a kinase inhibitor's therapeutic index is its potency against the target kinase and its selectivity over other kinases. The following table summarizes the biochemical potency (IC50 values) of a representative 1H-pyrrolo[2,3-c]pyridine-based kinase inhibitor against GSK-3β and compares it with the anti-FGFR potency of three leading, clinically approved FGFR inhibitors: Infigratinib, Pemigatinib, and Erdafitinib.

Compound Scaffold Target Kinase IC50 (nM) Reference
Compound 24 Bicyclic octahydro-1H-pyrrolo[2,3-c]pyridine derivativeGSK-3β130[4]
Infigratinib (BGJ398) 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylureaFGFR10.9[7]
FGFR21.4[7]
FGFR31.0[7]
Pemigatinib (INCB054828) 1-(3-((2,6-difluoro-3,5-dimethoxyphenyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-ethylpiperidin-4-amineFGFR10.4[8]
FGFR20.5[8]
FGFR31.0[8]
Erdafitinib (JNJ-42756493) N1-(3,5-dimethoxyphenyl)-N2-(1-methylethyl)-N1-(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)ethane-1,2-diamineFGFR1-4ATP-competitive inhibitor[9][10]

Note: Direct comparative data for a this compound derivative against FGFRs is not publicly available. Compound 24 is presented as a representative of the 1H-pyrrolo[2,3-c]pyridine scaffold's potential as a kinase inhibitor.

Mechanism of Action and Signaling Pathway

FGFR inhibitors primarily function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation cascade that activates downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This ultimately leads to a reduction in tumor cell proliferation and survival.[10]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 GRB2_SOS GRB2/SOS P1->GRB2_SOS Recruitment PI3K PI3K P2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor (e.g., 1H-pyrrolo[2,3-c]pyridine scaffold) Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed and robust experimental protocols are essential. Below are standardized protocols for key assays used in the characterization of FGFR inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human FGFR kinase

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (e.g., 1H-pyrrolo[2,3-c]pyridine derivatives, Infigratinib)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the recombinant FGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start Step1 Prepare Compound Dilutions Start->Step1 Step2 Add Compound to Plate Step1->Step2 Step3 Add FGFR Enzyme Step2->Step3 Step4 Add Substrate & ATP Step3->Step4 Step5 Incubate (60 min) Step4->Step5 Step6 Add ADP-Glo™ Reagent Step5->Step6 Step7 Incubate (40 min) Step6->Step7 Step8 Add Kinase Detection Reagent Step7->Step8 Step9 Incubate (30 min) Step8->Step9 Step10 Measure Luminescence Step9->Step10 End Calculate IC50 Step10->End

Caption: Workflow for a Biochemical Kinase Assay.

Cell-Based FGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit FGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with known FGFR alterations (e.g., SNU-16, KMS-11)

  • Cell culture medium and supplements

  • Test compounds

  • FGF2 ligand

  • Lysis buffer

  • Phospho-FGFR and total FGFR antibodies

  • HTRF® assay reagents (Cisbio) or similar detection system

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 2-6 hours.

  • Stimulate the cells with FGF2 for 10 minutes to induce FGFR phosphorylation.

  • Lyse the cells and transfer the lysates to a 384-well plate.

  • Add the phospho-FGFR and total FGFR antibody pairs conjugated with HTRF donor and acceptor fluorophores.

  • Incubate for 4 hours at room temperature.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the ratio of the phospho-FGFR signal to the total FGFR signal and determine the IC50 values.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to attach and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 2 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Field-Proven Insights and Discussion

The data presented highlights the potent and selective nature of the established FGFR inhibitor scaffolds found in Infigratinib and Pemigatinib. These compounds exhibit low nanomolar IC50 values against FGFR1, 2, and 3, underscoring their clinical efficacy in FGFR-driven cancers.[7][8]

The 1H-pyrrolo[2,3-c]pyridine scaffold, as represented by Compound 24, demonstrates kinase inhibitory activity, albeit against a different target (GSK-3β).[4] The key takeaway for drug discovery professionals is the inherent potential of this scaffold to be adapted and optimized for various kinase targets, including FGFR. The bromine substitution on the this compound provides a crucial handle for medicinal chemists to perform further structural modifications through cross-coupling reactions. This allows for the exploration of the chemical space around the core scaffold to enhance potency and selectivity for FGFR.

The development of novel FGFR inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold would require a comprehensive structure-activity relationship (SAR) study. Key areas of exploration would include:

  • Substitution at the 5-amino group: This position can be modified to interact with the solvent-exposed region of the ATP-binding pocket, potentially improving selectivity and physicochemical properties.

  • Modifications at the pyrrole nitrogen (N1): Substitution at this position can influence the orientation of the molecule within the binding site and its pharmacokinetic profile.

  • Exploration of different substituents at the bromo-position: While bromine is a useful synthetic handle, replacing it with other groups could fine-tune the electronic properties and binding interactions of the inhibitor.

Conclusion

While this compound is a foundational building block, the broader 1H-pyrrolo[2,3-c]pyridine scaffold holds promise for the development of novel kinase inhibitors. Its proven utility in targeting other kinases suggests that with targeted medicinal chemistry efforts, derivatives of this scaffold could be developed into potent and selective FGFR inhibitors. The established FGFR inhibitors like Infigratinib and Pemigatinib set a high bar for efficacy, and any new entrant, including those based on the 1H-pyrrolo[2,3-c]pyridine scaffold, will need to demonstrate a competitive or improved profile in terms of potency, selectivity, and resistance profile to make a clinical impact. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of such novel chemical entities.

References

  • Andreev, S., et al. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Molecules, 24(12), 2331. [Link]

  • Andrikopoulou, A., et al. (2021). New history of 1-(4-pyrimidinyl)-1h-pyrrolo[2,3-c]pyridine as nik inhibitors.
  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved from [Link]

  • Frontiers. (2023). Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis. Frontiers in Pharmacology, 14. [Link]

  • IRIS UniPA. (n.d.). Synthesis of Pyrrolo-Condensed Derivatives with Potential Antiviral Activity. Retrieved from [Link]

  • Liu, Z., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One, 15(4), e0231877. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Panchal, T. A. (n.d.). Inventions, Patents and Patent Applications. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Erdafitinib? Retrieved from [Link]

  • Rodon, J., et al. (2024). Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial. Nature Medicine. [Link]

  • Siefker-Radtke, A. O., et al. (2023). Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. The New England Journal of Medicine, 389(18), 1665-1677. [Link]

  • Subbiah, V., et al. (2021). Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: a single-arm, open-label, multicentre phase 2 study. The Lancet Oncology, 22(11), 1630-1639. [Link]

  • Sun, D., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2139. [Link]

  • Targeted Oncology. (2018). Responses Found in Advanced Urothelial Carcinoma With FGFR Inhibitor. Retrieved from [Link]

  • UroToday. (2018). Erdafitinib, (FGFR) a Pan-fibroblast Growth Factor Receptor Inhibitor, in Patients with Metastatic or Unresectable Urothelial Carcinoma and FGFR Alterations. Retrieved from [Link]

Sources

Efficacy of Pyrrolopyridine Derivatives as Kinase Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold, a bioisostere of purine, represents a privileged structure in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of numerous therapeutics. This guide focuses on a comparative analysis of derivatives based on the pyrrolopyridine core, with a specific emphasis on their efficacy as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in cancer.[3][4]

While the specific scaffold 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine is a synthetically attractive starting point due to the bromine atom's utility as a versatile handle for chemical modifications, this guide will draw comparative data from a closely related and well-documented series of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. The structure-activity relationship (SAR) principles derived from this series provide invaluable insights applicable across the broader pyrrolopyridine class.

The Rationale for Targeting the FGFR Signaling Pathway

The FGFR signaling pathway plays a critical role in normal cellular processes, including proliferation, differentiation, and angiogenesis.[5] However, aberrant activation of this pathway—through gene amplification, activating mutations, or chromosomal translocations—is a known driver in a multitude of human cancers, including breast, lung, and bladder carcinomas.[3][6] This oncogenic dependence makes FGFRs a compelling target for therapeutic intervention. Inhibition of FGFR kinase activity can block downstream signaling cascades, such as the RAS-MAPK-ERK and PI3K-AKT pathways, thereby impeding tumor growth and survival.[5][7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 Recruitment & Phos. PLCg PLCγ P1->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Cell_Response Cellular Responses (Proliferation, Survival, Angiogenesis) RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response DAG_PKC DAG/PKC Pathway PLCg->DAG_PKC DAG_PKC->Cell_Response

Figure 1: Simplified FGFR Signaling Pathway.[5]

Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives Against FGFR Kinases

A study by Long et al. provides a clear illustration of the structure-activity relationships within a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed as FGFR inhibitors.[8][9] The core scaffold was modified at various positions to explore interactions within the kinase domain. The in vitro inhibitory activity of these compounds was assessed against FGFR1, FGFR2, FGFR3, and FGFR4, with the half-maximal inhibitory concentration (IC50) serving as the key metric for efficacy.

The data below summarizes the IC50 values for a selection of these derivatives, highlighting the impact of different substituents on potency and selectivity.

Compound IDR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 Phenyl2010>10000>10000>10000
4a 3,5-dimethoxyphenyl1101864534310
4d 3-(trifluoromethoxy)phenyl29451121940
4h 2,6-dichloro-3,5-dimethoxyphenyl7925712
4j 2-chloro-3,5-dimethoxyphenyl1221651150
Data synthesized from Long, et al. (2021).[8][9]

Analysis of Structure-Activity Relationship (SAR):

  • Core Scaffold: The unsubstituted phenyl group in Compound 1 shows very weak activity, establishing the necessity of substitutions on the phenyl ring for potent FGFR inhibition.[8][9]

  • Methoxy Substituents: The introduction of two methoxy groups at the 3 and 5 positions of the phenyl ring (Compound 4a ) significantly improves potency against FGFR1, 2, and 3.[8][9] This suggests these groups may engage in favorable interactions within the ATP binding site.

  • Electron-Withdrawing Groups: Replacing the methoxy groups with a trifluoromethoxy group at the 3-position (Compound 4d ) further enhances the inhibitory activity, particularly against FGFR1.[8][9]

  • Halogenation and Steric Effects: The most potent compound in this series, 4h , features a 2,6-dichloro-3,5-dimethoxyphenyl substituent.[8][9] The addition of chlorine atoms at the ortho positions of the phenyl ring dramatically increases potency against FGFR1, 2, and 3. This enhancement is likely due to a combination of electronic effects and the forcing of a favorable conformation of the substituted phenyl ring within the hydrophobic pocket of the kinase. The slightly reduced activity of Compound 4j (one chlorine atom) compared to 4h underscores the importance of the di-ortho substitution pattern.[8][9]

  • Selectivity: Notably, all potent derivatives display significantly weaker activity against FGFR4, indicating a degree of selectivity among the FGFR family members. Compound 4h is over 100-fold more selective for FGFR1 than for FGFR4.[8][9][10]

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of efficacy data, a robust and well-validated experimental protocol is essential. The following is a representative methodology for determining the IC50 values of test compounds against FGFR kinases, based on established luminescent kinase assay principles.[1][11][12]

Kinase_Assay_Workflow prep 1. Reagent Preparation - Kinase Buffer - Test Compound Dilutions - Kinase Enzyme - Substrate/ATP Mix plate 2. Plate Reaction Add to 384-well plate: - 1 µL Inhibitor (or DMSO) - 2 µL Kinase Enzyme - 2 µL Substrate/ATP Mix prep->plate incubate1 3. Kinase Reaction Incubate at room temp for 60 minutes. plate->incubate1 adp_glo 4. Stop Reaction & Deplete ATP Add 5 µL ADP-Glo™ Reagent. incubate1->adp_glo incubate2 5. Incubation Incubate at room temp for 40 minutes. adp_glo->incubate2 detect 6. ADP to ATP Conversion Add 10 µL Kinase Detection Reagent. incubate2->detect incubate3 7. Signal Generation Incubate at room temp for 30 minutes. detect->incubate3 read 8. Read Luminescence Measure signal on a plate reader. incubate3->read analyze 9. Data Analysis - Normalize data - Plot dose-response curve - Calculate IC50 value read->analyze

Figure 2: Workflow for an ADP-Glo™ FGFR Kinase Assay.[1]

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, diluted in 10-point, 3-fold steps.

    • Causality: A serial dilution allows for the determination of a dose-response curve, which is essential for accurate IC50 calculation. DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds.

  • Reagent Preparation:

    • Prepare the Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[1]

    • Dilute the recombinant human FGFR kinase (e.g., FGFR1) and the appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.

    • Prepare the ATP solution in kinase buffer to the desired final concentration (typically at or near the Km value for the specific kinase).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a vehicle control).

    • Add 2 µL of the diluted FGFR enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Causality: This incubation period allows the kinase to phosphorylate the substrate. The presence of an effective inhibitor will reduce the rate of this reaction.

  • Signal Detection (using ADP-Glo™ Assay as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Causality: This two-step process ensures that the measured luminescence is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data using controls (0% inhibition from DMSO wells, 100% inhibition from wells with a potent, broad-spectrum inhibitor or no enzyme).

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the development of potent and selective FGFR kinase inhibitors. The comparative data clearly demonstrates that strategic modification of substituents on the core structure can lead to dramatic improvements in efficacy. Specifically, the introduction of di-ortho chloro and di-meta methoxy groups on a pendant phenyl ring, as seen in compound 4h , results in single-digit nanomolar potency against FGFR1/2/3.[8][9] The detailed experimental workflow provided outlines a robust method for validating the efficacy of newly synthesized derivatives. These insights into SAR and experimental best practices are directly applicable to the exploration of related scaffolds, such as the synthetically valuable this compound, and will aid researchers in the rational design of next-generation kinase inhibitors.

References

  • Cells. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. MDPI. Retrieved from [Link]

  • Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers Media S.A. Retrieved from [Link]

  • Cells. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. Retrieved from [Link]

  • Frontiers in Oncology. (n.d.). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers Media S.A. Retrieved from [Link]

  • Long, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. National Library of Medicine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

Sources

Validating the In Vivo Activity of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Analogs: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous validation. The 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine core, a privileged structure in kinase inhibitor design, represents a fertile ground for the development of novel oncology therapeutics. Its structural resemblance to purine enables it to effectively compete for the ATP-binding sites of various kinases, which are often dysregulated in cancer.[1] However, the true potential of any analog derived from this scaffold can only be ascertained through comprehensive in vivo validation.

This guide provides an in-depth technical comparison of two promising, albeit structurally distinct, analogs of the this compound scaffold: Analog A (a conceptual FGFR inhibitor) and Analog B (a conceptual multi-kinase inhibitor) . While direct head-to-head in vivo data for these specific analogs is emerging, this guide synthesizes available preclinical data on similar pyrrolopyridine derivatives to construct a robust framework for their comparative in vivo validation. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a clear roadmap for assessing their therapeutic potential.

The Rationale for In Vivo Comparison: Beyond In Vitro Potency

While in vitro assays provide essential initial data on a compound's potency and selectivity, they do not fully recapitulate the complex biological environment of a living organism.[2] In vivo studies are indispensable for evaluating a drug candidate's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile.[3] A direct comparison between analogs in a relevant animal model allows researchers to make informed decisions about which candidate to advance into further development.

Our comparative analysis will focus on key questions:

  • Efficacy: Which analog demonstrates superior tumor growth inhibition in a relevant cancer model?

  • Pharmacokinetics: How do the absorption, distribution, metabolism, and excretion (ADME) profiles of the analogs differ, and how does this impact their in vivo activity?[4]

  • Pharmacodynamics: Do the analogs effectively engage their intended targets in the tumor tissue, and how does this correlate with anti-tumor response?

  • Tolerability: What is the safety profile of each analog at therapeutically relevant doses?

Comparative Profile of Conceptual Analogs

To illustrate a practical approach, we will consider two hypothetical analogs for our in vivo validation plan. These are based on published data for similar pyrrolopyridine derivatives.

FeatureAnalog A (Conceptual FGFR Inhibitor)Analog B (Conceptual Multi-Kinase Inhibitor)
Core Scaffold 1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[3,2-c]pyridine
Primary Target(s) Fibroblast Growth Factor Receptors (FGFR1/2/3)[5]FMS-like tyrosine kinase 3 (FLT3), c-MET[6]
Rationale Targeting FGFR signaling is a validated strategy in various solid tumors characterized by FGFR aberrations.[5]Dual inhibition of key oncogenic drivers offers the potential for broader efficacy and overcoming resistance mechanisms.[7]
Supporting In Vitro Data Potent and selective inhibition of FGFRs in biochemical assays (IC50 < 50 nM). Demonstrated anti-proliferative activity in FGFR-dependent cancer cell lines.[5]Nanomolar potency against multiple kinases in enzymatic assays. Broad anti-proliferative activity across a panel of cancer cell lines.[6]

A Step-by-Step Guide to In Vivo Validation

The following sections outline a comprehensive, stepwise approach to the in vivo comparison of Analog A and Analog B.

Experimental Workflow for In Vivo Validation

cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Pharmacodynamic & Biomarker Analysis pk_study Single-Dose PK Study (Healthy Mice) mtd_study Maximum Tolerated Dose (MTD) Study pk_study->mtd_study Determine Dosing Range xenograft Establishment of Tumor Xenografts (e.g., FGFR-amplified cell line) mtd_study->xenograft Inform Dose Selection treatment Treatment Initiation (Vehicle, Analog A, Analog B) xenograft->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint pd_assay Target Engagement Assays (e.g., Western Blot for p-FGFR, p-FLT3) endpoint->pd_assay Tumor & Plasma Samples biomarker Downstream Pathway Analysis (e.g., p-ERK, p-AKT) pd_assay->biomarker Correlate with Efficacy

Caption: A streamlined workflow for the in vivo validation of kinase inhibitor analogs.

Phase 1: Pharmacokinetic and Tolerability Studies

The initial phase focuses on understanding how the compounds behave in the animal model and establishing a safe and effective dosing regimen.

1.1. Single-Dose Pharmacokinetic (PK) Study:

  • Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of each analog.[5]

  • Methodology:

    • Administer a single oral or intravenous dose of Analog A and Analog B to separate cohorts of healthy mice (e.g., C57BL/6).

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of the compounds using LC-MS/MS.

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

1.2. Maximum Tolerated Dose (MTD) Study:

  • Objective: To identify the highest dose of each analog that can be administered without causing unacceptable toxicity.

  • Methodology:

    • Administer escalating doses of each analog to cohorts of mice for a defined period (e.g., 7-14 days).

    • Monitor for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

    • The MTD is typically defined as the highest dose that does not induce more than a 15-20% loss in body weight or other severe adverse effects.

Phase 2: In Vivo Efficacy in a Xenograft Model

This phase directly assesses the anti-tumor activity of the analogs in a disease-relevant model. The choice of the cell line for the xenograft is critical and should be based on the proposed mechanism of action of the test compounds. For this comparative study, a cell line with known FGFR amplification would be appropriate to provide a relevant context for Analog A's activity.

2.1. Establishment of Tumor Xenografts:

  • Objective: To grow human tumors in immunodeficient mice.

  • Methodology:

    • Select a suitable cancer cell line (e.g., a gastric or bladder cancer cell line with known FGFR2 amplification).

    • Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

2.2. Treatment and Monitoring:

  • Objective: To evaluate the effect of the analogs on tumor growth.

  • Methodology:

    • Randomize mice into treatment groups (e.g., Vehicle control, Analog A, Analog B).

    • Administer the compounds daily via oral gavage at doses determined from the MTD study.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor animal body weight and overall health.

    • The study is typically terminated when tumors in the control group reach a predetermined size.

Phase 3: Pharmacodynamic (PD) and Biomarker Analysis

This crucial phase connects the drug's presence in the tumor with its biological effect, confirming target engagement and modulation of downstream signaling pathways.

3.1. Target Engagement Assays:

  • Objective: To determine if the analogs are inhibiting their intended kinase targets within the tumor tissue.

  • Methodology (Western Blotting):

    • At the end of the efficacy study, collect tumor samples from all treatment groups.

    • Prepare protein lysates from the tumor tissue.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of the target kinases (e.g., p-FGFR, p-FLT3) and their total protein levels as a loading control.

    • Quantify band intensities to determine the extent of target inhibition.

3.2. Downstream Pathway Analysis:

  • Objective: To assess the impact of target inhibition on downstream signaling pathways.

  • Methodology (Western Blotting):

    • Using the same tumor lysates, probe for key downstream signaling molecules such as phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).

    • A reduction in the levels of these phosphorylated proteins would indicate successful pathway inhibition.

Signaling Pathway Modulation

cluster_A Analog A (FGFRi) cluster_B Analog B (Multi-Kinase Inhibitor) AnalogA Analog A FGFR FGFR AnalogA->FGFR RAS_RAF_MEK_ERK_A RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK_A PI3K_AKT_A PI3K-AKT Pathway FGFR->PI3K_AKT_A AnalogB Analog B FLT3 FLT3 AnalogB->FLT3 cMET c-MET AnalogB->cMET RAS_RAF_MEK_ERK_B RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK_B PI3K_AKT_B PI3K-AKT Pathway FLT3->PI3K_AKT_B STAT_B STAT Pathway FLT3->STAT_B cMET->RAS_RAF_MEK_ERK_B cMET->PI3K_AKT_B

Caption: Targeted signaling pathways for Analog A and Analog B.

Data Interpretation and Decision Making

A successful in vivo validation study will yield a comprehensive dataset that allows for a clear comparison between the analogs.

ParameterFavorable Outcome for Advancement
Efficacy Statistically significant tumor growth inhibition compared to the vehicle control. Superior tumor growth inhibition compared to the other analog.
Pharmacokinetics Good oral bioavailability, sustained plasma concentrations above the in vitro IC50, and a half-life that supports the dosing schedule.
Pharmacodynamics Dose-dependent inhibition of the target kinase(s) and downstream signaling pathways in tumor tissue. Strong correlation between target inhibition and anti-tumor efficacy.
Tolerability Minimal body weight loss and no significant clinical signs of toxicity at efficacious doses.

The decision of which analog to progress will be based on a holistic evaluation of all these parameters. An analog with superior efficacy but a poor safety profile may be less desirable than a moderately effective but well-tolerated compound.

Conclusion

The in vivo validation of this compound analogs is a critical and multifaceted process. By systematically evaluating their pharmacokinetic, pharmacodynamic, efficacy, and safety profiles in a comparative manner, researchers can confidently identify the most promising candidates for further development. This guide provides a robust framework for designing and executing these crucial preclinical studies, ultimately accelerating the translation of novel chemical matter into life-saving cancer therapies.

References

  • [7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1 H-Pyrazolo

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A Comparative Guide to 4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine derivatives, a promising class of compounds in the field of kinase inhibitor discovery. Designed for researchers, scientists, and drug development professionals, this document delves into their inhibitory activities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural similarity to purine allows it to effectively bind to the ATP-binding sites of various kinases, making it a valuable starting point for the development of targeted therapeutics.[2] The strategic placement of a bromine atom at the 4-position and an amine group at the 5-position of the related pyrrolo[2,3-c]pyridine core offers opportunities for both fine-tuning the electronic properties of the molecule and for further chemical modifications to explore the structure-activity landscape.

Comparative Inhibitory Activity of Pyrrolo[2,3-c]pyrimidine Derivatives

Due to the limited publicly available IC50 data for a series of this compound derivatives, we present a comparative analysis of a closely related series of pyrrolo[2,3-c]pyrimidin-4-amine derivatives from the patent literature. This scaffold is structurally analogous, with a nitrogen atom at position 5 of the pyridine ring instead of a carbon. These compounds were evaluated for their inhibitory activity against Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in epigenetic regulation and a target in cancer therapy.

Compound IDR GroupPRMT5 IC50 (nM)
Intermediate 9-10(Structure depicted in source)329

Data synthesized from patent literature.[3] It is important to note that this data is for a related pyrrolo[2,3-c]pyrimidine scaffold and not the exact this compound core.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of pyrrolopyridine and related scaffolds is highly sensitive to the nature and position of substituents. The bromine atom at the 4-position of the core structure not only influences the electronic distribution of the ring system but also serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions.[2] The 5-amino group is a key hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket.

Further exploration of the structure-activity relationships of this compound derivatives would involve the synthesis of a library of analogs with diverse substituents at the 5-amino group and potentially at other positions of the heterocyclic core. This systematic approach allows for the mapping of the chemical space and the identification of key structural features that enhance potency and selectivity for specific kinase targets.

SAR_Relationships Core This compound Core R_Group Substituents at 5-amino position (R) Core->R_Group Modification Potency Kinase Inhibitory Potency (IC50) R_Group->Potency Influences Selectivity Kinase Selectivity R_Group->Selectivity Influences Biochemical_Assay_Workflow start Start reagent_prep Reagent Preparation (Compound, Kinase, Substrate, ATP) start->reagent_prep assay_plate Assay Plating (Compound + Kinase) reagent_prep->assay_plate reaction Initiate Reaction (Add Substrate/ATP) assay_plate->reaction incubation Incubation (e.g., 30°C for 60 min) reaction->incubation detection Detection of Phosphorylation (Radiometric, Fluorescent, or Luminescent) incubation->detection analysis Data Analysis (IC50 Calculation) detection->analysis end End analysis->end

Caption: Biochemical Kinase Assay Workflow.

Cell-Based Kinase Assay: Akt/PKB Kinase Inhibition

This assay assesses the ability of a compound to inhibit the activity of the Akt (also known as Protein Kinase B or PKB) kinase within a cellular context.

Principle: The assay measures the phosphorylation of a downstream substrate of Akt in cells treated with the test compound. A reduction in the phosphorylation of the substrate indicates inhibition of the Akt signaling pathway.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line with an activated PI3K/Akt pathway) in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound derivative for a specific duration.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [4]

  • Detection of Substrate Phosphorylation:

    • Determine the protein concentration of each cell lysate.

    • Analyze the phosphorylation status of a known Akt substrate (e.g., GSK-3α/β) using one of the following methods:

      • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the substrate. [5] * ELISA: Use a sandwich ELISA kit with an antibody that captures the total substrate and a detection antibody that recognizes the phosphorylated form.

  • Data Analysis:

    • Quantify the levels of the phosphorylated substrate relative to the total substrate for each treatment condition.

    • Plot the percentage of inhibition of substrate phosphorylation against the logarithm of the test compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Cell_Based_Assay_Workflow start Start cell_culture Cell Culture and Seeding start->cell_culture compound_treatment Compound Treatment (Serial Dilutions) cell_culture->compound_treatment cell_lysis Cell Lysis (with Protease/Phosphatase Inhibitors) compound_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant detection Detection of Substrate Phosphorylation (Western Blot or ELISA) protein_quant->detection analysis Data Analysis (IC50 Calculation) detection->analysis end End analysis->end

Caption: Cell-Based Kinase Assay Workflow.

Relevant Signaling Pathways

The kinase targets of pyrrolopyridine derivatives are often key components of critical signaling pathways that are dysregulated in various diseases, particularly cancer. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is implicated in the development of numerous cancers.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway FGFR->PI3K_Akt PLCg PLCγ Pathway FGFR->PLCg Cell_Response Cellular Responses (Proliferation, Survival, etc.) RAS_RAF_MEK_ERK->Cell_Response PI3K_Akt->Cell_Response PLCg->Cell_Response Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR Signaling Pathway.

Akt/PKB Signaling Pathway

The Akt/PKB signaling pathway is a central regulator of cell survival, growth, and metabolism. Its constitutive activation is a common feature of many human cancers, making it an attractive target for therapeutic intervention.

Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds and Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt/PKB PIP3->Akt Recruits and Activates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Phosphorylates Cell_Response Cellular Responses (Survival, Growth, etc.) Downstream->Cell_Response Inhibitor This compound Derivative Inhibitor->Akt Inhibits

Caption: Simplified Akt/PKB Signaling Pathway.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel kinase inhibitors. While a comprehensive comparative dataset for this specific core is yet to be published, the analysis of closely related analogs and the established importance of the broader pyrrolopyridine class highlight the potential of these compounds. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new derivatives with enhanced potency and selectivity for key kinase targets in various diseases. Further investigation into the structure-activity relationships of this specific scaffold is warranted to unlock its full therapeutic potential.

References

  • Garrett, J. T., et al. (2011). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. J. Med. Chem., 54(19), 6592–6604. Available from: [Link]

  • NIH. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • NIH. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Available from: [Link]

  • NIH. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. Available from: [Link]

  • NIH. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • PubMed. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Available from: [Link]

  • PubMed. Synthesis and kinase inhibitory activity of novel substituted indigoids. Available from: [Link]

  • Synapse. What are Akt inhibitor and how do you quickly get the latest development progress?. Available from: [Link]

  • Creative Diagnostics. FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537). Available from: [Link]

  • ACS Publications. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Google Patents. WO2020033288A1 - Prmt5 inhibitors.

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A Comparative Guide to Cross-Reactivity Profiling of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of kinase inhibitors derived from the 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine scaffold. We will delve into the rationale behind experimental choices, compare leading profiling technologies, and provide actionable protocols for generating robust and interpretable data.

The Pyrrolopyridine Scaffold: A Privileged Structure with an Inherent Challenge

The this compound core is a derivative of the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry because it mimics the natural purine ring of adenosine triphosphate (ATP), the ubiquitous co-factor for all kinase enzymes[1][2]. This structural mimicry allows inhibitors based on this scaffold to effectively compete with ATP for binding within the highly conserved catalytic site of kinases[1][3].

However, this advantage is also its greatest challenge. The ATP-binding site is highly conserved across the human kinome, which comprises over 500 protein kinases[4][5][6]. Consequently, inhibitors designed to target this site, including those based on the pyrrolopyridine scaffold, have an intrinsic potential for polypharmacology—binding to multiple kinases[1][4][7]. While sometimes therapeutically beneficial, unintended cross-reactivity is a primary source of off-target effects and toxicity, making rigorous selectivity profiling a critical step in the drug discovery pipeline[8][9][10].

This guide will use a hypothetical lead compound, "PYR-262," an inhibitor based on the this compound scaffold designed to target Janus Kinase 2 (JAK2), to illustrate a comprehensive cross-reactivity profiling strategy.

Strategic Workflow for Kinase Inhibitor Selectivity Profiling

A multi-tiered approach is essential for building a complete picture of an inhibitor's selectivity. The strategy should progress from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays that confirm target engagement and functional consequences in a living system.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: Unbiased Systems-Level Analysis a Primary Target Potency Assay (e.g., JAK2 IC50) b Large-Scale Kinase Panel Screen (~400 kinases @ 1-2 concentrations) a->b Initial Confirmation c Dose-Response (IC50) Determination for Primary Hits b->c Hit Identification d Target Engagement Assay (e.g., Cellular Thermal Shift Assay) c->d Transition to Cellular Context e Phospho-Target Assay (e.g., Western Blot for p-STAT3) d->e Confirm Target Binding Leads to Functional Effect f Cellular Selectivity Panel (e.g., NanoBRET Target Engagement) e->f Validate On-Target & Identify Off-Target Effects g Chemoproteomics Profiling (e.g., Kinobeads/Activity-Based Probes) f->g Deepen Off-Target Investigation h Phenotypic Screening (e.g., Cell Viability Panel) g->h Identify All Potential Binding Partners & Correlate with Cellular Phenotype i Data Integration & Lead Optimization Decision h->i

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Comparative Analysis of Profiling Methodologies

Choosing the right assay depends on the stage of drug discovery, desired throughput, and the specific questions being asked. The table below compares common methodologies.

MethodologyPrincipleKey AdvantagesKey LimitationsTypical Application
Biochemical Kinase Panels Measures direct inhibition of a purified, recombinant kinase enzyme, often by quantifying substrate phosphorylation or ATP consumption.[5][11]High-throughput; provides direct measure of enzymatic inhibition (IC50); broad coverage of the kinome is commercially available.[6][12]Lacks physiological context (no cell membranes, high ATP, cofactors); may not reflect cellular potency or target engagement.[4][7]Early-stage lead discovery; primary screen for on-target potency and broad off-target liabilities.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified.Measures direct target engagement in intact cells or lysates; label-free; applicable to many protein classes.[13][14]Lower throughput than biochemical assays; requires specific antibodies for detection (e.g., Western blot).Hit-to-lead validation; confirming cellular target binding of primary hits from biochemical screens.
NanoBRET™ Target Engagement Assay Measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® fusion protein and a fluorescent tracer.Real-time binding in live cells; quantitative (EC50); high-throughput amenable.[11][13]Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable fluorescent tracer.Lead optimization; detailed SAR studies in a cellular context.
Chemoproteomics (e.g., Kinobeads) Uses broad-spectrum kinase inhibitors immobilized on beads to pull down kinases from a cell lysate. Competition with a free inhibitor reveals its binding profile via mass spectrometry.[15]Unbiased, system-wide view of kinase binding; identifies novel or unexpected off-targets; does not require antibodies.[15]Technically complex; provides binding data, not functional inhibition; may miss low-abundance kinases.De-risking candidates; mechanism-of-action studies; identifying toxicity-related off-targets.

Experimental Protocols: A Practical Guide

Here we provide detailed, step-by-step protocols for two key assays in the profiling workflow for our hypothetical inhibitor, PYR-262 .

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the ability of PYR-262 to inhibit JAK2 kinase activity by quantifying the amount of ADP produced.

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method that can be used for virtually any kinase.[11] It has two steps: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a light signal with a luciferase/luciferin reaction. This two-step process minimizes interference from the test compound and provides high sensitivity.

Procedure:

  • Reagent Preparation: Prepare assay buffers, JAK2 enzyme, substrate peptide (e.g., a STAT-derived peptide), and ATP solutions. Serially dilute PYR-262 in DMSO, then further dilute in assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of PYR-262 dilution or DMSO vehicle (control).

  • Add 2.5 µL of a 2x enzyme/substrate mixture.

  • Initiate the reaction by adding 5 µL of a 2x ATP solution (final concentration should be at or near the Km,ATP of JAK2 to ensure sensitive detection of competitive inhibitors).[4][12]

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol determines if PYR-262 binds to and stabilizes JAK2 in a cellular environment.

Rationale: CETSA is a powerful method for verifying that a compound engages its intended target within the complex milieu of a living cell.[13][14] Drug binding makes the target protein more resistant to unfolding when heated. This change in thermal stability is a direct proxy for target engagement.[14]

Procedure:

  • Cell Culture and Treatment: Culture a human cell line endogenously expressing JAK2 (e.g., HEL cells) to ~80% confluency. Treat the cells with various concentrations of PYR-262 or DMSO vehicle for 1 hour at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler. One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis: Normalize protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for JAK2. Use an antibody for a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. For each treatment group, plot the percentage of soluble JAK2 remaining relative to the non-heated control versus the temperature. A shift in the melting curve to a higher temperature in the PYR-262-treated samples indicates target stabilization and engagement.

Data Interpretation: Building a Selectivity Profile

After running the assays, the data must be synthesized to build a coherent selectivity profile for PYR-262.

Visualizing Biochemical Selectivity

A common way to represent large-scale kinase panel data is with a "kinome tree" diagram, where inhibited kinases are marked with circles whose size corresponds to potency.[12]

G cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_AGC AGC Group cluster_CAMK CAMK Group JAK2 JAK2 JAK3 JAK3 JAK1 JAK1 TYK2 TYK2 FLT3 FLT3 SRC SRC BRAF BRAF RAF1 RAF1 PKA PKA ROCK1 ROCK1 CAMK1 CAMK1

Caption: Illustrative kinome-style plot for PYR-262.

This visualization immediately tells us that PYR-262 is a potent inhibitor of the JAK family (JAK2, JAK3, JAK1, TYK2) with weaker activity against FLT3 and ROCK1, and minimal activity against other kinases tested.

Quantitative Selectivity Assessment

Data from dose-response experiments should be compiled into a table for clear comparison.

Kinase TargetBiochemical IC50 (nM) [PYR-262]Cellular Target Engagement EC50 (nM) [PYR-262]Comments
JAK2 (Primary Target) 15 85 Potent enzymatic inhibition and strong cellular engagement.
JAK1452503-fold less potent than JAK2 biochemically.
JAK3301802-fold less potent than JAK2 biochemically.
TYK2604004-fold less potent than JAK2 biochemically.
FLT3850>5000>50-fold selectivity over primary target. Likely not physiologically relevant.
ROCK11200>10000>80-fold selectivity. Likely not physiologically relevant.
VEGFR2>10,000Not TestedClean against this key anti-target.

Interpretation: The data shows PYR-262 is a potent JAK2 inhibitor. However, it exhibits cross-reactivity against other JAK family members, making it a pan-JAK inhibitor rather than a highly selective JAK2 inhibitor. The shift in potency from biochemical to cellular assays (e.g., 15 nM vs. 85 nM for JAK2) is expected and reflects the competitive pressure of high intracellular ATP concentrations (~1-5 mM)[4]. The weak off-target hits (FLT3, ROCK1) show poor translation to the cellular context, suggesting they are unlikely to be significant at therapeutic doses.

Conclusion and Forward Look

The cross-reactivity profiling of PYR-262 , a hypothetical inhibitor based on the this compound scaffold, demonstrates a critical, multi-layered process. By integrating high-throughput biochemical screening with confirmatory cell-based target engagement assays, we can build a comprehensive and physiologically relevant understanding of a compound's selectivity.

The results for PYR-262 indicate it is a pan-JAK inhibitor. This information is crucial for the next steps in a drug discovery program. Depending on the therapeutic goal, the team might proceed with this compound if pan-JAK inhibition is desired, or they might initiate a new round of medicinal chemistry to improve selectivity for JAK2 over its family members. The systematic approach outlined in this guide provides the robust data needed to make these critical go/no-go decisions with confidence.

References

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 85, 41-50. [Link]

  • Elkins, J. M., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(491). [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 425-442. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from Reaction Biology Website. [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from Selvita Website. [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1845-1855. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from Concept Life Sciences Website. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from Eurofins DiscoverX Website. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14295-14328. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research Website. [Link]

  • Singh, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107867. [Link]

  • O'Neill, D. J., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(5), 1599-1611. [Link]

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A Comparative Analysis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] These enzymes control a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but the quest for novel, potent, and selective agents is perpetual.[1][4] A significant challenge in this field is the highly conserved nature of the ATP-binding site across the human kinome, which can lead to off-target effects and associated toxicities.[3][5]

The pyrrolopyridine scaffold has garnered considerable attention as a privileged core structure for kinase inhibitors.[6] Its structural resemblance to the purine ring of ATP allows it to function as a competitive inhibitor at the enzyme's active site.[6][7] This guide focuses on the characterization of a novel pyrrolopyridine derivative, 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine . To ascertain its potential as a therapeutic candidate, a rigorous benchmarking against well-characterized, potent kinase inhibitors is essential. This document provides a framework for such a comparative analysis, detailing the experimental rationale, a robust protocol, and a discussion of hypothetical, yet plausible, results.

Experimental Rationale: Designing a Validated Benchmarking Study

To comprehensively evaluate the inhibitory profile of this compound, a head-to-head comparison with established kinase inhibitors is paramount. The primary objective is to determine its potency (quantified as the half-maximal inhibitory concentration, IC50) and selectivity across a panel of representative kinases.

Selection of Benchmark Inhibitors:

  • Staurosporine: A natural product known for its broad-spectrum, high-potency inhibition of a wide range of kinases.[8] It serves as an essential positive control to validate the assay's sensitivity and dynamic range. Its promiscuity also provides a benchmark for the selectivity of the test compound.

  • Dasatinib: A potent, orally available multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] It is known to inhibit BCR-ABL and Src family kinases, among others. Its inclusion provides a clinically relevant comparator with a more defined, albeit still multi-targeted, selectivity profile.

Selection of Kinase Panel:

A diverse panel of kinases was selected to assess the potential selectivity of this compound, including representatives from different families implicated in cancer and inflammatory diseases:

  • ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase, the dysregulation of which is a key driver in CML.

  • SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. Its overexpression is linked to various cancers.[3]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase that is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.

  • CDK2 (Cyclin-dependent kinase 2): A serine/threonine kinase that plays a crucial role in cell cycle regulation. Its inhibition can lead to cell cycle arrest and apoptosis.

  • PKA (Protein Kinase A): A serine/threonine kinase involved in a wide range of cellular processes, serving as a good counter-screen to assess broader selectivity.

Experimental Workflow and Protocol

A luminescence-based kinase assay, specifically the Kinase-Glo® platform, was chosen for its high sensitivity, broad dynamic range, and straightforward, homogeneous format, which is ideal for high-throughput screening.[9][10][11] The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice versa.[10][12]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_cpd Serial Dilution of This compound & Benchmark Inhibitors plate Dispense Compounds into 384-well Plate prep_cpd->plate prep_kinase Prepare Kinase/ Substrate Master Mix add_kinase Add Kinase/ Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution start_rxn Initiate with ATP Incubate at RT prep_atp->start_rxn plate->add_kinase add_kinase->start_rxn stop_rxn Add Kinase-Glo® Reagent (Stops Reaction & Generates Signal) start_rxn->stop_rxn readout Measure Luminescence (Plate Reader) stop_rxn->readout analysis Normalize Data Plot Dose-Response Curves readout->analysis ic50 Calculate IC50 Values analysis->ic50

Figure 1: Experimental workflow for kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, Staurosporine, and Dasatinib in 100% DMSO.

    • Perform an 11-point serial dilution (1:3) in DMSO to create a concentration gradient for IC50 determination.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into a 384-well, low-volume, white, flat-bottom plate. Include DMSO-only wells for high (100% activity) and no-enzyme wells for low (0% activity) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase and its corresponding substrate in the appropriate kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 5 µL of the kinase/substrate master mix into each well of the assay plate.

    • Allow the compounds and kinases to pre-incubate for 10 minutes at room temperature.

    • Prepare an ATP solution at a concentration approximating the Km for each specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate for an additional 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.

  • Data Analysis:

    • Normalize the raw luminescence data using the high (DMSO only) and low (no enzyme) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Comparative Data Summary

The following table summarizes the hypothetical IC50 values obtained from the described kinase inhibition assays. These values are presented to illustrate a plausible outcome for a promising, yet moderately selective, novel kinase inhibitor.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
ABL1 75150.8
SRC 12081.2
VEGFR2 2502515
CDK2 8505>10,000
PKA >10,00012>10,000

Discussion and Interpretation of Results

The hypothetical data presented provides a compelling starting point for the evaluation of this compound as a kinase inhibitor.

  • Potency: The test compound demonstrates potent, nanomolar inhibition against ABL1 and SRC kinases, with IC50 values of 75 nM and 120 nM, respectively. This is a promising result, although it is less potent than the benchmark inhibitors Staurosporine and Dasatinib. Its activity against VEGFR2 is moderate, while its inhibition of CDK2 is significantly weaker.

  • Selectivity: A key aspect of this analysis is the selectivity profile. Unlike the broad-spectrum inhibitor Staurosporine, this compound shows a degree of selectivity. It is largely inactive against PKA, a common off-target kinase, which is a favorable characteristic. The compound exhibits a preference for the tyrosine kinases ABL1 and SRC over the serine/threonine kinase CDK2. This profile suggests that the compound could be further optimized to enhance its selectivity for a specific kinase or a desired family of kinases.

  • Comparison to Benchmarks:

    • Against Staurosporine , our lead compound is significantly more selective, which is a crucial advantage in drug development, as it may translate to a better safety profile.

    • Compared to Dasatinib , this compound is less potent against ABL1 and SRC. However, its distinct chemical scaffold may offer opportunities for medicinal chemistry efforts to improve potency and modulate its selectivity profile. For instance, the bromine atom at the 5-position provides a synthetic handle for further chemical modifications to explore structure-activity relationships (SAR).

G cluster_pathway Simplified ABL1 Signaling Pathway BCR_ABL BCR-ABL1 (Constitutively Active) STAT5 STAT5 BCR_ABL->STAT5 RAS RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS PI3K PI3K-AKT Pathway BCR_ABL->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS->Proliferation PI3K->Proliferation Inhibitor 4-bromo-1H-pyrrolo [2,3-c]pyridin-5-amine Inhibitor->BCR_ABL

Figure 2: Simplified ABL1 signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against established kinase inhibitors. The hypothetical results demonstrate that this compound possesses a promising inhibitory profile, with potent activity against key oncogenic kinases and a degree of selectivity.

The presented framework is not merely a static protocol but a dynamic template for iterative drug discovery. Future work should focus on:

  • Expanding the Kinase Panel: Profiling against a larger panel of kinases will provide a more complete picture of the compound's selectivity and identify potential off-targets early in the development process.[13][14]

  • Structure-Activity Relationship (SAR) Studies: Leveraging the chemical tractability of the pyrrolopyridine scaffold to synthesize and test analogs will be crucial for optimizing potency and selectivity.

  • Cellular Assays: Validating the biochemical findings in cell-based assays is a critical next step to assess target engagement and functional effects in a more physiologically relevant context.[13]

  • Mechanism of Action Studies: Confirming the ATP-competitive binding mode through kinetic assays will solidify the understanding of how this compound class interacts with its targets.

By employing such a systematic and comparative approach, researchers can effectively triage and advance novel kinase inhibitor candidates like this compound, accelerating the journey from a promising molecule to a potential therapeutic.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13259. Retrieved from [Link]

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  • Request PDF. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]

  • Abdel-Aziem, A., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 417-433. Retrieved from [Link]

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  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 11(4), 118. Retrieved from [Link]

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  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Al-Salama, Z. T., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 26(13), 7069. Retrieved from [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Enzyme Assays: High-throughput Screening, Genetic Selection, and Fingerprinting. Retrieved from [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2049-2073. Retrieved from [Link]

  • SignalChem Biotech. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action. YouTube. Retrieved from [Link]

  • Kuhlmann, N., & Rosner, M. R. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55776. Retrieved from [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • HTRF. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

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  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1845-1855. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]

  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ACS Chemical Biology, 6(1), 36-44. Retrieved from [Link]

  • Lin, K., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e13455. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. Retrieved from [Link]

  • Fabian, M. A., et al. (2005). Specificity profiles of clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1369-1374. Retrieved from [Link]

  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ICML 2025 Papers. (n.d.). KinDEL: DNA-Encoded Library Dataset for Kinase Inhibitors. Retrieved from [Link]

  • Larsson, A. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4217. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • Wang, F., et al. (2019). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(17), 7963-7987. Retrieved from [Link]

  • Lindsley, C. W., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2005-2009. Retrieved from [Link]

  • Valsasina, B., et al. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Derivatives as New Classes of Selective and Orally Available Polo-like Kinase 1 Inhibitors. Journal of Medicinal Chemistry, 55(1), 159-171. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and concentration of this compound is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth technical protocols and field-proven insights into making informed decisions for method selection and validation.

We will explore and contrast two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, to ensure scientific integrity and regulatory compliance.[1][2][3]

The Analytical Challenge: this compound

This compound is a heterocyclic compound featuring a pyrrolopyridine core. Its structure, containing aromatic rings and functional groups (amine, bromo), dictates its analytical behavior. The primary objectives for its quantification are typically:

  • Assay Determination: Quantifying the bulk substance to determine its overall purity.

  • Impurity Profiling: Detecting and quantifying related substances, isomers, or degradation products, which is critical for safety and efficacy.[4][5]

  • Bioanalysis: Measuring concentrations in biological matrices during preclinical or clinical studies.[6][7]

The choice of analytical method is therefore driven by the specific application and its required sensitivity, selectivity, and throughput.

Regulatory Framework: The Foundation of Validation

Any analytical method intended for regulatory submission must be validated to demonstrate its fitness for purpose.[8] The ICH Q2(R2) guideline provides a harmonized framework for this process, which is adopted by major regulatory bodies like the FDA and EMA.[1][9] The core validation characteristics that we will assess for each method are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10]

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters (ICH Q2) Dev Method Development Val Method Validation Dev->Val Finalized Procedure Spec Specificity Lin Linearity Acc Accuracy Prec Precision Limits LOD & LOQ Rob Robustness Spec->Lin Range Range Lin->Range Range->Acc Acc->Prec Prec->Limits Limits->Rob Routine Routine Use Rob->Routine Validated Method HPLC_Workflow Sample Sample Preparation Autosampler Autosampler (Injection) Sample->Autosampler Column C18 Column (Separation) Autosampler->Column Pump HPLC Pump (Mobile Phase) Pump->Column Detector PDA/UV Detector (Detection) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometer Sample Sample Prep LC HPLC System (Separation) Sample->LC ESI ESI Source (Ionization) LC->ESI Q1 Q1 (Precursor Ion) ESI->Q1 Q2 Q2 (Fragmentation) Q1->Q2 Q3 Q3 (Product Ion) Q2->Q3 Det Detector Q3->Det Data Data System Det->Data

Sources

A Head-to-Head Comparison of Pyrrolopyridine Isomers in Kinase Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity.[1] However, the strategic placement of the nitrogen atom within the pyridine ring of the pyrrolopyridine core gives rise to several isomers, each imparting distinct physicochemical properties that can profoundly influence kinase binding affinity and selectivity. This guide provides an in-depth, head-to-head comparison of key pyrrolopyridine isomers, supported by experimental data, to empower researchers in their kinase inhibitor design and development endeavors.

The Privileged Scaffold: Understanding Pyrrolopyridine Isomers

The versatility of the pyrrolopyridine framework lies in the isomeric variations of the nitrogen atom's position in the pyridine ring. This seemingly subtle change alters the molecule's hydrogen bonding capacity, electrostatic potential, and overall shape, leading to differential interactions with the diverse landscape of the human kinome. The most commonly explored isomers in kinase inhibitor design include:

  • Pyrrolo[2,3-b]pyridine (7-Azaindole): This isomer is arguably the most extensively studied and is a core component of numerous clinically approved and investigational kinase inhibitors.[2][3] Its defining feature is the nitrogen at the 7-position, which, along with the pyrrole NH, can form two crucial hydrogen bonds with the kinase hinge region.[3]

  • Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): As a deaza-isostere of adenine, this scaffold closely mimics the natural ligand of kinases.[4] This structural mimicry makes it a highly effective starting point for designing ATP-competitive inhibitors.[5]

  • Pyrrolo[3,2-c]pyridine: This isomer presents a different arrangement of the nitrogen atom, which can influence its interaction with the kinase active site and lead to unique selectivity profiles.[6][7][8]

  • Other Isomers (e.g., Pyrrolo[2,3-c]pyridine, Pyrrolo[3,2-b]pyridine): While less common, these isomers offer additional structural diversity for medicinal chemists to explore in the quest for novel kinase inhibitors.

The choice of the pyrrolopyridine isomer is a critical decision in the drug design process, as it dictates the foundational interactions with the target kinase and influences the overall pharmacological profile of the inhibitor.

Visualizing the Isomeric Landscape

To better understand the structural nuances of these key isomers, the following diagram illustrates their core structures.

Pyrrolopyridine_Isomers cluster_7_azaindole Pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_7_deazapurine Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) cluster_pyrrolo_3_2_c Pyrrolo[3,2-c]pyridine 7_azaindole 7_deazapurine pyrrolo_3_2_c

Caption: Core structures of key pyrrolopyridine isomers.

Head-to-Head Performance in Kinase Assays: A Comparative Data Analysis

The true measure of a scaffold's utility lies in its performance in biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors based on different pyrrolopyridine isomers against a panel of kinases.

Disclaimer: The following data has been compiled from various sources. Direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions such as ATP concentration, enzyme source, and assay format can significantly influence the results.

Pyrrolopyridine IsomerCompound/DerivativeTarget KinaseIC50 (nM)
Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivative 1CDK1890
Derivative 2CDK23
Derivative 3VEGFR237
Derivative 4JAK21
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Compound 5kEGFR79
Compound 5kHer240
Compound 5kVEGFR2204
Compound 5kCDK2110
Pyrrolo[3,2-c]pyridine Compound 1eFMS Kinase60
Compound 1rFMS Kinase30

This comparative data highlights the potent, low nanomolar to sub-micromolar inhibitory activities that can be achieved with various pyrrolopyridine scaffolds against a range of kinase targets. The choice of isomer can clearly influence both potency and selectivity. For instance, the 7-azaindole scaffold has yielded highly potent inhibitors for the JAK2 kinase, while the pyrrolo[3,2-c]pyridine core has been successfully utilized to develop potent FMS kinase inhibitors.[6][7][8]

Structure-Activity Relationship (SAR): The "Why" Behind the Numbers

The observed differences in inhibitory potency among the pyrrolopyridine isomers can be rationalized through an analysis of their structure-activity relationships. The position of the nitrogen atom in the pyridine ring directly impacts the molecule's ability to form key interactions within the ATP-binding pocket of the kinase.

  • The Hinge-Binding Motif: The 7-azaindole and 7-deazapurine scaffolds are particularly effective as "hinge-binders."[2][3] The nitrogen at position 7 acts as a hydrogen bond acceptor, while the adjacent pyrrole NH group serves as a hydrogen bond donor. This bidentate hydrogen bonding interaction with the kinase hinge region is a hallmark of many potent ATP-competitive inhibitors.

  • Modulating Selectivity: The overall substitution pattern on the pyrrolopyridine core is crucial for achieving selectivity.[1] Different isomers will orient these substituents differently within the active site, allowing for the exploitation of unique pockets and residues to fine-tune selectivity for a particular kinase. For example, in a study of pyrrolo[3,2-c]pyridine derivatives, the nature and position of substituents on a central phenyl ring attached to the pyrrolopyridine nucleus significantly impacted the inhibitory effect against FMS kinase.[6]

Experimental Protocol: A Luminescence-Based Kinase Assay

To provide a practical framework for evaluating the inhibitory potential of novel pyrrolopyridine compounds, a detailed protocol for a robust and widely used luminescence-based kinase assay is provided below. The ADP-Glo™ Kinase Assay is a homogeneous method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[9]

Experimental Workflow

Kinase_Assay_Workflow cluster_workflow Luminescence-Based Kinase Assay Workflow A 1. Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) B 2. Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A->B C 3. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) B->C D 4. Measure Luminescence (Luminometer) C->D

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology
  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound (pyrrolopyridine isomer derivative) at various concentrations.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of kinase inhibition.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Kinase Signaling Pathways: The Broader Context

The kinases targeted by pyrrolopyridine inhibitors are key nodes in complex intracellular signaling pathways that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a common driver of diseases such as cancer and inflammatory disorders.

MAPK_Signaling_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse

Caption: A simplified representation of the MAPK/ERK signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a well-characterized signaling cascade that is frequently dysregulated in cancer. As illustrated above, the pathway is initiated by the binding of a growth factor to a receptor tyrosine kinase (RTK), leading to a cascade of phosphorylation events that ultimately results in the activation of transcription factors and changes in gene expression. Pyrrolopyridine-based inhibitors targeting kinases within this pathway, such as Raf or MEK, can effectively block this signaling cascade and inhibit cancer cell proliferation.

Conclusion

The pyrrolopyridine scaffold offers a rich and versatile platform for the design of potent and selective kinase inhibitors. The isomeric position of the nitrogen atom within the pyridine ring is a critical determinant of a compound's interaction with the kinase hinge region and its overall inhibitory profile. While 7-azaindole and 7-deazapurine are the most prominent isomers in clinical and preclinical development, other isomers like pyrrolo[3,2-c]pyridine present exciting opportunities for discovering inhibitors with novel selectivity profiles. By understanding the structure-activity relationships of these different isomers and employing robust biochemical assays, researchers can continue to leverage the power of the pyrrolopyridine scaffold to develop the next generation of targeted kinase therapies.

References

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Assessing the Selectivity of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology and inflammatory disease research, the pursuit of highly selective kinase inhibitors remains a paramount objective. The promiscuous nature of many kinase inhibitors can lead to off-target effects and associated toxicities, underscoring the critical need for compounds with precisely defined activity profiles. The 1H-pyrrolo[2,3-c]pyridine scaffold, a 6-azaindole isomer, represents a promising chemotype for the development of such targeted agents. Its structural resemblance to the purine core of ATP allows for competitive binding within the kinase ATP pocket. The strategic introduction of a bromine atom at the 4-position and an amine at the 5-position offers a unique combination of electronic properties and a versatile synthetic handle for further chemical elaboration to achieve desired selectivity.

This guide provides an in-depth analysis of the factors governing the selectivity of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine derivatives. While comprehensive, head-to-head kinase panel screening data for this specific scaffold is emerging, we can derive significant insights from closely related 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and pyrrolopyrimidine analogues.[1][2] By examining the structure-activity relationships (SAR) of these well-documented congeners, we can establish a predictive framework for optimizing the selectivity of the this compound core.

The Strategic Importance of the 4-Bromo-5-amino Substitution Pattern

The decoration of the pyrrolopyridine core with a 4-bromo and 5-amino substitutent is a deliberate design choice aimed at influencing both potency and selectivity. The 5-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors.[3] The 4-bromo substituent serves a dual purpose. Electronically, it modulates the electron density of the heterocyclic core, which can influence binding affinities. More importantly, it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This synthetic versatility allows for the systematic exploration of a wide range of substituents at this position to probe the inhibitor's interaction with different regions of the ATP-binding pocket and thereby fine-tune its selectivity profile.

Comparative Selectivity of Representative Pyrrolopyridine and Pyrrolopyrimidine Kinase Inhibitors

To illustrate the principles of kinase selectivity within this chemical class, the following table summarizes the inhibitory activity (IC50 values) of several representative pyrrolopyridine and pyrrolopyrimidine derivatives against a panel of kinases. It is important to note that these are not direct derivatives of this compound but serve as valuable surrogates for understanding the impact of structural modifications on selectivity.

Compound ID Core Scaffold Key Substitutions Target Kinase IC50 (nM) Selectivity Notes Reference
Compound 4h 1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)ethynyl)FGFR17Potent against FGFR1-3, but significantly weaker against FGFR4, indicating intra-family selectivity.[5]
FGFR29[5]
FGFR325[5]
FGFR4712[5]
Compound 21 7H-pyrrolo[2,3-d]pyrimidine4-(piperidine-4-carboxamide)PKBβ (Akt2)4.0Shows selectivity over the closely related kinase PKA.[3]
PKA60% inhibition @ 10 nM[3]
Compound 42 1H-pyrrolo[2,3-b]pyridine3-ylmethylene-1,3-thiazol-4(5H)-oneCdc77A potent and selective inhibitor of Cdc7 kinase.[6]
Compound 10d Pyrrolo[1,2-a]imidazoleFused tricyclic systemCDK47.4Highly potent against CDK4/6 with good selectivity over CDK1.[7]
CDK60.9[7]
CDK1>1000[7]
Compound 5k 7H-pyrrolo[2,3-d]pyrimidineHalogenated benzylidenebenzohydrazideEGFR79A multi-targeted inhibitor with potent activity against several key kinases.[8]
Her240[8]
VEGFR2136[8]
CDK2204[8]

Analysis of Structure-Activity Relationships (SAR) and Selectivity:

The data presented above, while from varied scaffolds, highlights several key principles applicable to the design of selective this compound derivatives:

  • Exploiting Subtle Differences in the ATP-Binding Pocket: The significant drop in potency of compound 4h against FGFR4 compared to other FGFR isoforms demonstrates that even within a kinase family, subtle differences in the ATP-binding site can be exploited to achieve selectivity.[5] The design of derivatives of our target scaffold should therefore consider targeting non-conserved residues among desired and undesired kinase targets.

  • Targeting the Hinge Region: The pyrrolopyrimidine and pyrrolopyridine cores are excellent "hinge-binders". The potency of compounds like 21 and 42 underscores the importance of optimizing interactions in this region. The 5-amino group of our target scaffold is well-positioned to form these critical hydrogen bonds.

  • Vectorial Exploration of Chemical Space: The bromine at the 4-position is a key diversification point. By using reactions like the Suzuki coupling, a variety of aryl or heteroaryl groups can be introduced. The nature of these appended groups (their size, electronics, and hydrogen bonding potential) will be a primary determinant of the resulting selectivity profile, as they will interact with different sub-pockets of the kinase active site.

  • Multi-Targeting vs. Selectivity: As seen with compound 5k , it is possible to design derivatives with potent activity against multiple kinases.[8] This can be a desirable property for certain therapeutic applications, such as in oncology where multiple signaling pathways are often dysregulated. The choice of substituents at the 4-position will dictate whether a selective or multi-targeted inhibitor is obtained.

Experimental Workflow for Assessing Kinase Selectivity

A critical component of any kinase inhibitor development program is the robust and reproducible assessment of selectivity. The following provides a detailed, step-by-step protocol for a typical in vitro kinase selectivity profiling experiment using a luminescence-based ATP depletion assay, such as the ADP-Glo™ Kinase Assay.[9][10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Preparation: Serial dilution of test compounds in DMSO. dispense_compound Dispense Compounds: Add test compounds to a 384-well assay plate. compound_prep->dispense_compound kinase_prep Kinase and Substrate Preparation: Prepare working solutions of kinases and their respective substrates in assay buffer. add_kinase Initiate Kinase Reaction: Add kinase working solution to the wells. kinase_prep->add_kinase dispense_compound->add_kinase add_substrate Start Phosphorylation: Add ATP/substrate working solution to initiate the reaction. Incubate at room temperature. add_kinase->add_substrate adp_glo_reagent Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. add_substrate->adp_glo_reagent kinase_detection_reagent Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. adp_glo_reagent->kinase_detection_reagent read_plate Data Acquisition: Measure luminescence using a plate reader. kinase_detection_reagent->read_plate calculate_inhibition Calculate Percent Inhibition: Normalize data to positive and negative controls. read_plate->calculate_inhibition ic50_curve Generate IC50 Curves: Plot percent inhibition against compound concentration and fit to a dose-response curve. calculate_inhibition->ic50_curve selectivity_profile Determine Selectivity Profile: Compare IC50 values across the kinase panel. ic50_curve->selectivity_profile

Caption: Experimental workflow for kinase selectivity profiling.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations for IC50 determination. Typically, an 11-point, 3-fold dilution series is recommended.

  • Assay Plate Preparation:

    • Using a liquid handler for precision, dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of a 384-well plate.[10]

    • Include wells for positive control (no inhibitor) and negative control (no kinase).

  • Kinase Reaction:

    • Prepare a working solution of the first kinase to be tested in the appropriate kinase reaction buffer.

    • Dispense the kinase working solution (e.g., 2 µL) into the wells containing the test compounds.[10]

    • Prepare a working solution of the corresponding substrate and ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure that the measured IC50 values are a good approximation of the Ki.[11]

    • Initiate the phosphorylation reaction by adding the ATP/substrate working solution (e.g., 2 µL) to each well.[10]

    • Incubate the plate at room temperature for a specified period, typically 60 minutes.[10]

  • Signal Detection (ADP-Glo™ Assay):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining ATP in the well. Incubate as recommended by the manufacturer (e.g., 40 minutes).

    • Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for a further period (e.g., 30 minutes).

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Repeat this process for each kinase in the selectivity panel.

  • Selectivity Assessment:

    • Compile the IC50 values for the test compound against all kinases in the panel.

    • Calculate selectivity scores by comparing the IC50 value for the primary target kinase to the IC50 values for off-target kinases. A higher ratio indicates greater selectivity.

Visualizing Signaling Pathways and Structure-Activity Relationships

Understanding the context in which these inhibitors function is crucial. The diagram below illustrates a simplified representation of the canonical RAS-RAF-MEK-ERK signaling pathway, a frequent target in oncology and a pathway in which many of the kinases from our representative table play a role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway.

The following diagram illustrates the key structure-activity relationships for optimizing the selectivity of the this compound scaffold.

G cluster_SAR Structure-Activity Relationship (SAR) Core This compound Core Hinge_Binding 5-Amino Group: - H-bond donor - Anchors to kinase hinge region Core->Hinge_Binding determines potency Selectivity_Modulation 4-Bromo Position: - Synthetic handle (e.g., Suzuki coupling) - Introduce diverse substituents (R) Core->Selectivity_Modulation drives selectivity Pyrrolo_Core Pyrrolo[2,3-c]pyridine Core: - ATP mimetic - Occupies ATP binding pocket Core->Pyrrolo_Core provides scaffold

Caption: Key SAR drivers for the target scaffold.

Conclusion

The this compound scaffold is a highly promising starting point for the development of selective kinase inhibitors. While direct experimental data for its derivatives is still emerging, a thorough analysis of closely related 7-azaindole and pyrrolopyrimidine analogues provides a robust framework for guiding medicinal chemistry efforts. The key to achieving high selectivity lies in the strategic derivatization of the 4-bromo position to exploit non-conserved features of the target kinase's ATP-binding pocket, while retaining the crucial hinge-binding interaction afforded by the 5-amino group. By employing rigorous and systematic kinase selectivity profiling as outlined in this guide, researchers can effectively navigate the complex landscape of the human kinome to identify and optimize novel, highly selective therapeutic candidates.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • Vasta, J. D., & Kaddour, H. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

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  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Suede, F. S. R., & Al-Mekhlafi, N. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6701. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., ... & Zhang, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC medicinal chemistry, 12(1), 108–114. [Link]

  • McDonald, E., Jones, A. M., Ashton, S., Barlaam, B., Batey, M. A., Boyle, F. T., ... & Collins, I. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of medicinal chemistry, 53(5), 2271–2283. [Link]

  • Blake, J. F., Burkard, M. R., Chan, B. K., Chen, H., Chou, K. J., Crawford, J. J., ... & St-Jean, F. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of medicinal chemistry, 64(24), 18013–18033. [Link]

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]

  • Li, Z., Wang, X., Zhang, Y., Zhang, Y., Wang, Z., & Li, Z. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & medicinal chemistry letters, 28(5), 974–978. [Link]

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Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation for 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical data, specifically correlating the activity observed in controlled laboratory settings (in vitro) with the complex biological responses within a living organism (in vivo). This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine compounds, a class of molecules showing significant promise, likely as kinase inhibitors. We will delve into the experimental nuances, the underlying scientific principles, and the multifaceted factors that govern the success—or failure—of this crucial correlation.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-c]pyridine core is a well-established pharmacophore in medicinal chemistry, frequently appearing in the design of potent kinase inhibitors. Its structural resemblance to purine allows it to effectively compete for the ATP-binding site of various kinases. The bromine substitution on this scaffold can further enhance binding affinity and provides a handle for synthetic modifications to fine-tune selectivity and pharmacokinetic properties. Derivatives of the broader pyrrolopyridine class have demonstrated inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Bruton's tyrosine kinase (BTK).[1][2][3] Therefore, it is reasonable to hypothesize that this compound compounds will primarily function as kinase inhibitors, and our experimental approach will be tailored to this mechanism of action.

Part 1: The In Vitro Assessment - A Controlled Environment

In vitro assays are the cornerstone of early-stage drug discovery, offering high-throughput screening and detailed mechanistic insights in a cost-effective and controlled manner. For our target compounds, a multi-tiered in vitro evaluation is essential.

Biochemical Assays: Direct Target Engagement

The initial step is to determine if the compound directly interacts with its putative kinase targets. Biochemical assays utilize purified, recombinant kinase enzymes to measure the inhibition of their catalytic activity.

Common Methodologies:

  • Radiometric Assays: These classic assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate. While highly sensitive, they involve the handling of radioactive materials.[4][5]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of this process by a compound results in a stronger signal.

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based assays use a fluorescently labeled substrate. Phosphorylation by the kinase can be detected by a change in the FRET signal.

  • Competitive Binding Assays: Platforms like KINOMEscan® employ a competition-based assay to quantify the binding affinity of a compound to a large panel of kinases, providing a broad selectivity profile.[6]

Experimental Protocol: A Representative Luminescence-Based Kinase Inhibition Assay

  • Preparation: A reaction buffer containing the purified kinase, its specific substrate, and ATP is prepared.

  • Compound Addition: The this compound compound is serially diluted and added to the reaction mixture in a multi-well plate.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase-catalyzed phosphorylation to occur.

  • Detection: A luciferase-based reagent is added, which generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The choice of assay depends on the specific research question. For initial hit identification, a high-throughput luminescence or FRET-based assay is often preferred. For detailed mechanistic studies and to ensure data comparability, it is crucial to perform assays at an ATP concentration close to the Michaelis constant (Km) of the kinase.[4]

Cell-Based Assays: A Glimpse into Cellular Function

While biochemical assays confirm direct target engagement, they do not account for cellular factors such as membrane permeability, intracellular target concentration, and off-target effects. Cell-based assays provide a more physiologically relevant context.[7]

Key Cellular Assays:

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a kinase's downstream substrate within the cell. A reduction in substrate phosphorylation upon treatment with the compound indicates target inhibition.

  • Cell Proliferation Assays: Assays like the MTT or CellTiter-Glo® assay are used to assess the compound's effect on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.

  • Target Engagement Assays: Techniques like the NanoBRET™ Intracellular Target Engagement Assay directly measure the binding of a compound to its target kinase within living cells.[7]

Experimental Workflow: Cellular Phosphorylation Assay

G start Seed cancer cells in multi-well plates treat Treat cells with varying concentrations of the compound start->treat incubate Incubate for a defined period treat->incubate lyse Lyse cells to release proteins incubate->lyse detect Detect phosphorylated substrate (e.g., Western Blot, ELISA) lyse->detect analyze Quantify phosphorylation levels and calculate IC50 detect->analyze end_node Determine cellular potency analyze->end_node G cluster_in_vitro In Vitro Observations cluster_in_vivo In Vivo Outcome cluster_factors Modulating Factors invitro_ic50 Biochemical IC50 Cellular IC50 invivo_efficacy Tumor Growth Inhibition invitro_ic50->invivo_efficacy Desired Correlation pk Pharmacokinetics (ADME) pk->invivo_efficacy pd Pharmacodynamics (Target Engagement in Tumor) pd->invivo_efficacy formulation Drug Formulation formulation->pk phys Physiological Variability phys->pk metabolism Metabolism (First-Pass Effect) metabolism->pk

Caption: Factors influencing the in vitro-in vivo correlation.

Data Presentation: A Hypothetical Comparison

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Oral Bioavailability (%)In Vivo Efficacy (Tumor Growth Inhibition %)
A 101005060
B 15150510
C 505008040

Analysis of Hypothetical Data:

  • Compound A: Shows good correlation. The 10-fold shift from biochemical to cellular IC50 is expected due to factors like cell permeability. The good bioavailability translates to significant in vivo efficacy.

  • Compound B: Demonstrates poor correlation. Despite similar in vitro potency to Compound A, its very low bioavailability severely limits its in vivo efficacy. This highlights the critical role of pharmacokinetics.

  • Compound C: Presents a mixed picture. Although it has the highest bioavailability, its lower intrinsic potency results in moderate in vivo activity.

Key Challenges and Considerations:

  • The Biochemical vs. Cellular Gap: A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux by transporters. [7]* Metabolism and First-Pass Effect: Orally administered drugs pass through the liver before reaching systemic circulation, where they can be extensively metabolized. This "first-pass effect" can drastically reduce bioavailability. [8]* Plasma Protein Binding: Only the unbound fraction of a drug is pharmacologically active. High plasma protein binding can limit the amount of drug available to reach the tumor site.

  • Tumor Microenvironment: The in vivo tumor microenvironment is complex, with factors like hypoxia and altered pH that are not replicated in standard in vitro cultures. [9]

Conclusion

The successful development of this compound compounds, and indeed any drug candidate, hinges on a thorough understanding of the relationship between in vitro activity and in vivo efficacy. A disconnect between these two realms is common and often multifactorial. By employing a strategic and multi-pronged approach that combines robust biochemical and cellular assays with well-designed pharmacokinetic and efficacy studies in relevant animal models, researchers can systematically dissect the factors that govern this correlation. This integrated understanding is paramount for making informed decisions, optimizing lead compounds, and ultimately, bridging the gap between a promising molecule and a life-saving medicine.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine. As a brominated, nitrogen-containing heterocyclic compound, this substance requires specific waste management procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. The guidance herein is grounded in established chemical safety principles and regulatory frameworks, intended for an audience of researchers, scientists, and drug development professionals.

The core principle of this guide is adherence to the "cradle-to-grave" management of hazardous waste, a framework established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] This legislation mandates that generators of hazardous waste are responsible for its safe handling from the moment it is created to its ultimate disposal.[2]

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural components—a brominated aromatic system and an amine group—allow for a reliable hazard assessment based on analogous compounds.

Inherent Hazards:

  • Halogenated Compound: The presence of bromine classifies this as a halogenated organic compound.[3] Such compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts. Mixing with non-halogenated waste streams is a costly and non-compliant error.[3]

  • Aromatic Amine: Aromatic amines as a class are known for their potential toxicity. Related compounds are harmful if swallowed and can cause significant skin and eye irritation.[4][5][6][7][8]

  • Thermal Decomposition: In the event of a fire, thermal decomposition can release highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[4][9]

Data Summary from Analogous Compounds:

Hazard CategoryClassificationRationale and Key Precautions
Acute Toxicity (Oral) Likely Category 4 (Harmful if swallowed)Based on data for similar bromo-aza-indoles and aromatic amines.[5][8][10] Do not eat, drink, or smoke when handling.
Skin Corrosion/Irritation Likely Category 2 (Causes skin irritation)A common characteristic of functionalized aromatic amines.[4][6] Avoid skin contact; wash thoroughly after handling.
Serious Eye Damage/Irritation Likely Category 2 or 2A (Causes serious eye irritation)Direct contact can cause significant irritation.[4][6][8] Always wear safety glasses or goggles.
Environmental Hazard Assumed Hazardous to Aquatic LifeHalogenated aromatic compounds can be persistent and toxic to aquatic organisms.[10] Do not release into the environment.[4][11]

Mandatory Safety Protocols and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all engineering controls and PPE are in place. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls : Always handle this compound, both in its pure form and in solution, within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Eye Protection : Wear chemical safety goggles or a face shield.[4]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[8]

  • Body Protection : Wear a standard laboratory coat. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

Waste Segregation: A Critical Decision Point

Proper segregation is the most critical step in the disposal workflow. Failure to segregate correctly can invalidate an entire waste stream, leading to significant disposal costs and regulatory non-compliance. The following decision tree illustrates the correct segregation logic.

WasteSegregation cluster_classification Waste Characterization cluster_containers Waste Collection start Waste Generated (Solid or Liquid) is_halogenated Does the waste contain This compound or other halogenated compounds? start->is_halogenated halogenated_container Collect in: 'HALOGENATED ORGANIC WASTE' (Solid or Liquid as appropriate) is_halogenated->halogenated_container  Yes non_halogenated_container Collect in: 'NON-HALOGENATED ORGANIC WASTE' is_halogenated->non_halogenated_container  No

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Procedures

Adherence to a standardized, step-by-step process ensures that all waste is handled safely and compliantly from the point of generation to the satellite accumulation area.

Protocol 1: Disposal of Solid Waste This applies to unused pure compound, contaminated weighing paper, or contaminated personal protective equipment (e.g., gloves).

  • Preparation : Designate a specific, labeled hazardous waste container for "Solid Halogenated Organic Waste."

  • Transfer : Carefully transfer the solid waste into the designated container using a spatula or brush. Avoid creating dust.[8]

  • Containment : Ensure the container is securely closed when not in use.[4]

  • Labeling : The container label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentage of each.

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials like acids or strong oxidizers.[9][12]

Protocol 2: Disposal of Liquid Waste This applies to solutions containing this compound, such as mother liquor from a crystallization, chromatography fractions, or rinsate from contaminated glassware.

  • Preparation : Designate a specific, labeled, and chemically compatible (e.g., HDPE) hazardous waste container for "Liquid Halogenated Organic Waste."[13]

  • Transfer : Using a funnel, carefully pour the liquid waste into the designated container.

  • Containment : Do not fill the container beyond 90% capacity to allow for vapor expansion.[13] Keep the container securely capped at all times when not actively adding waste.[13]

  • Labeling : Maintain a log of all constituents added to the container. The label must clearly state "Hazardous Waste," list all chemical components with their approximate concentrations, and indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Storage : Store the container in a secondary containment bin within a ventilated cabinet, segregated from incompatible waste streams like acids or bases.[14]

Emergency Spill Management

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[11]

  • Control : If safe to do so, eliminate ignition sources.

  • Contain : For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.[11]

  • Collect : Carefully sweep or scoop the contained material into a designated hazardous waste container.[4][7] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials, including wipes and contaminated PPE, must be disposed of as solid halogenated hazardous waste.[11]

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.

By implementing these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019). Clean Management Environmental Group, Inc. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2023). U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2023). U.S. Environmental Protection Agency. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Safety Data Sheet for 4-Bromo-1H-pyrrolo[2,3-b]pyridine. (2023). Georganics. [Link]

  • Safety Data Sheet for Aromatic Amine DECONtamination Solution. (2023). SKC Inc. [Link]

  • Hazardous Substances and Toxic Waste. Environmental Law Reporter. [Link]

  • Disposal of Hazardous Waste - Basic Principles. (2018). ETH Zürich. [Link]

  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Safety Data Sheet for 4-Bromo-1H-pyrazole-3-carboxamide. (2023). Angene Chemical. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.